Product packaging for 1-benzyl-4-bromo-1H-imidazole(Cat. No.:CAS No. 106848-38-8)

1-benzyl-4-bromo-1H-imidazole

Cat. No.: B012920
CAS No.: 106848-38-8
M. Wt: 237.1 g/mol
InChI Key: SEDUHBKZBAORFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzyl-4-bromo-1H-imidazole (CAS 106848-38-8) is a high-purity brominated imidazole derivative designed for advanced chemical synthesis and drug discovery research. This compound features a benzyl group at the 1-position and a bromine atom at the 4-position of the imidazole ring, making it a versatile building block for constructing more complex molecules via cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination . Its molecular formula is C10H9BrN2, with a molecular weight of 237.10 g/mol . The bromine substituent serves as an excellent leaving group, enabling efficient functionalization of the imidazole core. This is particularly valuable in medicinal chemistry for developing novel benzimidazole-based therapeutics, a class of compounds known for a broad range of bioactivities including anticancer properties through mechanisms like DNA interaction and enzyme inhibition . Researchers utilize this compound as a critical precursor in the synthesis of molecular scaffolds for evaluating structure-activity relationships (SAR) and for generating compound libraries targeting various enzymes. It must be stored at 2-8°C . This product is labeled with the signal word "Warning" and carries the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2 B012920 1-benzyl-4-bromo-1H-imidazole CAS No. 106848-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-bromoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDUHBKZBAORFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438608
Record name 1-benzyl-4-bromo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106848-38-8
Record name 1-benzyl-4-bromo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-benzyl-4-bromo-1H-imidazole from Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathway to 1-benzyl-4-bromo-1H-imidazole, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the N-benzylation of imidazole to yield 1-benzyl-1H-imidazole, followed by a regioselective bromination to afford the target compound. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and offers critical insights into experimental choices and potential challenges. All quantitative data is summarized for clarity, and key transformations are visualized through mechanistic diagrams. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for the preparation of this important synthetic intermediate.

Introduction: The Significance of Substituted Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds, from natural products like histamine to blockbuster drugs. The ability to functionalize the imidazole ring at specific positions is crucial for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The this compound scaffold is of particular interest as the benzyl group can mimic certain biological interactions, while the bromo substituent at the C4 position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities.[1] This guide presents a reliable and well-characterized two-step synthesis of this compound from readily available starting materials.

Synthetic Strategy Overview

The synthesis of this compound from imidazole is efficiently achieved in two sequential steps:

  • N-Benzylation of Imidazole: The first step involves the nucleophilic substitution reaction between imidazole and a benzyl halide to form the intermediate, 1-benzyl-1H-imidazole.

  • Regioselective Bromination: The second step is an electrophilic aromatic substitution on the electron-rich imidazole ring of 1-benzyl-1H-imidazole using a suitable brominating agent to introduce a bromine atom regioselectively at the C4 position.

Synthesis_Overview Imidazole Imidazole Step1 Step 1: N-Benzylation Imidazole->Step1 Intermediate 1-benzyl-1H-imidazole Step1->Intermediate Step2 Step 2: Regioselective Bromination Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall two-step synthesis workflow.

Step 1: N-Benzylation of Imidazole to 1-benzyl-1H-imidazole

The N-alkylation of imidazoles is a fundamental transformation in organic synthesis.[2] The reaction of imidazole with a benzyl halide, such as benzyl bromide or benzyl chloride, proceeds via a classical SN2 mechanism.

Mechanistic Insights

The imidazole molecule possesses two nitrogen atoms. The pyrrole-like nitrogen (N-1) is nucleophilic and can be deprotonated to form a highly nucleophilic imidazolate anion. This anion then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the N-benzyl bond. A base is typically employed to facilitate the deprotonation of imidazole, thereby increasing its nucleophilicity and driving the reaction to completion.[2]

Benzylation_Mechanism cluster_step1 Deprotonation cluster_step2 SN2 Attack Imidazole Imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate Base Base (e.g., K₂CO₃) Base->Imidazolate TransitionState Imidazolate->TransitionState BenzylHalide Benzyl Halide BenzylHalide->TransitionState Product 1-benzyl-1H-imidazole TransitionState->Product

Caption: Mechanism of N-benzylation of imidazole.

Experimental Protocol

This protocol utilizes potassium carbonate as a mild and effective base in acetonitrile.

Materials:

  • Imidazole

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of imidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.05 eq) dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material (imidazole) is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude 1-benzyl-1H-imidazole. The product can be further purified by column chromatography on silica gel if necessary.[2]

Characterization of 1-benzyl-1H-imidazole
Property Value
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight158.19 g/mol
AppearanceWhite to off-white solid
Melting Point69-71 °C
¹H NMR (CDCl₃) δ 7.35-7.25 (m, 5H), 7.11 (s, 1H), 6.93 (s, 1H), 5.15 (s, 2H)

Step 2: Regioselective Bromination of 1-benzyl-1H-imidazole

The bromination of 1-benzyl-1H-imidazole is an electrophilic aromatic substitution. The imidazole ring is electron-rich and readily undergoes substitution. The key challenge is to control the regioselectivity to favor the formation of the 4-bromo isomer over the 5-bromo and di- or tri-brominated products.

Mechanistic Insights and Regioselectivity

The electrophilic substitution on the imidazole ring is directed by the nitrogen atoms. The N-1 nitrogen, bearing the benzyl group, is less basic and participates in the aromatic system. The N-3 nitrogen is more basic and is the initial site of electrophilic attack. However, substitution on the ring occurs at the carbon atoms. The C4 and C5 positions are the most electron-rich and thus the most susceptible to electrophilic attack.

The regioselectivity between the C4 and C5 positions can be influenced by steric and electronic factors. The benzyl group at the N-1 position can sterically hinder the C5 position to some extent, favoring substitution at the C4 position. The choice of a less reactive brominating agent, such as N-bromosuccinimide (NBS), and controlled reaction conditions (low temperature, non-polar solvent) are crucial to achieve mono-bromination and enhance the selectivity for the 4-bromo isomer.

Bromination_Mechanism StartingMaterial 1-benzyl-1H-imidazole Intermediate Sigma Complex (Wheland Intermediate) StartingMaterial->Intermediate + Br⁺ (from NBS) NBS NBS Product This compound Intermediate->Product - H⁺ HBr HBr

Caption: Electrophilic bromination of 1-benzyl-1H-imidazole.

Experimental Protocol

This protocol is adapted from a reliable synthetic procedure and has been shown to produce the desired product in good yield.

Materials:

  • 1-benzyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-benzyl-1H-imidazole (1.0 eq) in chloroform in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Characterization of this compound
Property Value
Molecular FormulaC₁₀H₉BrN₂
Molecular Weight237.10 g/mol
AppearanceWhite solid
Melting Point88-90 °C
¹H NMR (CDCl₃) δ 7.38-7.28 (m, 5H, Ar-H), 7.21 (s, 1H, Im-H), 6.90 (s, 1H, Im-H), 5.08 (s, 2H, CH₂)
¹³C NMR (CDCl₃) δ 137.9, 135.8, 129.2, 128.6, 127.8, 119.9, 114.7, 50.8
Mass Spec (EI) m/z 236/238 (M⁺), 91 (base peak)

Data Summary and Comparison

Compound Step Reagents and Conditions Yield Key Characterization
1-benzyl-1H-imidazole1Imidazole, Benzyl bromide, K₂CO₃, Acetonitrile, RefluxTypically >80%¹H NMR confirms the presence of benzyl and imidazole protons.
This compound21-benzyl-1H-imidazole, NBS, Chloroform, 0°C to RT~70-80%¹H NMR shows two distinct imidazole proton signals. Mass spec confirms the presence of one bromine atom.

Conclusion

This technical guide has detailed a robust and reproducible two-step synthesis of this compound from imidazole. The protocols provided are based on established literature and offer a reliable pathway for obtaining this valuable synthetic intermediate. The mechanistic discussions provide a rationale for the experimental choices, and the characterization data serves as a benchmark for product validation. This guide is intended to empower researchers in medicinal chemistry and drug development with the necessary information to confidently synthesize and utilize this compound in their research endeavors.

References

1-benzyl-4-bromo-1H-imidazole CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzyl-4-bromo-1H-imidazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block crucial for research and development in the pharmaceutical and fine chemical industries. We will delve into its fundamental properties, established synthesis methodologies, reactivity profile, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

This compound is a substituted imidazole derivative featuring a benzyl group attached to one nitrogen atom and a bromine atom at the C4 position of the imidazole ring. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis.

Identifier:

  • Chemical Name: this compound

  • CAS Number: 106848-38-8[1][2][3][4][5]

  • Synonyms: 1H-Imidazole, 4-bromo-1-(phenylmethyl)-; 1-benzyl-4-bromoimidazole[1]

Structural and Physicochemical Data:

A summary of the key physicochemical properties is presented in Table 1. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource(s)
Molecular Formula C₁₀H₉BrN₂[2][3][4]
Molecular Weight 237.10 g/mol [2][4][5]
Appearance White to yellow solid/powder[6]
Melting Point 88-90 °C[2]
Boiling Point 366.1 ± 17.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 175.2 ± 20.9 °C[1]
LogP 2.25[1]
Storage 2-8°C, dry and sealed environment[3][4][7]

Synthesis Strategy and Experimental Protocol

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the core intermediate, 4-bromo-1H-imidazole, followed by the N-benzylation at the 1-position. This strategic approach ensures high regioselectivity and yield.

Diagram of the Synthetic Workflow

The logical flow from starting materials to the final product is illustrated below.

G cluster_0 Stage 1: Synthesis of 4-Bromo-1H-imidazole cluster_1 Stage 2: N-Benzylation A 2,4,5-Tribromoimidazole E 4-Bromo-1H-imidazole A->E Reductive Debromination B Sodium Sulfite (Na₂SO₃) B->E C Water (H₂O) C->E D Heat (110 °C) D->E F 4-Bromo-1H-imidazole J This compound F->J SN2 Reaction G Benzyl Bromide G->J H Base (e.g., K₂CO₃, NaH) H->J I Solvent (e.g., DMF, Acetonitrile) I->J

Caption: Two-stage synthesis pathway for this compound.

Stage 1: Synthesis of 4-Bromo-1H-imidazole (Precursor)

The precursor, 4-bromo-1H-imidazole (CAS 2302-25-2), is a strategic intermediate in its own right[8][9]. A common and effective method for its synthesis involves the selective reductive debromination of 2,4,5-tribromoimidazole.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 2,4,5-tribromoimidazole (1.0 eq), sodium sulfite (5.0 eq), and water.[10]

  • Heating: Stir the mixture vigorously and heat to 110 °C. Maintain this temperature for approximately 6 hours, monitoring the reaction progress by TLC or LC-MS.[10]

  • Workup: After cooling to room temperature, perform an extraction with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1H-imidazole.[10]

Causality: The use of sodium sulfite as a reducing agent is key to selectively removing the more labile bromine atoms at the 2- and 5-positions of the imidazole ring, leaving the C4-bromine intact.

Stage 2: N-Benzylation of 4-Bromo-1H-imidazole

This step involves a standard nucleophilic substitution reaction where the deprotonated imidazole nitrogen attacks the electrophilic benzylic carbon of benzyl bromide.

Experimental Protocol:

  • Deprotonation: Dissolve 4-bromo-1H-imidazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a suitable base, such as potassium carbonate or sodium hydride (1.1-1.5 eq), and stir at room temperature to form the imidazolide anion.

  • Alkylation: Slowly add benzyl bromide (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • Quenching & Extraction: Quench the reaction by carefully adding water. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Trustworthiness: This protocol is self-validating. The progress can be easily monitored by TLC, and the final product's identity and purity can be confirmed using standard analytical techniques like NMR and mass spectrometry.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, which allows for the strategic introduction of the benzimidazole moiety into complex molecules. The benzyl group serves as a stable protecting group for the N1 position, while the C4-bromine atom is the primary handle for functionalization.

Key Reactions:
  • Cross-Coupling Reactions: The C-Br bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-O bonds, making it a cornerstone for library synthesis.[7]

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating complex amine derivatives.[7]

    • Heck and Sonogashira Couplings: For introducing alkenyl and alkynyl groups, respectively.

Diagram of Reactivity Pathways

G A This compound B Suzuki Coupling (R-B(OH)₂, Pd catalyst, Base) A->B C Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) A->C D Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) A->D E Heck Coupling (Alkene, Pd catalyst, Base) A->E F 4-Aryl-1-benzyl-1H-imidazole B->F G 4-Amino-1-benzyl-1H-imidazole C->G H 4-Alkynyl-1-benzyl-1H-imidazole D->H I 4-Alkenyl-1-benzyl-1H-imidazole E->I

Caption: Major cross-coupling reactions using this compound.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[11][12] this compound serves as a key starting material for synthesizing novel therapeutic agents.

  • Scaffold for Bioactive Molecules: It is a critical precursor in the synthesis of molecular scaffolds used to evaluate structure-activity relationships (SAR).[7]

  • Therapeutic Targets: Derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antifungal, antiviral, and anticancer properties.[4][13][14] The ability to easily diversify the C4 position allows for the fine-tuning of pharmacological properties to optimize potency and selectivity for biological targets like enzymes and receptors.[8][13]

  • CYP121 Inhibitors: Substituted 1-benzyl-1H-imidazole derivatives have been identified as potent inhibitors of CYP121, an essential enzyme in Mycobacterium tuberculosis, highlighting their potential in developing new anti-tuberculosis agents.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with specific hazards that require appropriate personal protective equipment (PPE) and engineering controls.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning [2][7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][7]

    • H315: Causes skin irritation.[2][7]

    • H319: Causes serious eye irritation.[2][7]

    • H335: May cause respiratory irritation.[2][7]

Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust.[15]

  • Wash hands thoroughly after handling.[15]

  • Store in a tightly closed container in a cool, dry place (2-8°C).[4][7]

Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized material. Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the benzyl protons (aromatic and methylene), and distinct singlets for the imidazole ring protons at the C2 and C5 positions.

    • ¹³C NMR: Will show corresponding signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Will show a characteristic molecular ion peak (M+) and an M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: Will display characteristic absorption bands for C-H (aromatic and aliphatic), C=N, and C=C stretching vibrations of the imidazole and benzyl rings.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery and complex organic synthesis. Its well-defined physicochemical properties, reliable synthesis routes, and, most importantly, the versatile reactivity of its C4-bromine atom make it an indispensable building block. By leveraging the cross-coupling methodologies outlined in this guide, researchers can efficiently generate diverse libraries of novel compounds, accelerating the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Spectral Characteristics of 1-benzyl-4-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-4-bromo-1H-imidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science. The imidazole scaffold is a cornerstone in the development of therapeutic agents due to its presence in biologically active molecules. The introduction of a benzyl group at the N1 position and a bromine atom at the C4 position imparts specific physicochemical properties that can influence biological activity and provide a handle for further synthetic modifications. This guide provides a comprehensive overview of the spectral data (NMR, MS, and IR) for this compound, offering a detailed analysis for its unambiguous identification and characterization.

Synthesis of this compound

A reliable synthesis of this compound can be achieved in a two-step process starting from the readily available 2,4,5-tribromoimidazole. The first step involves a selective debromination to yield 4-bromo-1H-imidazole, which is then followed by N-benzylation.

Experimental Protocol:

Step 1: Synthesis of 4-bromo-1H-imidazole [1][2]

  • To a round-bottom flask, add 2,4,5-tribromoimidazole (1 equivalent), sodium sulfite (5 equivalents), and water.

  • Heat the reaction mixture to 110 °C and stir for 6 hours.

  • After cooling to room temperature, extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain 4-bromo-1H-imidazole as a solid.

Step 2: Synthesis of this compound

  • Dissolve 4-bromo-1H-imidazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents), to the solution and stir for 30 minutes at room temperature to form the imidazolide anion.

  • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of the Synthesis Workflow:

Synthesis_of_this compound Synthesis Workflow 2,4,5-tribromoimidazole 2,4,5-tribromoimidazole 4-bromo-1H-imidazole 4-bromo-1H-imidazole 2,4,5-tribromoimidazole->4-bromo-1H-imidazole Na2SO3, H2O, 110 C This compound This compound 4-bromo-1H-imidazole->this compound 1. NaH, DMF 2. Benzyl bromide

Caption: Synthesis of this compound.

Spectral Data and Interpretation

The structural elucidation of this compound is dependent on a combination of spectroscopic techniques. Below is a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons on the imidazole ring, the benzyl group's methylene bridge, and the phenyl ring.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50s1HH-2 (imidazole)
~7.35-7.25m5HPhenyl-H
~7.05s1HH-5 (imidazole)
~5.15s2H-CH₂- (benzyl)

Interpretation:

  • Imidazole Protons: The proton at the C2 position (H-2) is expected to be the most deshielded of the imidazole protons, appearing as a singlet around 7.50 ppm[3]. The proton at the C5 position (H-5) will also be a singlet, appearing further upfield around 7.05 ppm.

  • Benzyl Protons: The five protons of the phenyl ring will likely appear as a complex multiplet in the aromatic region, typically between 7.35 and 7.25 ppm. The two methylene protons (-CH₂-) of the benzyl group are diastereotopic and will appear as a sharp singlet around 5.15 ppm. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the phenyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~138.0C-2 (imidazole)
~135.0Quaternary Phenyl-C
~129.0Phenyl-CH
~128.5Phenyl-CH
~128.0Phenyl-CH
~122.0C-5 (imidazole)
~115.0C-4 (imidazole, C-Br)
~50.0-CH₂- (benzyl)

Interpretation:

  • Imidazole Carbons: The C2 carbon is the most deshielded of the imidazole ring carbons, appearing around 138.0 ppm. The C4 carbon, directly attached to the electronegative bromine atom, is expected to be significantly shielded and appear around 115.0 ppm. The C5 carbon will resonate at approximately 122.0 ppm[4].

  • Benzyl Carbons: The methylene carbon of the benzyl group is expected around 50.0 ppm. The carbons of the phenyl ring will appear in the aromatic region, with the quaternary carbon appearing around 135.0 ppm and the protonated carbons between 129.0 and 128.0 ppm.

Molecular Structure with Atom Numbering for NMR:

Caption: Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉BrN₂), the molecular weight is approximately 237.10 g/mol .

Expected Mass Spectrum Features:

  • Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio, the mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 236 and 238.

  • Major Fragmentation Pathways:

    • Loss of Benzyl Group: A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, resulting in a stable tropylium cation ([C₇H₇]⁺) at m/z 91, which is often the base peak[5][6]. The remaining fragment, the 4-bromo-1H-imidazolyl radical cation, would appear at m/z 145/147.

    • Loss of Br: The loss of a bromine radical from the molecular ion would result in a peak at m/z 157.

Diagram of a Plausible MS Fragmentation Pathway:

MS_Fragmentation Plausible MS Fragmentation M+ [C10H9BrN2]+ (m/z 236/238) M+ [C10H9BrN2]+ (m/z 236/238) [C7H7]+ (m/z 91) [C7H7]+ (m/z 91) M+ [C10H9BrN2]+ (m/z 236/238)->[C7H7]+ (m/z 91) - C3H2BrN2 [C10H9N2]+ (m/z 157) [C10H9N2]+ (m/z 157) M+ [C10H9BrN2]+ (m/z 236/238)->[C10H9N2]+ (m/z 157) - Br

Caption: Key MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3150-3050Medium-WeakAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (-CH₂-)
1600-1450Medium-StrongC=C and C=N stretching (aromatic and imidazole rings)
1400-1200MediumC-N stretching
1100-1000StrongC-Br stretch
900-675StrongC-H out-of-plane bending (aromatic)

Interpretation:

  • The presence of both aromatic and imidazole rings will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic ring stretching vibrations (C=C and C=N) in the 1600-1450 cm⁻¹ region[7].

  • The aliphatic C-H stretching of the methylene group will be observed below 3000 cm⁻¹.

  • A strong absorption band in the fingerprint region, typically between 1100 and 1000 cm⁻¹, can be attributed to the C-Br stretching vibration.

  • Strong bands in the 900-675 cm⁻¹ region are characteristic of C-H out-of-plane bending vibrations of the substituted phenyl ring.

Conclusion

The comprehensive spectral analysis of this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provides a robust framework for its unequivocal identification. The predicted data, based on established spectroscopic principles and comparison with related structures, offers researchers and drug development professionals the necessary tools to characterize this important synthetic intermediate. The detailed synthesis protocol further enables its accessibility for various applications in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Debus-Radziszewski Imidazole Synthesis for Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Imidazole Scaffold and its Synthesis

The imidazole ring is a cornerstone of medicinal chemistry and materials science. This five-membered aromatic heterocycle is a crucial pharmacophore found in a vast array of biologically active compounds, including the essential amino acid histidine, purines in nucleic acids, and numerous pharmaceuticals.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design, with applications ranging from antifungal and anticancer agents to anti-inflammatory and antiviral therapies.[1][2]

Given the significance of the imidazole moiety, robust and versatile synthetic methods for its construction are of paramount importance to researchers in drug development and organic synthesis. Among the classical methods, the Debus-Radziszewski imidazole synthesis, first reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, remains a powerful and relevant tool for the preparation of multi-substituted imidazoles.[3][4][5][6] This multi-component reaction offers a convergent and atom-economical approach to complex imidazole derivatives from readily available starting materials: a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[3][7]

This technical guide provides an in-depth exploration of the Debus-Radziszewski synthesis, from its core mechanistic principles to modern, optimized protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction in their synthetic endeavors.

Core Principles and Mechanistic Insights

The Debus-Radziszewski synthesis is a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[1] While the exact reaction mechanism can be nuanced and is not definitively established, it is generally understood to proceed in two main stages.[3][7]

Stage 1: Formation of the Diimine Intermediate

The reaction initiates with the condensation of the 1,2-dicarbonyl compound with two molecules of ammonia to form a diimine intermediate. This step involves the nucleophilic attack of ammonia on the carbonyl carbons, followed by dehydration.[3][8]

Stage 2: Condensation with the Aldehyde and Cyclization

The diimine intermediate then condenses with the aldehyde. The nitrogen of the diimine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent cyclization and aromatization through loss of water lead to the formation of the imidazole ring.[3][7][9]

A primary amine can be used in place of one equivalent of ammonia to yield N-substituted imidazoles.[3] This modification significantly expands the synthetic utility of the reaction, allowing for the introduction of various substituents at the N-1 position of the imidazole ring.

Debus_Radziszewski_Mechanism Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH3 - 2 H2O Ammonia 2x Ammonia (NH3) Ammonia->Diimine Aldehyde Aldehyde (R-CHO) Adduct Initial Adduct Aldehyde->Adduct Diimine->Adduct + R-CHO Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Condensation Imidazole Substituted Imidazole Cyclized->Imidazole Aromatization - H2O

Caption: Proposed mechanism of the Debus-Radziszewski imidazole synthesis.

Experimental Protocols: From Classical to Modern Approaches

While the classical Debus-Radziszewski synthesis provides a foundational method, it is often associated with drawbacks such as long reaction times, harsh conditions, and moderate yields.[1][2] Consequently, numerous modifications have been developed to enhance the efficiency and sustainability of this transformation.

Classical Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol exemplifies the traditional approach to the Debus-Radziszewski synthesis.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Add ammonium acetate (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, 2,4,5-triphenyl-1H-imidazole, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Modern Variations for Enhanced Efficiency

To address the limitations of the classical method, several modern techniques have been successfully applied to the Debus-Radziszewski synthesis. These advancements often lead to significantly higher yields, shorter reaction times, and more environmentally friendly procedures.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of the Debus-Radziszewski synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields.[1][10] Solvent-free conditions are also often achievable under microwave irradiation, further enhancing the green credentials of the method.[1]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the synthesis of substituted imidazoles. Ultrasound irradiation can enhance mass transfer and accelerate reaction rates, leading to higher yields in shorter timeframes.[1][5]

  • Catalytic Approaches: The use of various catalysts can significantly improve the efficiency of the Debus-Radziszewski reaction. Both acid and base catalysts have been employed. For instance, Lewis acids like zinc chloride (ZnCl2) and Brønsted acids such as lactic acid and boric acid have been shown to effectively catalyze the reaction.[1]

The following table summarizes a selection of modern protocols for the synthesis of substituted imidazoles via the Debus-Radziszewski reaction, highlighting the improvements over classical methods.

Substituted Imidazole Starting Materials Conditions Yield (%) Reaction Time Reference
2,4,5-Triphenyl-1H-imidazoleBenzil, Benzaldehyde, Ammonium AcetateMicrowave, solvent-free945 min[1]
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazoleBenzil, 4-Chlorobenzaldehyde, Ammonium AcetateSilicotungstic acid, Ethanol, reflux94Not specified[1]
2,4,5-Tris(4-methoxyphenyl)-1H-imidazoleAnisil, 4-Methoxybenzaldehyde, Ammonium AcetateLactic acid, 160°C92Not specified[1]
2,4,5-Triaryl-1H-imidazolesBenzil/Benzoin, Aryl aldehydes, Ammonium AcetateUltrasound, Boric acid, Aqueous mediaQuantitative40-70 min[1]
1,3-Dialkylimidazolium Ionic LiquidsGlyoxal, Aldehyde, AlkylaminesAcetic acidGood yieldsNot specified[3]

Scope and Limitations: A Strategic Assessment

The Debus-Radziszewski synthesis is a versatile method applicable to a wide range of substrates. However, understanding its scope and limitations is crucial for successful experimental design.

Scope_and_Limitations Start Debus-Radziszewski Synthesis Planning Dicarbonyl 1,2-Dicarbonyl Component Start->Dicarbonyl Aldehyde Aldehyde Component Start->Aldehyde Amine Amine Component Start->Amine Product Desired Substituted Imidazole Dicarbonyl->Product Dicarbonyl_Scope Scope: - Symmetrical & unsymmetrical diketones - Glyoxal, Benzil, etc. Dicarbonyl->Dicarbonyl_Scope Aldehyde->Product Aldehyde_Scope Scope: - Aromatic & aliphatic aldehydes - Electron-donating & -withdrawing groups tolerated Aldehyde->Aldehyde_Scope Amine->Product Amine_Scope Scope: - Ammonia for NH-imidazoles - Primary amines for N-substituted imidazoles Amine->Amine_Scope Limitations Limitations: - Sterically hindered substrates may give lower yields - Base-sensitive functional groups may be problematic - Potential for side reactions (e.g., oxazole formation) Product->Limitations

Caption: Decision workflow for applying the Debus-Radziszewski synthesis.

Scope:

  • 1,2-Dicarbonyl Component: A variety of symmetrical and unsymmetrical 1,2-diketones can be used, including glyoxal, benzil, and their derivatives.

  • Aldehyde Component: Both aromatic and aliphatic aldehydes are generally well-tolerated. The aromatic ring of the aldehyde can bear either electron-donating or electron-withdrawing substituents, allowing for the synthesis of a diverse library of 2-substituted imidazoles.

  • Amine Component: The use of ammonia provides direct access to N-unsubstituted imidazoles. Alternatively, primary amines can be employed to install a wide range of substituents at the N-1 position, which is particularly useful for tuning the physicochemical properties of the final compound. This has been successfully applied to the synthesis of ionic liquids.[3]

Limitations:

  • Steric Hindrance: Highly sterically hindered reactants may lead to lower yields or require more forcing reaction conditions.

  • Base-Sensitive Functional Groups: The reaction is often carried out under neutral or slightly acidic conditions, but the use of ammonia or amines introduces a basic component. Substrates with functional groups that are sensitive to basic conditions may not be compatible.

  • Side Reactions: The formation of side products, such as oxazoles, can sometimes be observed, particularly under certain reaction conditions.[11] Careful optimization of the reaction parameters is often necessary to minimize these side reactions.

  • Yields with Simple Substrates: While the synthesis can be very high-yielding for certain substituted imidazoles like lophine, the original method can give poor yields for simpler imidazoles.[1][11]

Conclusion: A Timeless Reaction for Modern Challenges

The Debus-Radziszewski imidazole synthesis, despite its long history, remains a highly valuable and practical method for the construction of substituted imidazoles. Its multicomponent nature, operational simplicity, and the ready availability of starting materials make it an attractive strategy for both academic research and industrial applications. The continuous development of modern variations, incorporating techniques such as microwave and ultrasound irradiation, as well as novel catalytic systems, has further enhanced its efficiency, scope, and environmental compatibility. For medicinal chemists and drug development professionals, a thorough understanding of this reaction provides a powerful tool for the rapid generation of diverse imidazole libraries, accelerating the discovery of new therapeutic agents.

References

The Van Leusen Imidazole Synthesis: A Technical Guide to N-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its unique electronic properties and ability to engage in various biological interactions.[1] Among the myriad of synthetic routes to this privileged heterocycle, the Van Leusen imidazole synthesis stands out as a robust and versatile method, particularly for the preparation of N-substituted imidazoles.[1][2][3] This guide provides an in-depth technical overview of this reaction, tailored for researchers, scientists, and drug development professionals.

The Key Reagent: p-Toluenesulfonylmethyl Isocyanide (TosMIC)

At the heart of the Van Leusen synthesis is p-toluenesulfonylmethyl isocyanide, commonly known as TosMIC.[4][5][6] This odorless, stable solid is a remarkable reagent possessing a unique combination of functional groups: an isocyanide, an α-methylene group activated by a sulfonyl group, and the tosyl group itself, which serves as an excellent leaving group.[7][8] This trifecta of reactivity allows TosMIC to act as a versatile C2N1 synthon in [3+2] cycloaddition reactions.[1]

The Reaction Mechanism: A Stepwise Cycloaddition

The Van Leusen synthesis of N-substituted imidazoles proceeds through a well-established mechanistic pathway. The reaction is typically a three-component reaction (vL-3CR) where an aldehyde, a primary amine, and TosMIC converge to form the imidazole ring.[7] The aldimine required for the cycloaddition is conveniently formed in situ.[7]

The key mechanistic steps are as follows:

  • Aldimine Formation: The reaction commences with the condensation of a primary amine with an aldehyde to form an N-substituted aldimine. A key advantage of this method is that the water generated in this step typically does not interfere with the subsequent cycloaddition.[7]

  • Deprotonation of TosMIC: In the presence of a base, the acidic α-proton of TosMIC is abstracted, generating a nucleophilic carbanion.[8]

  • Nucleophilic Attack and Cyclization: The TosMIC anion undergoes a nucleophilic attack on the electrophilic carbon of the aldimine. This is followed by an intramolecular cyclization to form a five-membered ring intermediate, a 4-tosyl-2-imidazoline.[7][8]

  • Elimination and Aromatization: The final step involves the elimination of p-toluenesulfinic acid (TosH) from the imidazoline intermediate, leading to the formation of the aromatic N-substituted imidazole ring.[7]

Van_Leusen_Mechanism cluster_0 Aldimine Formation cluster_1 TosMIC Activation cluster_2 Cycloaddition and Elimination Aldehyde R1-CHO Aldimine R1-CH=N-R2 Aldehyde->Aldimine Amine R2-NH2 Amine->Aldimine Intermediate1 [Cycloadduct Intermediate] Aldimine->Intermediate1  + Tos-CH(-)-NC TosMIC Tos-CH2-NC TosMIC_anion Tos-CH(-)-NC TosMIC->TosMIC_anion  + Base Base Base TosMIC_anion->Intermediate1 Imidazoline 4-Tosyl-2-imidazoline Intermediate1->Imidazoline Imidazole N-Substituted Imidazole Imidazoline->Imidazole  - TosH Optimization_Workflow Start Define Target N-Substituted Imidazole Substrate_Selection Select Aldehyde and Primary Amine Start->Substrate_Selection Solvent_Screen Solvent Screening (e.g., MeOH, EtOH, DMF, THF) Substrate_Selection->Solvent_Screen Base_Screen Base Screening (e.g., K2CO3, NaH, t-BuOK) Solvent_Screen->Base_Screen Temp_Optimization Temperature Optimization (Room Temp to Reflux) Base_Screen->Temp_Optimization Analysis Analyze Yield and Purity (TLC, LC-MS, NMR) Temp_Optimization->Analysis Scale_Up Scale-Up Synthesis Analysis->Scale_Up Optimal Conditions Found Troubleshooting Troubleshoot (e.g., Low yield, side products) Analysis->Troubleshooting Suboptimal Results Troubleshooting->Solvent_Screen

References

First synthesis of halogenated 1-benzylimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Pioneering Syntheses of Halogenated 1-Benzylimidazole Derivatives: A Guide for Drug Discovery and Development

Abstract

The 1-benzylimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] The strategic introduction of halogen atoms onto this scaffold profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This guide provides a comprehensive overview of the foundational synthetic strategies for preparing halogenated 1-benzylimidazole derivatives. We will delve into the core principles of N-benzylation, explore the pioneering methods of direct and indirect halogenation, and provide detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply these critical synthetic transformations.

The Foundational Scaffold: Synthesis of 1-Benzylimidazole

Before halogenation can be considered, the synthesis of the parent 1-benzylimidazole is the requisite first step. This reaction is a classic example of N-alkylation, specifically an SN2 reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of a benzyl halide.[6] The choice of base and solvent is critical for efficiently deprotonating the imidazole N-H, thereby increasing its nucleophilicity, and facilitating the reaction.

Causality Behind Experimental Choices:
  • Base: A base is required to deprotonate the imidazole, which has a pKa of approximately 14.5 for its N-H proton. Strong bases like sodium hydride (NaH) ensure complete deprotonation, leading to high yields.[6] However, for safety and practicality, weaker inorganic bases like potassium carbonate (K₂CO₃) are often preferred, as they are sufficient to drive the reaction forward, especially when paired with a polar aprotic solvent.[6][7]

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They effectively dissolve the imidazole and the base while also solvating the cation of the base, leaving the anion more reactive. Their aprotic nature prevents them from interfering with the nucleophile.

Workflow for 1-Benzylimidazole Synthesis

G cluster_reactants Reactants cluster_conditions Conditions Imidazole Imidazole Reaction Sₙ2 Reaction (N-Alkylation) Imidazole->Reaction BenzylHalide Benzyl Halide (e.g., Bn-Cl, Bn-Br) BenzylHalide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction activates Solvent Solvent (e.g., DMF, MeCN) Solvent->Reaction medium Workup Aqueous Workup & Purification Reaction->Workup Product 1-Benzylimidazole Workup->Product

Caption: General workflow for the synthesis of 1-benzylimidazole.

Protocol 1: Synthesis of 1-Benzylimidazole using K₂CO₃

This protocol is a robust and commonly used method that avoids hazardous reagents like sodium hydride.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq), potassium carbonate (K₂CO₃, 1.2 eq), and acetonitrile (MeCN, ~0.5 M).

  • Addition: Add benzyl chloride or benzyl bromide (1.05 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 70-80°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield 1-benzylimidazole as a solid or oil.[6][7]

ReagentEquivalentsPurpose
Imidazole1.0Nucleophile
Benzyl Halide1.05Electrophile
K₂CO₃1.2Base to deprotonate imidazole
Acetonitrile-Polar aprotic solvent

Pioneering Strategies for Halogenation

The introduction of halogens can be achieved through several distinct strategies, each with its own mechanistic underpinnings and regiochemical outcomes.

Direct Electrophilic Aromatic Halogenation

This is the most direct approach, where the pre-formed 1-benzylimidazole is treated with an electrophilic halogenating agent.[8] The imidazole ring is electron-rich and readily undergoes electrophilic substitution.[9] The regioselectivity is governed by the electronic properties of the ring and the steric hindrance of the benzyl group.

  • Causality & Regioselectivity: The C4 and C5 positions of the imidazole ring are the most electron-rich and are typically the first to be halogenated. The C2 position is less reactive due to the electron-withdrawing effect of the adjacent nitrogen atoms. Halogenation often proceeds to di-substitution at the C4 and C5 positions if excess reagent is used.[10]

  • Reagents:

    • Chlorination: N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine.

    • Bromination: N-Bromosuccinimide (NBS) is the most common reagent for bromination.[11]

    • Iodination: Molecular iodine (I₂) in the presence of a base (like NaHCO₃) or an oxidizing agent is typically used. N-Iodosuccinimide (NIS) is also a viable option.

G Reactant 1-Benzylimidazole Intermediate σ-complex (Arenium Ion Intermediate) Reactant->Intermediate π-attack on 'X⁺' Reagent Electrophilic Halogen Source (e.g., NBS, NCS) Reagent->Intermediate Product Halogenated 1-Benzylimidazole Intermediate->Product Deprotonation (Restores Aromaticity) Base Base (or Solvent) Base->Product G Start 1-(4-Aminobenzyl)imidazole Step1 Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Intermediate Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Step1->Intermediate Step2 Displacement (CuX, e.g., CuBr) Intermediate->Step2 Product 1-(4-Halobenzyl)imidazole (e.g., Ar-Br) Step2->Product

References

An In-Depth Technical Guide to the Spectroscopic Analysis of Brominated Benzylimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Significance of Structural Elucidation in Modern Drug Discovery

In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, recognized for its prevalence in a wide array of pharmacologically active agents, including antiviral, antimicrobial, and antitumor drugs.[1][2][3] The introduction of a bromine atom onto the benzyl or benzimidazole rings is a strategic chemical modification. Bromination can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with therapeutic targets, often enhancing its potency and pharmacokinetic profile. Consequently, the precise and unambiguous structural characterization of these brominated benzylimidazole derivatives is not merely a procedural step but a critical prerequisite for advancing any research or drug development program.

This guide provides an in-depth exploration of the core spectroscopic techniques essential for the structural elucidation of brominated benzylimidazoles. It is designed for researchers, scientists, and drug development professionals, moving beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules, providing a detailed map of the carbon and proton framework.[3]

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for benzimidazole derivatives.[3] The primary reason is its ability to effectively dissolve a wide range of these compounds while leaving the crucial N-H proton of the imidazole ring readily observable, typically as a broad singlet far downfield (12.0-13.6 ppm).[3] This downfield shift is a direct result of the proton's acidic nature and its hydrogen bonding with the sulfoxide group of the solvent. Chloroform-d (CDCl₃) is an alternative, but the N-H proton signal can be broader and more variable in its chemical shift.

  • Mass Determination: Accurately weigh 5-10 mg of the purified brominated benzylimidazole sample. The required mass depends on the compound's molecular weight and the spectrometer's sensitivity.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is essential for acquiring high-resolution spectra.

  • Analysis: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex aromatic spin systems.

  • N-H Proton (Imidazole Ring): As mentioned, this is a highly diagnostic, broad singlet typically found between δ 12.0-13.6 ppm in DMSO-d₆.[3][4] Its presence confirms the N-unsubstituted imidazole core.

  • Aromatic Protons (Benzene/Benzimidazole Rings): These protons resonate in the δ 7.0-8.5 ppm region. The substitution pattern of the bromine atom dictates the multiplicity and chemical shifts. An electron-withdrawing bromine atom will deshield adjacent protons, shifting them downfield.

  • Benzyl Protons (-CH₂-): The methylene protons of the benzyl group typically appear as a sharp singlet around δ 4.5-5.5 ppm.[5] Its integration value of 2H is a key identifier.

Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms).

A key diagnostic feature in the ¹³C NMR spectrum of brominated compounds is the "heavy atom effect." The carbon atom directly attached to the bromine (the ipso-carbon) experiences a significant upfield shift (to a lower δ value) compared to its non-brominated analogue.[6] This is a counterintuitive but reliable shielding effect caused by the large electron cloud of the bromine atom.

  • Imidazole Carbons: The C2 carbon (N-C=N) is typically the most downfield carbon of the core structure, often appearing around δ 140-150 ppm.[5]

  • Aromatic Carbons: These appear in the δ 110-140 ppm range. The ipso-carbon attached to bromine will be shifted upfield relative to the other substituted carbons.

  • Benzyl Methylene Carbon (-CH₂-): This sp³-hybridized carbon is found significantly upfield, typically in the δ 25-55 ppm region.[5]

Chapter 2: Mass Spectrometry (MS) - The Molecular Weight and Elemental Fingerprint

Mass spectrometry provides the exact molecular weight of a compound and, crucially for halogenated molecules, offers a distinct isotopic signature that confirms the presence and number of bromine atoms.

Nature provides a self-validating system for bromine detection. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 mass-to-charge units (m/z). This [M]⁺ and [M+2]⁺ pattern is an unmistakable confirmation of a monobrominated compound.[7]

  • Solution Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused directly into the ESI source, where it is nebulized and ionized. ESI is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for observing the molecular ion.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed, and its isotopic pattern will confirm the presence of bromine.

In addition to the molecular ion peak, the fragmentation pattern can provide further structural clues. For instance, a common fragmentation pathway for benzylimidazoles is the cleavage of the benzyl group, which can help confirm the connectivity of the molecule.

Chapter 3: Vibrational Spectroscopy (FT-IR) - Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Placement: Place a small amount of the solid brominated benzylimidazole sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum. ATR is a highly efficient method that requires minimal sample preparation.

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance for Brominated Benzylimidazoles
N-H Stretch (Imidazole)3100 - 3400 (often broad)Confirms the presence of the N-H bond in the imidazole ring.[4][5]
Aromatic C-H Stretch3000 - 3100Indicates the presence of the aromatic rings.
Aliphatic C-H Stretch2850 - 3000Corresponds to the benzyl -CH₂- group.[5]
C=N Stretch (Imidazole)1580 - 1650A key indicator of the imidazole ring structure.[4][8]
C=C Stretch (Aromatic)1450 - 1600Multiple bands confirming the aromatic systems.[5]
C-Br Stretch500 - 700While in a crowded region, its presence is indicative of the bromine substituent.[9]

Chapter 4: Ultraviolet-Visible (UV-Vis) Spectroscopy - Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. While less structurally detailed than NMR or MS, it is valuable for confirming the presence of the aromatic chromophore.

Benzimidazole and its derivatives exhibit characteristic absorption bands in the UV region, typically between 240 and 300 nm.[10] These absorptions are due to π → π* electronic transitions within the conjugated aromatic system.[11] The exact position of the maximum absorbance (λ_max) and its intensity can be influenced by the substitution pattern and the solvent used.

  • Solution Preparation: Prepare a very dilute, accurately known concentration of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

  • Blank Correction: Record a baseline spectrum using a cuvette filled only with the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution. The concentration should be adjusted to give a maximum absorbance of around 1.0 for optimal results.

Chapter 5: Integrated Analysis and Data Consolidation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build a self-consistent and unambiguous structural assignment.

Logical Workflow for Structural Elucidation

The following workflow represents a logical and efficient approach to characterizing a novel brominated benzylimidazole.

Caption: Integrated workflow for the synthesis and spectroscopic characterization of brominated benzylimidazoles.

Illustrative Data Summary

The table below summarizes typical spectroscopic data for a hypothetical compound, 1-(4-bromobenzyl)-1H-benzo[d]imidazole.

Technique Parameter Characteristic Data
¹H NMR Chemical Shift (δ)~12.5 ppm (N-H, if present), ~8.2 ppm (imidazole H2), 7.2-7.8 ppm (aromatic H), ~5.4 ppm (benzyl CH₂)
¹³C NMR Chemical Shift (δ)~145 ppm (imidazole C2), 110-140 ppm (aromatic C), ~50 ppm (benzyl CH₂)
MS (ESI) m/z[M+H]⁺ and [M+H+2]⁺ peaks of ~1:1 intensity
FT-IR Wavenumber (cm⁻¹)~3150 (N-H), ~3050 (Ar-C-H), ~1610 (C=N), ~1450 (C=C), ~650 (C-Br)
UV-Vis λ_max~250 nm, ~280 nm

Conclusion

The spectroscopic analysis of brominated benzylimidazoles is a multi-faceted process that demands both technical proficiency and a deep understanding of the underlying chemical principles. By logically applying a suite of complementary techniques—NMR for the structural framework, MS for molecular weight and elemental composition, FT-IR for functional group identification, and UV-Vis for the electronic system—researchers can achieve confident and unambiguous characterization. This rigorous analytical foundation is indispensable for ensuring the integrity of research findings and accelerating the development of novel benzimidazole-based therapeutics.

References

A Comprehensive Technical Guide to 1-benzyl-4-bromo-1H-imidazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of 1-benzyl-4-bromo-1H-imidazole, a key heterocyclic building block in contemporary chemical research and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol, discusses analytical characterization, and explores its applications, all while adhering to the principles of scientific integrity and practical laboratory insights.

Introduction: The Significance of Substituted Imidazoles

The imidazole moiety is a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. The strategic introduction of substituents onto the imidazole ring, such as the benzyl and bromo groups in this compound, allows for the fine-tuning of steric, electronic, and lipophilic parameters. This modulation is critical in the rational design of new therapeutic agents and functional materials.[2][3] The subject of this guide, this compound, serves as a versatile intermediate, with the benzyl group providing a common protecting group and the bromo substituent offering a reactive handle for further chemical transformations, such as cross-coupling reactions.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₉BrN₂[4][5]
Molecular Weight 237.10 g/mol [4][5][6]
CAS Number 106848-38-8[4][7]
Appearance Typically a solidN/A
Boiling Point 366.1 ± 17.0 °C at 760 mmHg[7]
Density 1.4 ± 0.1 g/cm³[7]
LogP 2.25[7]

These properties indicate a compound with moderate lipophilicity, suitable for applications in drug discovery where membrane permeability can be a key factor. The bromine atom significantly increases the molecular weight and density compared to its non-halogenated parent structure.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: bromination of imidazole followed by N-benzylation. This sequence is often preferred to avoid potential side reactions associated with the benzylation of a pre-brominated imidazole.

Step 1: Bromination of 4-bromo-1H-imidazole

The initial step involves the electrophilic bromination of a suitable imidazole precursor. For the synthesis of the target compound, starting with 4-bromo-1H-imidazole is a common strategy.

Step 2: N-Benzylation of 4-bromo-1H-imidazole

The subsequent N-alkylation with benzyl bromide introduces the benzyl group onto the imidazole ring. The choice of base and solvent is critical to ensure high yield and purity.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromo-1H-imidazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-bromo-1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Addition of Reagent: Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start Materials: 4-bromo-1H-imidazole, Benzyl bromide, K₂CO₃, Acetonitrile reaction N-Benzylation (60-70 °C) start->reaction 1. Mix & Heat monitoring TLC Monitoring reaction->monitoring 2. Track Progress filtration Filtration monitoring->filtration 3. Cool & Filter concentration1 Concentration filtration->concentration1 4. Remove Solvent extraction Liquid-Liquid Extraction concentration1->extraction 5. Isolate Product drying Drying (Na₂SO₄) extraction->drying 6. Remove Water concentration2 Final Concentration drying->concentration2 7. Concentrate purification Column Chromatography concentration2->purification 8. Purify end Pure 1-benzyl-4-bromo- 1H-imidazole purification->end Final Product

Caption: Synthetic workflow for this compound.

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the benzyl and imidazole protons and carbons in the correct chemical environments. Spectroscopic data for the parent compound, 4-bromo-1H-imidazole, is available for comparison.[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research:

  • Medicinal Chemistry: The bromo substituent serves as a key functional group for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the synthesis of libraries of compounds for screening against various biological targets. The imidazole core is a known pharmacophore in many biologically active molecules.[1]

  • Drug Discovery: As an intermediate, it is used in the synthesis of more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[9][10]

  • Materials Science: Substituted imidazoles are being explored for their potential in the development of novel organic materials with specific electronic or optical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[11][12] Avoid contact with skin and eyes.[13]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12][13][14]

Conclusion

This compound is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic route, and versatile reactivity make it an indispensable tool for researchers and drug development professionals. This guide provides a comprehensive overview to support its effective and safe utilization in the laboratory.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-Benzyl-4-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[4][5] This application note provides a detailed protocol for the Suzuki coupling of 1-benzyl-4-bromo-1H-imidazole, a versatile building block in medicinal chemistry. Imidazole-containing compounds are prevalent in numerous biologically active molecules, making this transformation particularly relevant for drug discovery and development professionals.[6][7]

The protocol herein is designed to be a robust starting point for researchers, offering insights into the critical parameters and mechanistic underpinnings of the reaction. We will delve into the rationale behind the choice of catalyst, base, and solvent, and provide a comprehensive, step-by-step guide to performing the reaction, including troubleshooting common issues.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[4][8]

  • Transmetalation: In this crucial step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species.[3][8][10]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]

Understanding this cycle is paramount for troubleshooting and optimizing the reaction conditions. For instance, the choice of ligand on the palladium catalyst can significantly influence the rates of oxidative addition and reductive elimination.[3]

Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01–0.05 equiv.)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

  • Water (if using an aqueous base)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Purification supplies (e.g., silica gel for column chromatography)

Recommended Reaction Parameters
ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Tetrakis(triphenylphosphine)palladium(0) is a reliable Pd(0) source.[9] PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is readily reduced in situ.
Base K₂CO₃ or Cs₂CO₃Carbonates are effective bases for activating the boronic acid for transmetalation.[4] Cesium carbonate can be particularly effective for challenging couplings.[9]
Solvent 1,4-Dioxane/Water (4:1 to 10:1) or Toluene/WaterA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[3][4]
Temperature 80–110 °CHeating is typically required to drive the reaction to completion in a reasonable timeframe.
Equivalents of Boronic Acid 1.1–1.5A slight excess of the boronic acid is used to ensure complete consumption of the limiting bromo-imidazole.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can lead to unwanted side reactions like the homocoupling of the boronic acid.[11]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03 equiv.). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 5:1 ratio) via a syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-benzyl-4-aryl-1H-imidazole.

Visualization of the Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Base Inert Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to 80-110 °C Solvent->Heat Stir Vigorous Stirring Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute & Extract Cool->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below are some common issues and their potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Ineffective base- Use a fresh batch of catalyst or a more robust precatalyst.[11]- Ensure thorough degassing of the solvent system.[11]- Screen different bases; K₃PO₄ can be more effective in some cases.
Protodebromination - Presence of a proton source- Certain bases/solvents- Use anhydrous conditions.[11]- Switch to a milder base like KF.[10]
Homocoupling of Boronic Acid - Presence of oxygen- Rigorously exclude oxygen by maintaining a positive pressure of inert gas.[11]
Catalyst Poisoning - The Lewis basic nitrogen of the imidazole can coordinate to the palladium center, deactivating it.[13]- Use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can mitigate this effect.[3][14][15]

Safety Precautions

As with any chemical protocol, adherence to safety guidelines is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.[16]

  • Handling Reagents:

    • Palladium catalysts can be flammable and should be handled in a well-ventilated fume hood.[17][18] Minimize dust generation.[16]

    • Boronic acids can be irritants; avoid inhalation and skin contact.

    • Handle all solvents in a fume hood and away from ignition sources.[18]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of 4-arylimidazole derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. This application note serves as a comprehensive guide, providing a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 1-Benzyl-4-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 1-benzyl-4-bromo-1H-imidazole. The N-arylation of imidazole scaffolds is a critical transformation in medicinal chemistry, as the resulting N-arylimidazole motif is a key structural component in numerous pharmacologically active compounds.[1][2][3] Traditional methods for the synthesis of these compounds often suffer from harsh reaction conditions and limited substrate scope.[4] The Buchwald-Hartwig amination offers a versatile and efficient alternative for the construction of carbon-nitrogen bonds.[4][5][6] This guide details the mechanistic principles, optimized reaction protocols, and practical considerations for researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Significance of N-Arylimidazoles and the Power of C-N Cross-Coupling

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities.[1] The functionalization of the imidazole core, particularly through N-arylation, allows for the fine-tuning of a molecule's physicochemical properties and biological targets. N-arylimidazoles are integral components of drugs targeting a range of diseases, including fungal infections, cancer, and inflammatory disorders.[1]

Historically, the synthesis of N-arylimidazoles has been challenging. Classical methods like the Ullmann condensation often require high temperatures and stoichiometric amounts of copper, limiting their applicability to sensitive substrates. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of C-N bonds.[4][7] This reaction provides a general and mild method for coupling a wide variety of amines with aryl and heteroaryl halides.[4][6][8]

However, the application of the Buchwald-Hartwig amination to nitrogen-rich heterocycles like imidazole is not without its challenges. The imidazole moiety itself can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7][9] Therefore, the careful selection of the palladium precursor, ligand, base, and solvent is crucial for a successful transformation. This guide will address these critical parameters in the context of the amination of this compound, a versatile building block for the synthesis of more complex molecules.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[4][8][10][11] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[4][10][11] This is often the rate-determining step of the reaction.[12]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species.[8][10]

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[4][10]

The choice of ligand is paramount in facilitating each step of this cycle, particularly in preventing catalyst deactivation when using coordinating substrates like imidazoles.[7][13] Sterically bulky and electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the palladium center.[8][13][14]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Active Pd(0) Catalyst Ox_Add Oxidative Addition Intermediate (Ar-Pd(II)-X)L Pd(0)L->Ox_Add Ar-X Amine_Coord Amine Coordination Complex [Ar-Pd(II)(NHR'R'')]L Ox_Add->Amine_Coord HNR'R'' Amido_Complex Amido Complex [Ar-Pd(II)(NR'R'')]L Amine_Coord->Amido_Complex Base, -BH+X- Amido_Complex->Pd(0)L Reductive Elimination (Product: Ar-NR'R'') ArX This compound (Ar-X) Amine Amine (HNR'R'') Product N-Arylimidazole (Ar-NR'R'')

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Materials and Methods

Reagents and Solvents
Reagent/SolventSupplierPurityNotes
This compoundCommercially Available>98%Store under inert atmosphere.
Palladium(II) Acetate (Pd(OAc)₂)Commercially AvailableCatalyst gradePre-catalyst, reduced in situ.[8][10]
XPhosCommercially Available>98%Air-stable ligand.[13][15]
Sodium tert-butoxide (NaOtBu)Commercially Available>97%Strong, non-nucleophilic base.[16]
TolueneCommercially AvailableAnhydrousDegas before use.[10]
AmineVarious>98%Ensure dryness and purity.
Diethyl EtherCommercially AvailableAnhydrousFor workup and purification.
Saturated aq. NaCl (Brine)In-house preparation-For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableReagent gradeFor drying organic layers.
Silica GelCommercially Available230-400 meshFor column chromatography.
Equipment
  • Schlenk line or glovebox for inert atmosphere operations.

  • Round-bottom flasks, condensers, and other standard glassware, oven-dried before use.

  • Magnetic stirrer with heating plate.

  • TLC plates (silica gel 60 F₂₅₄) for reaction monitoring.

  • Rotary evaporator for solvent removal.

  • Column chromatography setup.

  • NMR spectrometer for product characterization.

  • Mass spectrometer for molecular weight confirmation.

Safety Precautions
  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents are flammable. Work in a fume hood away from ignition sources.

  • Always work under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and side reactions.

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of catalyst loading, ligand-to-metal ratio, base, and temperature may be necessary for specific amine substrates.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reagents: - this compound - Amine - Pd(OAc)₂ - XPhos - NaOtBu - Toluene Setup->Reagents Heating Heat to 100 °C Reagents->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench with Water Monitoring->Quenching Reaction Complete Extraction Aqueous Workup & Extraction Quenching->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Addition of Catalyst and Ligand: In a glovebox or under a positive flow of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Addition of Base and Amine: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Addition of Solvent: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results and Troubleshooting

The yield of the desired N-arylimidazole product will vary depending on the nature of the amine coupling partner. Electron-rich anilines and aliphatic amines generally provide good to excellent yields.

Amine SubstrateExpected Yield RangeNotes
Aniline80-95%A standard coupling partner.
4-Methoxyaniline85-98%Electron-donating group facilitates the reaction.
4-Chloroaniline70-85%Electron-withdrawing group may slow the reaction.
Morpholine75-90%A common secondary cyclic amine.
n-Butylamine60-75%Primary alkylamines can sometimes be challenging.[7]

Troubleshooting:

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The imidazole substrate can coordinate to the palladium center, so a sufficient excess of a bulky ligand like XPhos is crucial.[7][9]

    • Insufficient Base: Ensure the base is fresh and has been stored properly to avoid decomposition.

    • Low Reaction Temperature: For less reactive amines, a higher reaction temperature may be required.

  • Formation of Side Products:

    • Hydrodehalogenation: This side reaction, where the bromine atom is replaced by a hydrogen, can be minimized by using the appropriate ligand and ensuring an efficient C-N bond formation.[8]

    • Homocoupling of the Amine: This is less common but can occur under certain conditions.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-arylimidazoles, providing access to a wide range of medicinally relevant compounds. By carefully selecting the catalyst system and reaction conditions, researchers can overcome the challenges associated with the coupling of nitrogen-rich heterocycles. The protocol detailed in this application note provides a robust starting point for the successful amination of this compound and related substrates.

References

Application Notes and Protocols: 1-Benzyl-4-bromo-1H-imidazole as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors due to its unique electronic properties and ability to form key interactions within the ATP-binding site of kinases.[1][2] This document provides a comprehensive guide to utilizing 1-benzyl-4-bromo-1H-imidazole as a versatile starting point for the development of novel kinase inhibitors. We present detailed protocols for the synthesis of a focused compound library, in vitro kinase screening methodologies, and cell-based assays to evaluate target engagement and cellular activity. This guide is designed to provide both the foundational theory and the practical steps necessary for researchers to explore the potential of this promising scaffold in kinase-targeted drug discovery.

Introduction: The Imidazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[5]

The imidazole scaffold is particularly well-suited for kinase inhibition.[6] Its electron-rich nature and the presence of two nitrogen atoms allow it to act as a versatile hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in the kinase ATP-binding pocket.[2] The this compound scaffold offers several strategic advantages for medicinal chemists:

  • Tunable Substitutions: The benzyl group at the N1 position and the bromine atom at the C4 position provide two distinct vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Established Bioactivity: Derivatives of substituted imidazoles have shown potent inhibitory activity against a range of kinases, including p38 MAP kinase, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[7][8][9]

  • Synthetic Tractability: The synthesis of the core scaffold and its subsequent derivatization can be achieved through well-established synthetic methodologies.

This guide will walk through the key stages of leveraging the this compound scaffold, from initial synthesis to biological evaluation.

Synthesis and Derivatization of the Scaffold

The following protocols describe a general route for the synthesis of the this compound core and its subsequent diversification through Suzuki-Miyaura cross-coupling.

Protocol 2.1: Synthesis of this compound

This two-step procedure involves the initial synthesis of 4-bromo-1H-imidazole followed by N-benzylation.

Part A: Synthesis of 4-Bromo-1H-imidazole

This procedure is adapted from established methods for the synthesis of brominated imidazoles.[3]

Materials:

  • 2,4,5-Tribromoimidazole

  • Sodium sulfite

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2,4,5-tribromoimidazole (1 equivalent) and sodium sulfite (5 equivalents).

  • Add water to the flask and stir the mixture vigorously.

  • Heat the reaction to 110°C and maintain for 6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1H-imidazole.

Part B: N-Benzylation of 4-Bromo-1H-imidazole

This procedure utilizes a standard N-alkylation reaction.

Materials:

  • 4-Bromo-1H-imidazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve 4-bromo-1H-imidazole (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • To the stirring suspension, add benzyl bromide (1.1 equivalents) dropwise.

  • Heat the reaction mixture to 70°C and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2.2: Diversification via Suzuki-Miyaura Coupling

The bromine atom at the C4 position serves as a convenient handle for introducing a variety of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Sodium carbonate (2 equivalents)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1)

Procedure:

  • To a degassed solution of this compound (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in the solvent mixture, add sodium carbonate (2 equivalents).

  • Add the Pd(PPh₃)₄ catalyst to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 4-aryl-1-benzyl-1H-imidazole derivative.

In Vitro Kinase Inhibition Profiling

Once a library of compounds has been synthesized, the next critical step is to evaluate their ability to inhibit a panel of protein kinases.

Protocol 3.1: In Vitro Kinase Enzymatic Assay

This protocol describes a general, fluorescence-based assay for measuring kinase activity.[3][10] Many commercial kits are available for specific kinases.

Materials:

  • Kinase of interest (e.g., p38α, CDK2/cyclin E, EGFR)

  • Appropriate kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Multichannel pipettor

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Add the kinase/substrate solution to each well of the assay plate.

    • Allow the plate to incubate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for 1-2 hours.

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP.

    • Add the Kinase Detection Reagent, which converts ADP to ATP and then measures the newly synthesized ATP through a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Data Presentation: Hypothetical Kinase Screening Data

The results of the in vitro kinase screening can be summarized in a table for easy comparison.

Compound IDR Group at C4p38α IC₅₀ (nM)CDK2/E IC₅₀ (nM)EGFR IC₅₀ (nM)
Scaffold -Br>10,000>10,000>10,000
Cmpd-01 Phenyl2,5005,8008,300
Cmpd-02 4-Fluorophenyl8503,2004,500
Cmpd-03 4-Pyridyl501,5002,100
Cmpd-04 3-Aminophenyl1509501,800

Cell-Based Assays for Target Engagement and Efficacy

While in vitro assays are essential for determining direct inhibitory activity, cell-based assays are crucial for confirming that a compound can enter cells, engage its target, and exert a biological effect.

Protocol 4.1: Western Blotting for Target Engagement

This protocol allows for the assessment of a kinase inhibitor's ability to block the phosphorylation of a downstream substrate in a cellular context.[1]

Materials:

  • Cancer cell line expressing the target kinase (e.g., HeLa for CDKs, A549 for EGFR)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate protein.

Protocol 4.2: Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cells.

Materials:

  • Cancer cell line

  • 96-well plates

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizing Key Concepts and Workflows

Signaling Pathway Diagram

The following diagram illustrates a simplified p38 MAPK signaling pathway, a common target for imidazole-based inhibitors.

p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates Inflammation Inflammation Apoptosis Cell Cycle Arrest MK2->Inflammation Transcription_Factors->Inflammation Inhibitor Imidazole Inhibitor Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway.

Experimental Workflow Diagram

This diagram outlines the overall workflow for developing kinase inhibitors from the this compound scaffold.

Kinase_Inhibitor_Workflow Start Start: This compound Scaffold Synthesis Synthesis of Compound Library (Suzuki Coupling) Start->Synthesis Screening In Vitro Kinase Screening (IC50 Determination) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design Cell_Assays Cell-Based Assays (Target Engagement, Viability) SAR->Cell_Assays Lead_Opt Lead Optimization Cell_Assays->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: Kinase inhibitor development workflow.

Structure-Activity Relationship (SAR) Diagram

This diagram illustrates the key structural modifications and their impact on kinase inhibitory activity.

Caption: Key SAR insights for the scaffold.

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its synthetic accessibility and the strategic placement of vectors for chemical modification allow for the rapid generation and optimization of compound libraries. The protocols outlined in this guide provide a robust framework for researchers to synthesize, screen, and characterize derivatives of this scaffold, ultimately facilitating the identification of potent and selective lead compounds for further preclinical development.

References

Application Notes & Protocols: A Framework for Evaluating 1-Benzyl-4-bromo-1H-imidazole as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with unique chemical scaffolds. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily through their inhibition of ergosterol biosynthesis.[1][2][3] This document provides a comprehensive, field-proven framework for the systematic evaluation of 1-benzyl-4-bromo-1H-imidazole, a novel imidazole derivative, as a potential antifungal drug candidate. We present a logical, multi-stage screening cascade, from initial synthesis and characterization to in vivo efficacy assessment. Each stage is accompanied by detailed, step-by-step protocols and the scientific rationale behind key experimental choices, designed to ensure data integrity and reproducibility for researchers in mycology and drug development.

Introduction: The Rationale for Novel Imidazole Scaffolds

The majority of clinically utilized antifungal agents, particularly the azole class, target the fungal-specific ergosterol biosynthesis pathway.[2][4][5] Azoles, which include imidazoles and triazoles, function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p), a critical step in converting lanosterol to ergosterol.[1][6] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to growth inhibition or cell death.[2][3]

Despite their success, the extensive use of existing azoles has led to the emergence of significant resistance. Therefore, exploring novel chemical matter within the imidazole class, such as this compound, is a rational strategy. The unique substitution pattern of a benzyl group at the N1 position and a bromine atom at the C4 position may confer enhanced target affinity, altered pharmacokinetic properties, or activity against resistant fungal isolates. This guide outlines the critical path for validating this hypothesis.

Synthesis and Analytical Validation of this compound

Rationale: The first step in any drug discovery campaign is to secure a reliable source of the test compound with confirmed identity and high purity. Impurities can confound biological data, leading to false positives or negatives. The proposed synthesis involves a standard nucleophilic substitution reaction, which is efficient and scalable.

Protocol 2.1: Synthesis via N-Alkylation
  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromo-1H-imidazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0°C to deprotonate the imidazole nitrogen.

  • Alkylation: After stirring for 30 minutes, add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The final purity should be >95% for use in biological assays.

G Workflow: Synthesis and Validation cluster_synthesis Synthesis cluster_validation Analytical Validation reactants Reactants (4-bromo-1H-imidazole, benzyl bromide) reaction N-Alkylation Reaction (Base, Solvent) reactants->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Identity Check ms Mass Spectrometry (HRMS) purification->ms Purity & Identity Check final_product Pure Compound (>95%) This compound nmr->final_product ms->final_product

Caption: Synthesis and validation workflow for the test compound.

Primary Screening: In Vitro Antifungal Susceptibility

Rationale: The initial biological evaluation aims to determine the compound's intrinsic antifungal activity. We employ the standardized broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), to determine the Minimum Inhibitory Concentration (MIC).[7][8][9] This method provides quantitative and reproducible data across different laboratories.[10] Subsequently, the Minimum Fungicidal Concentration (MFC) is determined to distinguish between fungistatic (growth-inhibiting) and fungicidal (killing) activity.[11][12]

Protocol 3.1: Broth Microdilution for MIC Determination (CLSI M27/M38)
  • Medium Preparation: Use RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Compound Preparation: Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). Create a series of 2-fold serial dilutions in RPMI-1640 medium in a 96-well microtiter plate. The final DMSO concentration should not exceed 1% v/v.

  • Inoculum Preparation: Culture the fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL for yeasts or 0.4–5 x 10⁴ CFU/mL for molds.[13]

  • Incubation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (e.g., Fluconazole, Amphotericin B) and a negative (drug-free, growth) control. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction for azoles) compared to the drug-free control well.

Protocol 3.2: MFC Determination
  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MFC Reading: The MFC is the lowest concentration from which subculturing yields no colonies or fewer than three colonies, representing a ≥99.9% reduction in CFU from the initial inoculum.[11]

Data Presentation: Hypothetical In Vitro Activity
Fungal StrainThis compoundFluconazole (Control)
MIC (µg/mL) MFC (µg/mL)
Candida albicans ATCC 9002828
C. glabrata ATCC 90030 (Fluconazole-Resistant)416
Cryptococcus neoformans H9914
Aspergillus fumigatus ATCC 2043058>64

Selectivity Profiling: In Vitro Cytotoxicity

Rationale: A viable drug candidate must be selectively toxic to the fungal pathogen while exhibiting minimal toxicity to host cells.[14] Assessing cytotoxicity against a human cell line provides a preliminary measure of the therapeutic window. The Selectivity Index (SI), the ratio of host cell toxicity to fungal MIC, is a key metric for prioritizing compounds.

Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity
  • Cell Culture: Culture a human cell line (e.g., HepG2, a liver cell line, or HEK293, an embryonic kidney cell line) in appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate until ~80% confluency.

  • Compound Treatment: Expose the cells to serial dilutions of this compound (in culture medium, final DMSO ≤0.5%) for 24-48 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxin like doxorubicin (positive control).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) – the drug concentration that reduces cell viability by 50% compared to the untreated control – by plotting a dose-response curve.

Data Presentation: Hypothetical Cytotoxicity and Selectivity Index
Cell LineCompound IC₅₀ (µg/mL)
HepG2 (Human Liver Carcinoma)128

Selectivity Index (SI) Calculation: SI = IC₅₀ (mammalian cells) / MIC (fungal cells)

  • Against C. albicans: SI = 128 / 2 = 64

  • Against C. neoformans: SI = 128 / 1 = 128

An SI > 10 is generally considered a promising starting point for a drug candidate.

G Antifungal Screening Cascade compound Test Compound (this compound) mic Primary Screen: In Vitro Susceptibility (MIC) compound->mic mfc Fungicidal Activity (MFC) mic->mfc Active? cytotox Selectivity Screen: Cytotoxicity (IC₅₀) mfc->cytotox mechanistic Mechanism of Action Studies (e.g., Ergosterol Assay) cytotox->mechanistic Selective? invivo Preclinical Efficacy: In Vivo Model mechanistic->invivo Target Validated? lead Lead Candidate invivo->lead Efficacious?

Caption: A logical workflow for antifungal drug discovery.

Mechanistic Elucidation: Targeting Ergosterol Biosynthesis

Rationale: Given its imidazole core, the primary hypothesis is that this compound inhibits ergosterol biosynthesis.[1][15] This can be tested directly by quantifying the total ergosterol content in treated fungal cells. A reduction in ergosterol upon treatment would provide strong evidence for this mechanism of action.

Protocol 5.1: Spectrophotometric Quantification of Fungal Ergosterol
  • Fungal Culture: Grow a yeast culture (e.g., C. albicans) to mid-log phase in a suitable broth (e.g., Sabouraud Dextrose Broth).

  • Compound Treatment: Treat the culture with the test compound at concentrations corresponding to 1x and 2x its MIC for 4-6 hours. Include an untreated control.

  • Cell Harvest: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.

  • Sterol Extraction (Saponification): Add 25% alcoholic potassium hydroxide solution to the cell pellet. Vortex vigorously and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Non-saponifiable Lipid Extraction: After cooling, extract the sterols by adding a mixture of sterile water and n-heptane. Vortex and allow the layers to separate.

  • Spectrophotometric Analysis: Transfer the upper n-heptane layer to a quartz cuvette. Scan the absorbance from 230 nm to 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.

  • Quantification: Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm, factoring in the wet weight of the cell pellet. A dose-dependent reduction in ergosterol content compared to the untreated control supports the hypothesized mechanism.

G Hypothesized Mechanism: Ergosterol Pathway Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (Erg11p / CYP51) lanosterol->enzyme intermediate Sterol Intermediates ergosterol Ergosterol (Essential for Membrane) intermediate->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibitor This compound inhibitor->enzyme Inhibits enzyme->intermediate Catalyzes

Caption: The ergosterol biosynthesis pathway and the site of inhibition by azole antifungals.

In Vivo Proof-of-Concept: Murine Candidiasis Model

Rationale: Demonstrating efficacy in an animal infection model is a critical step in preclinical development.[16][17] The murine model of disseminated (systemic) candidiasis is a well-established and highly relevant model that mimics human systemic infections. The primary endpoints are the reduction of fungal burden in target organs and improvement in survival.[18]

Protocol 6.1: Murine Model of Disseminated Candidiasis
  • Animal Model: Use immunocompetent or immunosuppressed (e.g., via cyclophosphamide) female BALB/c mice.

  • Infection: Prepare an inoculum of C. albicans in sterile saline. Infect mice via intravenous (i.v.) injection into the lateral tail vein with approximately 1 x 10⁵ CFU/mouse.

  • Treatment Groups: Randomize mice into groups (n=10 per group):

    • Vehicle Control (e.g., saline or a suitable vehicle for the compound)

    • Test Compound (this compound) at one or more dose levels (e.g., 10 mg/kg), administered via an appropriate route (e.g., intraperitoneal or oral).

    • Positive Control (e.g., Fluconazole at 10 mg/kg).

  • Treatment Administration: Begin treatment 24 hours post-infection and continue once daily for 3-5 days.

  • Endpoint 1 (Fungal Burden): At the end of the treatment period, humanely euthanize a subset of mice. Aseptically harvest target organs (typically kidneys, as they are a primary site of colonization). Homogenize the organs in sterile saline.

  • CFU Enumeration: Perform serial dilutions of the tissue homogenates and plate on Sabouraud Dextrose Agar. Incubate for 24-48 hours and count the colonies to determine the CFU per gram of tissue.

  • Endpoint 2 (Survival): Monitor the remaining mice for 14-21 days, recording morbidity and mortality daily. Plot survival data on a Kaplan-Meier curve.

  • Data Analysis: Compare the fungal burden between groups using appropriate statistical tests (e.g., Mann-Whitney U test). Compare survival curves using the log-rank test.

Data Presentation: Hypothetical In Vivo Efficacy Data
Treatment Group (10 mg/kg)Mean Fungal Burden in Kidneys (Log₁₀ CFU/g ± SD)Survival Rate (%) at Day 14
Vehicle Control6.8 ± 0.410
This compound4.5 ± 0.670
Fluconazole (Control)4.9 ± 0.760
*p < 0.05 compared to Vehicle Control

Conclusion and Future Directions

This document provides a robust, integrated strategy for the preclinical evaluation of this compound as a novel antifungal candidate. The protocols described form a logical cascade, starting with broad screening and progressing to specific mechanistic and in vivo studies. Positive results from this framework—specifically, potent and selective in vitro activity, a validated mechanism of action on ergosterol biosynthesis, and significant efficacy in a relevant animal model—would strongly support the advancement of this compound into further lead optimization and formal preclinical development, including pharmacokinetics and toxicology studies.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1-Benzyl-4-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted imidazole scaffolds are cornerstones in modern medicinal chemistry and drug development, appearing in a vast array of biologically active molecules.[1][2] The ability to selectively functionalize the imidazole core is therefore of paramount importance. This guide provides an in-depth technical overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 1-benzyl-4-bromo-1H-imidazole, a versatile and strategically important building block. We detail field-proven methods for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering researchers a robust toolkit for creating diverse libraries of novel compounds based on the 1-benzyl-1H-imidazole framework.

Introduction: The Strategic Value of this compound

The imidazole ring is a privileged structure in pharmacology due to its ability to engage in hydrogen bonding and coordinate to metallic centers in enzymes. Direct functionalization of the imidazole core can be challenging, often leading to issues with regioselectivity.[3] The use of pre-functionalized synthons like this compound provides a reliable and selective handle for introducing molecular complexity. The benzyl group at the N1 position serves as a common protecting group, enhancing solubility in organic solvents and preventing competing N-functionalization during coupling reactions. The bromine atom at the C4 position is strategically placed for palladium-catalyzed cross-coupling, a class of reactions renowned for its efficiency, mild conditions, and broad functional group tolerance.[4][5][6]

Core Concept: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimization. While specific details vary between reaction types, the core process involves a catalytic cycle that shuttles a palladium center between its Pd(0) and Pd(II) oxidation states.[4][7][8]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium complex.

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd(0) OxAd Ar-Pd(II)-X(L₂) Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)-R(L₂) OxAd->Trans Transmetalation / Ligand Exchange Trans->Pd0 Reductive Elimination ArR Ar-R / Ar-NHR (Product) Trans->ArR ArX Ar-X (1-Bn-4-Br-Imidazole) ArX->OxAd RM R-M / R-NH₂ (Coupling Partner) RM->Trans caption General Palladium Catalytic Cycle.

Caption: General Palladium Catalytic Cycle.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds.[5][10] It involves the coupling of our bromo-imidazole with an organoboron species, typically a boronic acid or ester, in the presence of a base.[10][11]

Causality and Experimental Choices:

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst and a phosphine ligand is standard. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often chosen because they accelerate the rate-limiting oxidative addition and the final reductive elimination step.[12]

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[8][11] The choice of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact yield, with stronger bases often required for less reactive substrates.

  • Solvent: A mixture of an organic solvent (like dioxane, DMF, or toluene) and water is common.[8] Water aids in dissolving the inorganic base and facilitates the formation of the boronate complex.

Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-imidazole

Suzuki_Workflow start Start reagents Combine: - 1-Bn-4-Br-Imidazole - Phenylboronic Acid - Pd(OAc)₂ / SPhos - K₂CO₃ - Dioxane/H₂O start->reagents degas Degas Mixture (Argon sparging, 3x) reagents->degas heat Heat to 100 °C (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup (Cool, Dilute, Extract) heat->workup purify Purification (Column Chromatography) workup->purify end End (Characterize Product) purify->end caption Suzuki-Miyaura Experimental Workflow.

Caption: Suzuki-Miyaura Experimental Workflow.

Materials:

  • This compound (1.0 mmol, 251 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the tube with a rubber septum. Evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and deionized water via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-benzyl-4-phenyl-1H-imidazole.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O10085-95[13]
3-Pyridylboronic acidPd(OAc)₂ / SPhosCs₂CO₃2-MeTHF/H₂O8080-90[14]
(4-(Trifluoromethyl)phenyl)boronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O11075-88[15]

Application II: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) (from the aryl halide) and a C(sp) (from a terminal alkyne), providing access to arylalkynes.[16][17] The reaction is co-catalyzed by palladium and copper(I).[17][18]

Causality and Experimental Choices:

  • Dual Catalytic Cycle: This reaction involves two interconnected catalytic cycles.[17] The palladium cycle mirrors that of other cross-couplings. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[18][19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to deprotonate the terminal alkyne and to act as a solvent.[16][19]

  • Conditions: The reaction is typically run under anaerobic conditions to prevent the oxidative homocoupling of alkynes (Glaser coupling), a common side reaction.[16]

Protocol: Synthesis of 1-Benzyl-4-(phenylethynyl)-1H-imidazole

Materials:

  • This compound (1.0 mmol, 251 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • Triethylamine (Et₃N) (5 mL)

  • THF (5 mL, optional co-solvent)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the tube, evacuate, and backfill with argon (repeat 3x).

  • Add anhydrous, degassed THF (if used) and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion (typically 2-6 hours), dilute the reaction with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aq. NH₄Cl, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography.[19]

Alkyne PartnerCatalyst SystemBaseTemp (°C)Yield (%)Reference
EthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIEt₃N6085-92[20]
1-OctynePd(OAc)₂ / XPhosDIPEART90-97[20]
Propargyl alcoholPd(PPh₃)₄ / CuIEt₃N5078-86[21]

Application III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[9][22][23] This reaction directly forms a C-N bond by coupling an aryl halide with a primary or secondary amine.[22]

Causality and Experimental Choices:

  • Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand.[9][24] Bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, XPhos) are critical. They promote the formation of a monomeric, three-coordinate L-Pd-Amido complex, which facilitates the difficult C-N reductive elimination step.[24]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[9] Common choices include sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[9][24]

  • Substrate Scope: The reaction is remarkably broad, accommodating a wide range of primary and secondary amines, anilines, and even ammonia surrogates.[22]

Protocol: Synthesis of N-Anilino-1-benzyl-1H-imidazole

Buchwald_Workflow start Start (Inert Atmosphere) reagents Combine: - Pd Precatalyst - Ligand (tBuBrettPhos) - Base (LHMDS) - Toluene start->reagents add_substrates Add: - 1-Bn-4-Br-Imidazole - Aniline reagents->add_substrates heat Heat to 110 °C (Monitor by GC-MS) add_substrates->heat workup Aqueous Workup (Cool, Filter, Extract) heat->workup purify Purification (Column Chromatography) workup->purify end End (Characterize Product) purify->end caption Buchwald-Hartwig Amination Workflow.

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

  • This compound (0.3 mmol, 75 mg)

  • Aniline (0.36 mmol, 33.5 mg, 33 µL)

  • tBuBrettPhos Pd G3 Precatalyst (0.015 mmol, 12.8 mg)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (0.66 mmol, 0.66 mL of 1.0 M solution in THF)

  • Anhydrous, degassed toluene (3 mL)

Procedure: Note: This reaction is highly sensitive to air and moisture. All operations should be performed under an inert atmosphere (argon or nitrogen) using a glovebox or Schlenk line techniques.

  • Inside a glovebox, add the tBuBrettPhos Pd G3 precatalyst to a vial.

  • Add toluene, followed by the LHMDS solution. Stir for 2-3 minutes.

  • Add the aniline, followed by a solution of this compound in toluene.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction until complete (typically 6-24 hours), monitoring by GC-MS.

  • After cooling to room temperature, carefully open the vial to air.

  • Dilute with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography to afford the desired product.[24]

| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Morpholine | tBuBrettPhos Pd G3 | LHMDS | Toluene | 110 | 85-95 |[24] | | Benzylamine | XPhos Pd G3 | NaOt-Bu | Dioxane | 100 | 80-90 |[9] | | N-Methylaniline | RuPhos Pd G3 | K₃PO₄ | t-BuOH | 100 | 75-88 |[23] |

Conclusion

This compound stands out as a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide reliable and reproducible methods for accessing a wide range of C4-functionalized imidazoles. By understanding the mechanistic principles and the rationale behind the selection of catalysts, ligands, and conditions, researchers can effectively leverage these powerful synthetic tools to accelerate the discovery and development of novel chemical entities for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Synthesis of Multi-Kinase Inhibitors Using 1-Benzyl-4-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents.[2] Within the vast chemical space of kinase inhibitors, the imidazole and benzimidazole moieties have emerged as "privileged scaffolds."[3][4] Their unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make them ideal starting points for inhibitor design.[3] Several FDA-approved drugs, such as Nilotinib, feature an imidazole core, highlighting the clinical significance of this heterocyclic system.[4]

This application note provides a detailed guide for researchers on utilizing 1-benzyl-4-bromo-1H-imidazole as a versatile starting material for the synthesis of multi-kinase inhibitors. The bromine atom at the C4 position serves as a convenient handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, while the N-benzyl group can function as either a permanent structural element or a protecting group.[5] We will delineate a representative synthetic workflow, provide detailed experimental protocols, and discuss the subsequent biological evaluation of the synthesized compounds.

Strategic Overview: From Building Block to Bioactive Compound

The synthetic strategy hinges on the functionalization of the this compound core. The most logical and widely applied method for this transformation is the Suzuki-Miyaura cross-coupling reaction.[6] This reaction allows for the formation of a C-C bond between the imidazole core and a variety of aryl or heteroaryl boronic acids or esters, which are common components of kinase inhibitors.[5]

The N-benzyl group plays a dual role. In some contexts, it can be a permanent part of the final inhibitor, contributing to hydrophobic interactions within the kinase active site.[7] Alternatively, it can serve as a protecting group for the imidazole nitrogen, which can be removed in a later step to yield an NH-imidazole, a common feature in many kinase inhibitors that often acts as a hydrogen bond donor.[8]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]

} caption: "Synthetic workflow for multi-kinase inhibitors."

Part 1: Synthesis Protocols

Protocol 1.1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific boronic acids.[9] The choice of a robust catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand, is often crucial for the successful coupling of electron-rich and potentially coordinating heterocycles like imidazoles.[5]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (Pd(OAc)₂, 3 mol%) and the ligand (SPhos, 6 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-benzyl-4-(aryl)-1H-imidazole.

Causality Behind Choices:

  • Base: K₃PO₄ and Cs₂CO₃ are effective bases for Suzuki couplings and are generally compatible with a wide range of functional groups.[9] Cesium salts can sometimes offer superior performance, especially in preventing debromination side reactions.[10]

  • Ligand: Biarylphosphine ligands like SPhos are electron-rich and sterically hindered, promoting the oxidative addition and reductive elimination steps of the catalytic cycle, which is often beneficial for challenging substrates like heteroaryl halides.[5]

  • Solvent System: A mixture of an organic solvent like dioxane or THF with water is standard. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[11]

Protocol 1.2: N-Debenzylation (Optional)

If the benzyl group is intended as a protecting group, it can be removed to yield the free NH-imidazole. Catalytic hydrogenolysis is a common method, although it may not be compatible with reducible functional groups in the coupled aryl moiety.

Materials:

  • 1-Benzyl-4-(aryl)-1H-imidazole

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 1-benzyl-4-(aryl)-1H-imidazole in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 10-20 mol% palladium) to the solution.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product, which can be further purified by recrystallization or column chromatography if necessary.

Part 2: Biological Evaluation

Once the target compounds are synthesized and purified, their biological activity as kinase inhibitors must be assessed. This typically involves a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based assays.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]

} caption: "Workflow for biological evaluation of inhibitors."

Protocol 2.1: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of kinases. Commercial kits are widely available for various kinases (e.g., EGFR, HER2, CDK2, mTOR).[12]

Principle:

The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or ELISA.

Procedure (General Outline):

  • Prepare Reagents: Prepare serial dilutions of the synthesized inhibitor in an appropriate buffer (e.g., DMSO). Prepare solutions of the target kinase, its specific substrate, and ATP.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiate Reaction: Add ATP to initiate the phosphorylation reaction. Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., fluorescence or luminescence). Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2.2: Cell-Based Proliferation Assay

This assay determines the effect of the synthesized inhibitors on the proliferation of cancer cell lines known to be dependent on the targeted kinases.

Materials:

  • Cancer cell lines (e.g., A549 for EGFR, SK-BR-3 for HER2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Synthesized inhibitor

  • MTT or resazurin-based reagent

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Add the viability reagent (e.g., MTT) and incubate for a further 2-4 hours.

  • Data Analysis: Measure the absorbance or fluorescence. Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI₅₀ (half-maximal growth inhibition) value.

Data Presentation

The results from the biological assays should be summarized in a clear, tabular format for easy comparison.

CompoundTarget KinaseEnzymatic IC₅₀ (nM)Cell LineProliferation GI₅₀ (µM)
Example 1 EGFR50A5491.2
Example 1 HER2120SK-BR-33.5
Example 2 CDK285MCF-72.1
Reference Drug EGFR25A5490.8

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel multi-kinase inhibitors. Through robust and well-established synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling, a diverse range of potent inhibitors can be efficiently generated. The protocols and strategies outlined in this document provide a solid foundation for researchers in drug discovery to explore the rich chemical space accessible from this key building block and to develop next-generation targeted therapeutics.

References

Application Notes & Protocols: Synthesis of 1,4-Disubstituted Imidazoles via Suzuki-Miyaura Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,4-Disubstituted Imidazoles

The 1,4-disubstituted imidazole motif is a privileged scaffold in modern medicinal chemistry and drug development. Molecules incorporating this core structure have demonstrated a vast range of pharmacological activities, including anti-inflammatory and NPY5 receptor antagonist properties.[1] The precise arrangement of substituents on the imidazole ring is critical for modulating biological activity, making synthetic methods that offer regiochemical control and broad functional group tolerance highly valuable.

Among the array of C-C bond-forming reactions, the palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a premier strategy for the synthesis of these vital compounds.[1][2][3] Its popularity stems from several key advantages: the operational simplicity, the mild reaction conditions that tolerate a wide variety of sensitive functional groups, and the commercial availability and stability of the requisite boronic acid coupling partners.[4][5] This guide provides a comprehensive overview of the reaction mechanism, a detailed and adaptable experimental protocol, and field-proven insights for troubleshooting and optimization.

G reagent reagent product product process process A 1-Substituted-4-Haloimidazole (X = I, Br, Cl) P Suzuki-Miyaura Cross-Coupling A->P B Organoboron Reagent (Boronic Acid or Ester) B->P C 1,4-Disubstituted Imidazole P->C Pd Catalyst Base, Solvent Suzuki_Cycle pd0_node pd0_node pd2_node pd2_node reagent_node reagent_node pd0 Pd(0)L₂ pd2_a Ar¹-Pd(II)L₂-X pd0->pd2_a Oxidative Addition pd2_b Ar¹-Pd(II)L₂-Ar² pd2_a->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd2_b->product ar1x Ar¹-X (Haloimidazole) ar1x->pd0 ar2b Ar²B(OH)₂ (Boronic Acid) base Base ar2b->base base->pd2_a workflow start 1. Setup & Reagent Charging degas 2. Degas Mixture (Ar bubbling or Freeze-Pump-Thaw) start->degas catalyst 3. Add Catalyst System (Under Inert Atmosphere) degas->catalyst react 4. Heat Reaction (Conventional or Microwave) catalyst->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Workup (Quench, Extract, Dry) monitor->workup Upon Completion purify 7. Purification (Flash Chromatography) workup->purify end 8. Characterize Product purify->end

References

Application Notes and Protocols: C-N Bond Formation Using 1-Benzyl-4-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazole Moiety and C-N Bond Formation

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore for interacting with various biological targets. The strategic functionalization of the imidazole core is therefore of paramount importance in drug discovery. The formation of a carbon-nitrogen (C-N) bond at the C4 position of the imidazole ring opens up a gateway to a diverse chemical space, enabling the synthesis of novel derivatives with potentially enhanced therapeutic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-benzyl-4-bromo-1H-imidazole as a versatile building block for C-N bond formation. We will delve into the synthesis of this key starting material and explore detailed protocols for its application in three of the most powerful cross-coupling methodologies: the Buchwald-Hartwig amination, the Chan-Lam coupling, and the Ullmann condensation. The causality behind experimental choices, best practices for ensuring reaction success, and troubleshooting strategies are discussed to provide a self-validating framework for your synthetic endeavors.

Synthesis and Characterization of the Starting Material: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. While this compound is commercially available[2][3], an in-house synthesis can be both cost-effective and provide greater control over purity. The following protocol is a robust two-step procedure adapted from established methods for the synthesis of related imidazole derivatives.

Step 1: Bromination of 1H-imidazole

The first step involves the regioselective bromination of imidazole.

Diagram of the synthesis of 4-bromo-1H-imidazole.

Imidazole 1H-Imidazole Bromoimidazole 4(5)-Bromo-1H-imidazole Imidazole->Bromoimidazole Br2 Br₂ Solvent AcOH, NaOAc Bromoimidazole 4(5)-Bromo-1H-imidazole FinalProduct This compound Bromoimidazole->FinalProduct BenzylBromide Benzyl Bromide Base K₂CO₃, DMF cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) PdII_Br L-Pd(II)(Ar)(Br) Pd0->PdII_Br OxAdd Oxidative Addition (Ar-Br) PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺Br⁻ PdII_Br->PdII_Amine AmineCoord Amine Coordination (R₂NH) PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprot Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination

References

Application Notes and Protocols: 1-Benzyl-4-bromo-1H-imidazole in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Versatility of a Functionalized Imidazole Core

1-Benzyl-4-bromo-1H-imidazole is a versatile heterocyclic compound poised for significant applications in materials science. Its unique molecular architecture, featuring a stabilizing benzyl group, a reactive bromine atom, and the catalytically and structurally significant imidazole core, makes it a valuable building block for a new generation of functional materials. The imidazole moiety is a privileged structure, frequently found in molecules with significant biological activity and as a key component in materials with tailored electronic and chemical properties.[1] This document provides a comprehensive guide to the synthesis and potential applications of this compound, complete with detailed experimental protocols to facilitate its exploration in research and development settings.

The strategic placement of a bromine atom at the 4-position of the imidazole ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This reactivity is central to its utility in creating advanced materials for organic electronics and functional polymers. Furthermore, the inherent properties of the imidazole ring itself, such as its ability to coordinate with metals and participate in proton transfer, make it an excellent candidate for applications in corrosion inhibition and the formation of ionic liquids.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₉BrN₂--INVALID-LINK--
Molecular Weight237.10 g/mol --INVALID-LINK--
AppearanceOff-white to light yellow solid--INVALID-LINK--
Storage2-8°C, dry and sealed--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the benzylation of 4-bromo-1H-imidazole. This protocol provides a reliable method for laboratory-scale synthesis.

Protocol 1: Synthesis of this compound

Materials:

  • 4-bromo-1H-imidazole

  • Benzyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of 4-bromo-1H-imidazole (1 equivalent) in anhydrous THF dropwise to the stirred suspension.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation of the imidazole.

  • Alkylation: Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the dropwise addition of water. Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

G cluster_synthesis Synthesis Workflow Start 4-bromo-1H-imidazole + NaH in THF Step1 Deprotonation at 0°C Start->Step1 1.2 eq NaH Step2 Addition of Benzyl Chloride Step1->Step2 1.1 eq Benzyl Chloride Step3 Reaction at RT Step2->Step3 12-16 hours Step4 Aqueous Work-up Step3->Step4 Step5 Purification (Chromatography) Step4->Step5 End This compound Step5->End

Caption: Workflow for the synthesis of this compound.

Application in Corrosion Inhibition

Imidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic and neutral environments.[2][3] The inhibitory action is attributed to the adsorption of the imidazole molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption occurs through the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole ring with the vacant d-orbitals of the metal. The benzyl group in this compound can further enhance this protective layer through hydrophobic interactions.

Protocol 2: Evaluation of Corrosion Inhibition Performance

Materials:

  • Carbon steel coupons (e.g., Q235)[4]

  • 1 M Hydrochloric acid (HCl) or 3.5 wt.% Sodium chloride (NaCl) solution (corrosive medium)[2][4]

  • This compound (inhibitor)

  • Acetone

  • Deionized water

Instrumentation:

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode corrosion cell (working electrode: carbon steel coupon; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum wire)

  • Water bath or thermostat

  • Analytical balance

Procedure:

  • Coupon Preparation: Mechanically polish the carbon steel coupons with a series of emery papers of decreasing grit size, rinse with deionized water and acetone, and dry in a stream of warm air.

  • Inhibitor Solution Preparation: Prepare stock solutions of this compound in the corrosive medium at various concentrations (e.g., 100, 200, 400, 600 ppm).[4]

  • Electrochemical Measurements:

    • Immerse the prepared carbon steel coupon (working electrode), SCE (reference electrode), and platinum wire (counter electrode) in the test solution (corrosive medium with and without the inhibitor).

    • Allow the system to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP) is reached.

    • Perform Electrochemical Impedance Spectroscopy (EIS) measurements over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).

    • Conduct Potentiodynamic Polarization (PDP) scans by sweeping the potential from a cathodic to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • From the PDP curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100

    • From the EIS data (Nyquist plots), determine the charge transfer resistance (Rct). Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100

G cluster_corrosion Corrosion Inhibition Testing Workflow Start Prepare Carbon Steel Coupon Step1 Prepare Inhibitor Solutions Start->Step1 Step2 Assemble 3-Electrode Cell Step1->Step2 Step3 Stabilize at OCP Step2->Step3 Step4 Electrochemical Measurements (EIS & PDP) Step3->Step4 Step5 Data Analysis Step4->Step5 End Inhibition Efficiency (IE%) Step5->End

Caption: Workflow for evaluating corrosion inhibition performance.

Application as a Precursor for Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and electrolytes due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Imidazolium-based ILs are among the most widely studied.[5][6][7] this compound can serve as a precursor to a range of novel ionic liquids through quaternization of the N-3 nitrogen atom. The resulting imidazolium cation, paired with various anions, can lead to ILs with tailored properties for applications in electrochemistry, catalysis, and as specialized solvents.

Protocol 3: Synthesis of a 1-Benzyl-3-alkyl-4-bromoimidazolium Bromide Ionic Liquid

Materials:

  • This compound

  • Alkyl bromide (e.g., 1-bromobutane)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Quaternization: Add the alkyl bromide (e.g., 1-bromobutane, 1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The ionic liquid may precipitate or can be precipitated by the addition of ethyl acetate.

  • Purification: Collect the solid product by filtration and wash with ethyl acetate to remove any unreacted starting materials. Dry the product under vacuum to obtain the 1-benzyl-3-alkyl-4-bromoimidazolium bromide.

Application in the Synthesis of Functional Polymers and Organic Electronics

The bromine atom on the imidazole ring of this compound makes it an ideal monomer for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[8] These reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of conjugated polymers and complex organic molecules for electronic applications. By coupling this compound with other monomers, novel materials with tailored electronic and photophysical properties can be designed for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Protocol 4: Synthesis of a Co-polymer via Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with a thiophene-based boronic acid derivative, a common building block in organic electronics.

Materials:

  • This compound

  • 2-Thiopheneboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert atmosphere setup (Nitrogen or Argon)

Instrumentation:

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), 2-thiopheneboronic acid (1.1 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the chosen catalyst and solvent system (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the coupled product. For polymerization, the product may be precipitated from a suitable solvent.

G cluster_suzuki Suzuki Coupling Workflow Start This compound + Thiophene Boronic Acid Step1 Add Pd Catalyst & Base Start->Step1 Step2 Reaction in Degassed Solvent under Inert Atmosphere Step1->Step2 80-110°C, 12-24h Step3 Aqueous Work-up Step2->Step3 Step4 Purification Step3->Step4 End Functional Polymer/Molecule Step4->End

Caption: Workflow for Suzuki coupling of this compound.

Conclusion

This compound is a promising and versatile building block for materials science. Its synthesis is straightforward, and its functional groups offer multiple avenues for the creation of advanced materials. The protocols provided herein serve as a starting point for researchers to explore its potential in corrosion inhibition, as a precursor for novel ionic liquids, and in the synthesis of functional polymers for organic electronics. The continued investigation of this and similar imidazole derivatives will undoubtedly lead to the development of new materials with enhanced properties and functionalities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-benzyl-4-bromo-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important chemical intermediate. Here, we will delve into the common challenges, particularly the formation of side products, and provide robust troubleshooting strategies and frequently asked questions to ensure a successful and efficient synthesis.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound typically involves a two-step process: the bromination of imidazole followed by N-alkylation with benzyl bromide. While seemingly straightforward, this synthesis is often complicated by issues of regioselectivity and over-alkylation, leading to a mixture of products that can be challenging to separate.

A common synthetic approach involves the N-alkylation of 4-bromo-1H-imidazole with benzyl bromide in the presence of a base.[1] However, the ambident nucleophilic nature of the imidazole ring is a critical factor to consider.[2] Deprotonation of 4-bromo-1H-imidazole results in an anion where the negative charge is delocalized over both nitrogen atoms, creating two potential sites for benzylation.

Visualizing the Core Reaction and Side Products

Caption: Reaction scheme showing the formation of the desired product and key side products.

II. Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of this compound and 1-benzyl-5-bromo-1H-imidazole?

A1: This is a classic issue of regioselectivity in the N-alkylation of unsymmetrical imidazoles.[2] The deprotonated 4-bromo-1H-imidazole exists as a resonance-stabilized anion with nucleophilic character on both nitrogen atoms (N1 and N3). Electrophilic attack by benzyl bromide can occur at either nitrogen, leading to the formation of both the 4-bromo and 5-bromo regioisomers. The ratio of these isomers is influenced by steric and electronic factors.[2] The bromine atom is an electron-withdrawing group, which can influence the nucleophilicity of the adjacent nitrogen.[2]

Q2: I've isolated a salt as a byproduct. What is it and how can I avoid it?

A2: The salt is likely the 1,3-dibenzyl-4-bromoimidazolium bromide. This over-alkylation product forms when the desired this compound acts as a nucleophile and reacts with another molecule of benzyl bromide.[3] This is particularly problematic if an excess of benzyl bromide is used or if the reaction is run for an extended period at elevated temperatures.

Q3: My reaction is sluggish and gives a low yield. What could be the cause?

A3: Several factors can contribute to a low-yielding reaction:

  • Inefficient Deprotonation: The base may not be strong enough to fully deprotonate the 4-bromo-1H-imidazole. Consider using a stronger base like sodium hydride.

  • Poor Solvent Choice: The solvent must be able to dissolve the imidazole, the base, and the benzyl bromide. Polar aprotic solvents like DMF or acetonitrile are generally good choices.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient energy for the reaction to proceed at a reasonable rate.

Q4: Are there alternative synthetic routes to consider?

A4: Yes, an alternative is to first synthesize 1-benzyl-1H-imidazole and then perform a regioselective bromination. However, controlling the position of bromination on the imidazole ring can also be challenging. Bromination of imidazole itself can lead to multiple substituted products, including 2,4,5-tribromo-imidazole.[4]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive benzyl bromide. 2. Insufficiently strong base. 3. Low reaction temperature.1. Use freshly opened or purified benzyl bromide. 2. Switch to a stronger base (e.g., NaH). Ensure it is fresh and handled under anhydrous conditions. 3. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC.
Mixture of 4-bromo and 5-bromo isomers 1. Lack of regiochemical control.1. Altering the reaction solvent may influence the isomer ratio. Experiment with different solvents (e.g., THF, acetone). 2. Steric hindrance can play a role; while not easily changed for benzyl bromide, this is a key consideration in similar reactions.[2] 3. Careful column chromatography is often necessary for separation.[5]
Significant amount of 1,3-dibenzyl-4-bromoimidazolium salt 1. Excess benzyl bromide. 2. Prolonged reaction time or high temperature.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of benzyl bromide. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
Product is difficult to purify 1. Presence of multiple side products. 2. Co-elution of impurities during chromatography.1. Optimize reaction conditions to minimize side product formation. 2. If isomers are the issue, consider derivatization to facilitate separation, followed by removal of the directing group. 3. Recrystallization of the crude product may be an effective purification method.

Visualizing the Troubleshooting Workflow

G cluster_workflow Troubleshooting Workflow start Reaction Outcome Unsatisfactory check_tlc Analyze Crude by TLC/LC-MS start->check_tlc low_conversion Low Conversion check_tlc->low_conversion Unreacted Starting Material isomers Isomeric Mixture check_tlc->isomers Multiple Product Spots over_alkylation Over-alkylation check_tlc->over_alkylation Polar Byproduct (Salt) optimize_base Optimize Base/Temp low_conversion->optimize_base purification Refine Purification isomers->purification optimize_stoichiometry Adjust Stoichiometry over_alkylation->optimize_stoichiometry success Successful Synthesis optimize_base->success optimize_stoichiometry->success purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

IV. Recommended Experimental Protocol

This protocol is designed to minimize the formation of common side products.

Materials:

  • 4-Bromo-1H-imidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Reaction Setup: Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Imidazole Addition: Dissolve 4-bromo-1H-imidazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes.

  • Benzylation: Add benzyl bromide (1.05 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromo-1H-imidazole is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to separate the desired product from any isomeric byproduct and other impurities.

V. References

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthetic route for 1-benzyl-2, 4-diarylimidazoles 16. --INVALID-LINK--

  • University of Otago. (n.d.). N-Alkylation of imidazoles. --INVALID-LINK--

  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Bromo-1H-imidazole synthesis. --INVALID-LINK--

  • Chemistry Online. (2022). Imidazoles. --INVALID-LINK--

  • ResearchGate. (2006). N-alkylation of imidazole by alkaline carbons. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. --INVALID-LINK--

  • Dakenchem. (n.d.). The Role of Brominated Imidazoles in Modern Chemical Synthesis. --INVALID-LINK--

  • ResearchGate. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. --INVALID-LINK--

  • Google Patents. (n.d.). US5021584A - Process for preparation of 1-benzylimidazole compound. --INVALID-LINK--

  • Thieme Chemistry. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. --INVALID-LINK--

  • Asian Journal of Chemistry. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. --INVALID-LINK--

  • ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. --INVALID-LINK--

References

Technical Support Center: Purification of 1-Benzyl-4-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 1-benzyl-4-bromo-1H-imidazole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate with high purity. The inherent basicity of the imidazole core, combined with the compound's moderate polarity, presents specific obstacles during silica gel chromatography, such as peak tailing, low recovery, and on-column degradation.

This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to address these issues effectively. We will explore the causality behind common purification problems and offer validated, step-by-step solutions to streamline your workflow and enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound on silica gel?

The principal difficulty arises from the basic nature of the imidazole ring's unprotected nitrogen atom. The acidic silanol groups (Si-OH) on the surface of standard silica gel can interact strongly with the basic imidazole via acid-base interactions. This can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound can bind so strongly that it fails to elute from the column, resulting in significant yield loss.[1][2]

  • Peak Tailing: Strong, non-ideal interactions cause the compound to elute slowly and asymmetrically, leading to broad, tailing peaks that co-elute with impurities.

  • Catalytic Degradation: The acidic silica surface can potentially catalyze the degradation of sensitive molecules.[1]

Q2: What are the most common impurities I should expect?

Impurities in a crude sample of this compound typically originate from the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-bromo-1H-imidazole or benzyl bromide.

  • Over-brominated Species: Formation of di- or tri-brominated imidazoles, depending on the reaction conditions.

  • Regioisomers: If starting from 4-bromo-1H-imidazole, benzylation can potentially occur at the other nitrogen, leading to the formation of 1-benzyl-5-bromo-1H-imidazole, although this is generally the minor product.

  • N,N'-disubstituted Imidazolium Salts: A common byproduct in the synthesis of 1-substituted imidazoles.[3]

Q3: Is Flash Chromatography or HPLC better for this purification?

The choice depends on the scale and required purity.

  • Flash Column Chromatography: This is the preferred method for purifying multi-gram to kilogram quantities of the crude product. It is cost-effective and efficient for removing major impurities. The protocols in this guide are primarily focused on optimizing flash chromatography.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is suitable for purifying small quantities (milligrams to a few grams) when very high purity (>99.5%) is required, or for separating very closely related impurities that are unresolvable by flash chromatography.[5][6]

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific experimental problems in a question-and-answer format.

Problem ID Observed Issue Probable Cause(s) Recommended Solution(s)
T-01 Severe peak tailing or streaking on TLC and column.Strong acid-base interaction between the basic imidazole nitrogen and acidic silica gel silanol groups.Deactivate the silica gel by adding a basic modifier to the mobile phase. A common choice is 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide in the eluent.[7][8]
T-02 Low or no recovery of the product from the column.1. Irreversible binding to the acidic stationary phase. 2. The mobile phase is not polar enough to elute the compound. 3. On-column decomposition.1. Use a deactivated silica column (see T-01). 2. Consider using a less acidic stationary phase like neutral alumina.[1] 3. After the expected elution, flush the column with a highly polar solvent (e.g., 10-20% Methanol in Dichloromethane) to recover strongly bound material.[2]
T-03 Product is co-eluting with a close-running impurity.The selectivity (α) of the chosen mobile phase is insufficient to resolve the two compounds.1. Optimize the Mobile Phase: Switch one of the solvent components (e.g., from ethyl acetate to acetone or MTBE) to alter selectivity. 2. Run a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This sharpens peaks and can improve the separation of compounds with close Rf values.[7][9]
T-04 A new spot appears on TLC after spotting the crude mixture and letting it sit.The compound is unstable on the silica gel plate, indicating potential for decomposition on a column.Perform a 2D TLC test to confirm instability.[1][2] If unstable, use a deactivated stationary phase (neutral alumina) or deactivated silica for the column purification. Minimize the time the compound spends on the column by using slightly higher flow rates.
T-05 The column packing cracks or channels during the run.Improper packing technique or using dichloromethane (DCM) under high pressure, which can generate heat and cause solvent channeling.Ensure a uniform, well-settled slurry when packing the column. If using DCM, avoid excessive pressure. Hexane/Ethyl Acetate systems are generally less prone to this issue.[7]

Experimental Protocols & Workflows

Workflow for Purification of this compound

The diagram below outlines the logical workflow from initial analysis of the crude material to obtaining the final, pure product.

G cluster_0 Phase 1: Analysis & Method Development cluster_1 Phase 2: Column Chromatography cluster_2 Phase 3: Analysis & Isolation crude Crude Product tlc TLC Analysis (Hexane/EtOAc + 1% TEA) crude->tlc rf_check Determine Optimal Rf (Target Rf ≈ 0.25-0.35) tlc->rf_check packing Pack Column with Silica Gel (Slurry in mobile phase + 1% TEA) rf_check->packing Optimized Eluent Found loading Load Sample (Dry or Wet Loading) packing->loading elution Elute with Mobile Phase (Isocratic or Gradient) loading->elution fractions Collect Fractions elution->fractions tlc_fractions Analyze Fractions by TLC fractions->tlc_fractions pooling Combine Pure Fractions tlc_fractions->pooling evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Purification workflow from analysis to isolation.

Protocol 1: TLC Method Development for Basic Compounds

This protocol is crucial for determining the optimal mobile phase before committing to a large-scale column.

  • Prepare Eluent Systems: Prepare small volumes (10-20 mL) of several mobile phases. Good starting points for this compound are mixtures of Hexane and Ethyl Acetate (EtOAc). To each, add 1% triethylamine (TEA) by volume.

    • System A: 80:20 Hexane:EtOAc + 1% TEA

    • System B: 70:30 Hexane:EtOAc + 1% TEA

    • System C: 60:40 Hexane:EtOAc + 1% TEA

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot the mixture onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing one of the prepared eluent systems. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The ideal solvent system is one that moves the target compound to an Rf (Retention Factor) value of approximately 0.25-0.35, with good separation from major impurities. The addition of TEA should result in symmetrical, round spots with minimal streaking.[10]

Protocol 2: Flash Column Chromatography with Deactivated Silica
  • Column Preparation:

    • Select a column of appropriate size for your sample amount (typically use 50-100 g of silica gel per 1 g of crude mixture).

    • Prepare a slurry of silica gel (230-400 mesh) in the mobile phase chosen from TLC analysis (including 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. Add another thin layer of sand. Dry loading generally provides superior resolution compared to wet loading.[7]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution, maintaining a constant head of solvent.

    • Collect fractions of a consistent volume. Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation:

    • Once the pure fractions have been identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification problems.

Troubleshooting start Start Purification check_tailing Are spots tailing on TLC? start->check_tailing add_base Add 1% TEA or NH4OH to mobile phase check_tailing->add_base Yes no_tailing Proceed to Column check_tailing->no_tailing No add_base->no_tailing check_separation Is separation poor? no_tailing->check_separation check_recovery Is column yield low? low_recovery_cause Cause: Irreversible binding or decomposition check_recovery->low_recovery_cause Yes good_recovery Purification Successful check_recovery->good_recovery No use_alumina Solution: Use neutral alumina or more deactivated silica low_recovery_cause->use_alumina check_separation->check_recovery No poor_sep_cause Cause: Poor solvent selectivity check_separation->poor_sep_cause Yes optimize_eluent Solution: Change solvent system (e.g., EtOAc -> Acetone) or run a gradient poor_sep_cause->optimize_eluent optimize_eluent->no_tailing

Caption: A decision tree for troubleshooting chromatography.

References

Technical Support Center: Optimizing Suzuki Coupling of 1-benzyl-4-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-benzyl-4-bromo-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this specific electron-rich, nitrogen-containing heteroaromatic halide. As your Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to help you achieve higher yields and cleaner reaction profiles.

The imidazole core is a privileged scaffold in medicinal chemistry, but its successful functionalization via cross-coupling can be challenging. The nitrogen atoms in the imidazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This guide addresses these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?

A low or zero yield is the most common issue and typically points to a problem with one of the core components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[3]

A logical troubleshooting workflow is essential:

TroubleshootingWorkflow start Low/No Yield Observed reagents Step 1: Verify Reagent Quality & Stoichiometry (Boronic acid, Base, Solvent purity) start->reagents conditions Step 2: Re-evaluate Reaction Conditions (Temperature, Degassing, Stirring) reagents->conditions Reagents OK catalyst_system Step 3: Optimize Catalyst System (Screen Ligands, Bases, Solvents) conditions->catalyst_system Conditions OK analysis Step 4: Analyze Side Products (Debromination? Homocoupling?) catalyst_system->analysis Optimization Attempted success Improved Yield catalyst_system->success Yield Improves analysis->catalyst_system Side Products Identified

Caption: A stepwise workflow for troubleshooting failed Suzuki coupling reactions.

Detailed Breakdown:

  • Reagent Integrity:

    • Boronic Acid/Ester Quality: Boronic acids can degrade upon storage, leading to homocoupling or protodeboronation.[4] It is often beneficial to use freshly purchased or recrystallized boronic acid. Alternatively, more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts can be used.[5][6]

    • Base Activity: Inorganic bases like K₂CO₃ or K₃PO₄ can be hygroscopic. Ensure they are dry and finely powdered for better solubility and reactivity. Anhydrous couplings with K₃PO₄ may paradoxically require a small amount of water to function effectively.[7]

    • Solvent Purity and Degassing: Oxygen can oxidize the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[4] Ensure your solvent is anhydrous (if intended) and thoroughly degassed via methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[7][8]

  • Catalyst System and Conditions:

    • Ligand Choice: The N-benzylimidazole substrate is electron-rich, and the lone pair on the N3 nitrogen can act as a competitive ligand, poisoning the catalyst. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbene (NHC) ligands (e.g., IMes, IPr) is critical.[1][5] These ligands stabilize the Pd(0) species, promote the rate-determining oxidative addition step, and sterically hinder the imidazole from coordinating to the palladium center.[3][9]

    • Catalyst Precursor: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the active Pd(0) species.[4] This reduction can sometimes be inefficient. Using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a palladacycle precatalyst (e.g., CataCXium A) can provide more consistent results.[5][10]

Q2: I'm observing significant debromination of my starting material and/or homocoupling of the boronic acid. How can I minimize these side reactions?

These are common side reactions that consume starting materials and reduce the yield of the desired product.

Side ReactionPrimary Cause(s)Proposed Solution(s)
Debromination 1. Presence of a hydride source (e.g., from solvent, base, or water).2. Inefficient transmetalation relative to competitive pathways.1. Ensure strictly anhydrous conditions if using a protocol that calls for it.2. Use a stronger, non-coordinating base (e.g., Cs₂CO₃) to accelerate transmetalation.3. Switch to a ligand that promotes faster reductive elimination, such as a bulky biarylphosphine.[3]
Homocoupling 1. Presence of oxygen in the reaction mixture, which oxidizes Pd(0) to Pd(II) and promotes the homocoupling pathway.[4]2. Inefficient oxidative addition of the aryl bromide.1. Improve degassing protocols significantly.2. Use a pre-activated Pd(0) catalyst source.3. Increase the reaction temperature slightly to favor oxidative addition over homocoupling.
Q3: My catalyst appears to be deactivating (reaction mixture turns black). What's causing this and how can I prevent it?

The formation of black precipitate ("palladium black") is a visual indicator of catalyst decomposition, where the soluble palladium complexes agglomerate into inactive metallic palladium.

Causality and Prevention:

  • Ligand Dissociation: At elevated temperatures, the protective ligand can dissociate from the palladium center, leaving it vulnerable to aggregation.

    • Solution: Use a more robust, sterically demanding ligand like a Buchwald-type biarylphosphine (SPhos, XPhos) or an NHC ligand.[1][5] These form more stable complexes with palladium.

  • Insufficient Ligand: An incorrect palladium-to-ligand ratio can leave palladium centers unsaturated.

    • Solution: For ligands that form monoligated species (like many Buchwald ligands), a Pd:Ligand ratio of 1:2 is typically recommended to ensure the catalyst remains in the active, soluble form.

  • Substrate Inhibition: As mentioned, the imidazole nitrogen can coordinate to the palladium, forming an off-cycle, inactive complex which can then decompose.

    • Solution: This is a key reason to use bulky ligands. The steric hindrance prevents the imidazole substrate from accessing and poisoning the metal center.

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst/ligand system for coupling with this compound?

For challenging heteroaromatic substrates like this, starting with a well-established, powerful catalyst system is crucial. A highly recommended starting point is a combination of a Pd(0) precursor with a bulky, electron-donating phosphine ligand.

ComponentRecommended Starting PointRationale
Palladium Source Pd₂(dba)₃ (0.5-2 mol%) or Pd(OAc)₂ (1-3 mol%)Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is effectively reduced in situ.[4][5]
Ligand SPhos or XPhos (1-2x mol of Pd)These are bulky dialkylbiaryl phosphine ligands known to be highly effective for coupling electron-rich and heterocyclic halides.[11] They accelerate oxidative addition and reductive elimination.
Alternative Ligand P(t-Bu)₃ (1-2x mol of Pd)A less complex but highly effective electron-rich and bulky monodentate phosphine ligand.[5]
Advanced System NHC-Pd precatalysts (e.g., PEPPSI™-IPr)N-Heterocyclic Carbene (NHC) ligands offer excellent stability and high activity, often succeeding where phosphine ligands fail.[1][5]
Q2: How do I choose the right base for this reaction?

The base plays a critical role in the transmetalation step, where it activates the organoboron species to form a more nucleophilic boronate complex.[9] The choice of base can dramatically impact the reaction outcome.

  • Weak Inorganic Bases (K₂CO₃, K₃PO₄): These are the most common and often successful choices. K₃PO₄ is generally stronger than K₂CO₃ and can be more effective for less reactive systems.[3] They typically require an aqueous co-solvent for solubility.

  • Strong Inorganic Bases (Cs₂CO₃, CsF): Cesium bases are more soluble in organic solvents and are highly effective at promoting transmetalation, often allowing for lower reaction temperatures.[6] They are a good choice when weaker bases fail.

  • Organic Bases (e.g., Et₃N, DIPEA): Generally not recommended for Suzuki couplings as they can be less effective and may act as competing ligands for the palladium catalyst.[4]

For this compound, a good starting point is K₃PO₄ or Cs₂CO₃ (2-3 equivalents).

Q3: What is the role of the solvent, and what are the best choices for this substrate?

The solvent must solubilize the reactants and catalyst, but it also influences the reaction mechanism.[12] Polar aprotic solvents are generally preferred.

  • Dioxane/Water or THF/Water (e.g., 4:1 to 10:1 v/v): This is the most common and robust solvent system. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[4][7]

  • Toluene or 2-MeTHF: These are good non-polar options, often used with more soluble bases like Cs₂CO₃. 2-MeTHF is considered a "greener" alternative to THF.[10]

  • DMF or NMP: These highly polar aprotic solvents can be effective but may lead to different selectivity in some cases and can be difficult to remove.[13] They should be used when other solvents fail.

Start with a Dioxane/H₂O (10:1) mixture. The polarity is generally sufficient to support the catalytic cycle without promoting side reactions.

Q4: What is the general mechanism, and how does the imidazole substrate affect it?

The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle. Understanding this mechanism is key to troubleshooting.[3][14]

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex L₂Pd(II)(Ar¹)(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar¹-Ar² (Product) red_elim->product ar1x Ar¹-X (this compound) ar1x->ox_add ar2b Ar²-B(OR)₂ + Base → [Ar²-B(OR)₂(Base)]⁻ ar2b->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Impact of the Imidazole Substrate: The primary challenge with N-heterocycles is their potential to interfere with the cycle. The N3 atom of the this compound can coordinate to the Pd(0)L₂ or L₂Pd(II)(Ar¹)(X) intermediates. This coordination creates a stable, off-cycle complex that effectively removes the catalyst from the reaction, halting turnover. The use of bulky ligands is the primary strategy to mitigate this by sterically blocking the imidazole's approach to the palladium center.[2]

General Experimental Protocol

This protocol provides a robust starting point for your experiments. Optimization will likely be required based on your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.2 mol%)

  • K₃PO₄ (finely powdered, 3.0 equiv)

  • 1,4-Dioxane and Water (degassed, 10:1 v/v)

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos.

  • Seal the reaction vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Add the catalyst/ligand mixture to the reaction vessel under a positive pressure of inert gas.

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100 °C.

  • Stir the reaction vigorously for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Minimizing 1,3-Dibenzylimidazolium Salt Formation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-dibenzylimidazolium salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions to minimize byproduct formation. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of 1,3-dibenzylimidazolium salts, which are crucial precursors for N-heterocyclic carbenes (NHCs).[1][2][3]

Q1: What is the most common method for synthesizing 1,3-dibenzylimidazolium chloride?

A1: The most prevalent method is the quaternization of imidazole with benzyl chloride.[2] This reaction is typically carried out in a suitable solvent, often with the addition of a base to facilitate the reaction. A common procedure involves adding a 5 M aqueous solution of sodium hydroxide (NaOH) to a suspension of imidazole in acetonitrile (CH3CN), followed by the addition of benzyl chloride and refluxing the mixture.

Q2: I am observing a significant amount of mono-substituted (1-benzylimidazole) product. How can I drive the reaction towards the di-substituted salt?

A2: Formation of the mono-substituted product is a common issue, often arising from incomplete reaction. To favor the formation of the 1,3-dibenzylimidazolium salt, consider the following:

  • Stoichiometry: Ensure an excess of the alkylating agent (benzyl halide) is used relative to the starting azole.[2] However, an excessive amount can lead to purification challenges.

  • Reaction Time and Temperature: Prolonged reaction times and/or increased temperatures can promote the second alkylation step. Microwave-assisted synthesis has been shown to reduce reaction times significantly compared to classical heating.[4]

  • Base: The presence of a base is crucial for deprotonating the imidazole, making it more nucleophilic for the first alkylation. For the second alkylation, a stronger base might not be necessary and could even lead to side reactions.

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A3: Common impurities include unreacted starting materials (imidazole, benzyl chloride), the mono-substituted intermediate (1-benzylimidazole), and potential side products from elimination reactions if a strong base is used with secondary alkyl halides. Purification can often be achieved by:

  • Precipitation and Washing: The desired imidazolium salt often precipitates from the reaction mixture. Washing the precipitate with a non-polar solvent like diethyl ether can remove less polar impurities.[4]

  • Recrystallization: Recrystallizing the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) can yield highly pure crystals.[5]

  • Filtration over Celite: For stubborn suspensions, filtering the product dissolved in a solvent like chloroform (CHCl3) through a pad of celite can help remove insoluble impurities.[2]

Q4: Can I use benzyl bromide instead of benzyl chloride?

A4: Yes, benzyl bromide is a common alkylating agent for this synthesis. The choice between benzyl chloride and benzyl bromide can influence reaction rates, with bromides generally being more reactive than chlorides. However, the fundamental principles of the synthesis remain the same.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth analysis of specific problems, their root causes, and actionable solutions.

Problem 1: Low Yield of the Desired 1,3-Dibenzylimidazolium Salt

Potential Causes & Solutions

CauseExplanationRecommended Action
Incomplete Reaction The quaternization of the second nitrogen atom can be sluggish.[6]Increase reaction time and/or temperature. Consider using microwave irradiation to accelerate the reaction.[4]
Suboptimal Stoichiometry An insufficient amount of benzyl halide will result in a mixture of mono- and di-substituted products.Use a molar excess of the benzyl halide (e.g., 2.2 to 2.4 equivalents per equivalent of imidazole).[2]
Inappropriate Base Using a strong base like NaOH can sometimes lead to decreased conversion, especially with more sterically hindered halides, due to competing elimination reactions.For the second alkylation step, a weaker base like potassium carbonate (K2CO3) or even no additional base might be sufficient if starting from isolated 1-benzylimidazole.
Solvent Effects The choice of solvent can significantly impact reaction rates and solubility of intermediates and products.Polar aprotic solvents like acetonitrile or DMF are commonly used. Experiment with different solvents to find the optimal conditions for your specific substrates.
Problem 2: Formation of Undesired Byproducts

Potential Causes & Solutions

CauseExplanationRecommended Action
Elimination Reactions Strong bases can promote the elimination of H-X from the alkyl halide, especially with secondary or tertiary halides, leading to the formation of alkenes.Use a milder base (e.g., K2CO3, NaHCO3) or perform the second alkylation step without a base if possible.[1]
Over-alkylation of Triazoles When synthesizing 1,3-dibenzyl-1,2,4-triazolium salts, using a large excess of benzyl halide can lead to the formation of undesired 1,2,4-triankyl-1,2,4-triazolium salts.[2]Carefully control the stoichiometry of the benzyl halide.
Decomposition of Imidazolium Ion Imidazolium salts can be susceptible to decomposition in the presence of strong bases, potentially leading to the formation of N-heterocyclic carbenes and subsequent undesired reactions.[7]Avoid using excessively strong bases or high temperatures for prolonged periods, especially during workup.
Problem 3: Product Isolation and Purification Challenges

Potential Causes & Solutions

CauseExplanationRecommended Action
Product is an Oil or Highly Viscous Liquid Some imidazolium salts have low melting points and exist as liquids or oils at room temperature, making filtration difficult.[8]After decanting the solvent, dissolve the product in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitate it by adding a non-solvent (e.g., diethyl ether).
Co-precipitation of Impurities The desired salt may precipitate along with unreacted starting materials or byproducts.Wash the crude solid extensively with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, ethyl acetate).[2]
Hygroscopic Nature of the Product Imidazolium salts can be hygroscopic, absorbing moisture from the air, which can affect their physical state and purity.Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) and dry it in vacuo.[1]

III. Experimental Protocols

Protocol 1: Synthesis of 1,3-Dibenzylimidazolium Chloride

This protocol is adapted from a general procedure for the synthesis of azolium salts.[2]

Materials:

  • Imidazole

  • Benzyl chloride

  • Sodium hydroxide (5 M aqueous solution)

  • Acetonitrile (CH3CN)

  • Chloroform (CHCl3)

  • Ethyl acetate

  • Celite

Procedure:

  • Suspend imidazole (10 mmol) in acetonitrile (10.0 mL).

  • Add a 5 M aqueous solution of NaOH (2.0 mL, 10 mmol) to the suspension.

  • Stir the resulting mixture at room temperature for 30 minutes to obtain a clear solution.

  • To this solution, add benzyl chloride (2.4 mL, 22 mmol).

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, remove the volatiles under reduced pressure.

  • Add CHCl3 (30 mL) to the residue and filter the resulting suspension over Celite.

  • Wash the remaining solid with CHCl3 (3 x 10 mL).

  • Remove the solvent from the filtrate in vacuo to yield a spongy solid.

  • Wash the solid with ethyl acetate (2 x 10 mL) to afford the desired 1,3-dibenzylimidazolium chloride as a white powder.

Diagram: Synthetic Workflow

G cluster_start Step 1: Deprotonation cluster_reaction Step 2: Quaternization cluster_workup Step 3: Workup & Purification start_materials Imidazole + CH3CN add_base Add 5M NaOH start_materials->add_base stir Stir at RT for 30 min add_base->stir add_benzyl_chloride Add Benzyl Chloride stir->add_benzyl_chloride reflux Reflux for 24h add_benzyl_chloride->reflux cool Cool to RT reflux->cool remove_volatiles Remove Volatiles cool->remove_volatiles add_chloroform Add CHCl3 & Filter over Celite remove_volatiles->add_chloroform wash_solid Wash with CHCl3 add_chloroform->wash_solid remove_solvent Remove Solvent wash_solid->remove_solvent wash_product Wash with Ethyl Acetate remove_solvent->wash_product final_product 1,3-Dibenzylimidazolium Chloride wash_product->final_product

Caption: Workflow for 1,3-dibenzylimidazolium chloride synthesis.

IV. Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization. The formation of 1,3-dibenzylimidazolium salt is a two-step sequential N-alkylation.

  • First Alkylation: Imidazole is deprotonated by a base, forming an imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride to form 1-benzylimidazole.

  • Second Alkylation: The remaining nitrogen on the 1-benzylimidazole acts as a nucleophile to attack a second molecule of benzyl chloride, forming the desired 1,3-dibenzylimidazolium cation.

Diagram: Reaction Mechanism

G cluster_step1 Step 1: Formation of 1-Benzylimidazole cluster_step2 Step 2: Formation of 1,3-Dibenzylimidazolium Chloride Imidazole Imidazole Imidazolide Anion Imidazolide Anion Imidazole->Imidazolide Anion + OH- 1-Benzylimidazole 1-Benzylimidazole Imidazolide Anion->1-Benzylimidazole + Benzyl-Cl - Cl- 1,3-Dibenzylimidazolium Cation 1,3-Dibenzylimidazolium Cation 1-Benzylimidazole->1,3-Dibenzylimidazolium Cation + Benzyl-Cl

Caption: Simplified mechanism of 1,3-dibenzylimidazolium salt formation.

By carefully controlling the reaction parameters as outlined in this guide, researchers can effectively minimize the formation of byproducts and achieve high yields of pure 1,3-dibenzylimidazolium salts for their downstream applications.

V. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Synthesis of 1-benzyl-4-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge

The synthesis of 1-benzyl-4-bromo-1H-imidazole typically involves two key transformations: the N-alkylation of an imidazole precursor followed by bromination, or the N-alkylation of a pre-brominated imidazole. Each approach presents a unique set of challenges that can impact the final yield and purity of the desired product. Common hurdles include the formation of regioisomers, over-bromination, and difficulties in product isolation and purification. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield of this compound

  • Question: My overall yield is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthetic sequence. Here's a breakdown of potential causes and corresponding solutions:

    • Incomplete N-benzylation: The reaction of 4-bromo-1H-imidazole with benzyl bromide may not go to completion. To drive the reaction forward, ensure anhydrous conditions, as moisture can hydrolyze the benzyl bromide.[1] Using a stronger base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can also enhance the nucleophilicity of the imidazole nitrogen.[1] However, milder bases like potassium carbonate in acetonitrile are also effective and may be easier to handle.[1]

    • Formation of Regioisomers: If you are starting with an unsymmetrical imidazole, N-alkylation can produce a mixture of regioisomers, which can be challenging to separate and will lower the yield of the desired product.[2][3] Starting with a symmetrical imidazole, if the overall synthetic plan allows, can circumvent this issue.

    • Suboptimal Bromination Conditions: When brominating 1-benzyl-1H-imidazole, the choice of brominating agent and reaction conditions is critical. Over-bromination to di- or tri-brominated species is a common side reaction.[4] Using a milder brominating agent like N-bromosuccinimide (NBS) in a solvent like DMF can offer better control over the reaction compared to elemental bromine.[2]

    • Product Loss During Work-up and Purification: The product may be partially lost during aqueous work-up if it has some water solubility. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent. During purification by column chromatography, choosing the right solvent system is crucial to achieve good separation without significant product loss on the column. Recrystallization is often a more efficient purification method for crystalline products, but selecting the right solvent is key to maximizing recovery.[5]

Issue 2: Formation of Multiple Brominated Products

  • Question: My reaction mixture shows the presence of di- and sometimes tri-brominated imidazoles. How can I achieve selective mono-bromination at the C4 position?

  • Answer: The imidazole ring is activated towards electrophilic substitution, making multiple halogenations a common issue.[6] Here’s how to favor mono-bromination:

    • Control Stoichiometry: Use a slight excess or an equimolar amount of the brominating agent (e.g., NBS). Adding the brominating agent portion-wise can help maintain a low concentration of the electrophile in the reaction mixture, reducing the likelihood of multiple substitutions.

    • Reaction Temperature: Perform the bromination at a lower temperature. This will decrease the reaction rate and improve selectivity.[4]

    • Choice of Brominating Agent: As mentioned, NBS is generally more selective than liquid bromine.[4] Other N-halo-succinimides can also be considered.

Issue 3: Difficulty in Separating Regioisomers

  • Question: I am getting a mixture of this compound and 1-benzyl-5-bromo-1H-imidazole. How can I separate them or improve the regioselectivity of the N-alkylation?

  • Answer: The formation of both N1 and N3 alkylated products is a known challenge with unsymmetrical imidazoles.[3]

    • Improving Regioselectivity: The regioselectivity of N-alkylation is influenced by steric and electronic factors.[3] Bulky substituents on the imidazole ring can direct the alkylation to the less hindered nitrogen.[3] The choice of solvent and base can also play a role. Experimenting with different solvent polarities and base strengths may alter the regioisomeric ratio.

    • Separation: If a mixture of isomers is unavoidable, separation can often be achieved by careful column chromatography. The difference in polarity between the 4-bromo and 5-bromo isomers, although sometimes slight, can be exploited. Screening different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. In some cases, fractional crystallization might be a viable alternative if the isomers have sufficiently different solubilities.[5]

Detailed Experimental Protocols

The following protocols provide a starting point for your synthesis. Optimization may be required based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: N-Benzylation of 4-bromo-1H-imidazole

This is a common and direct approach to the target molecule.

Materials:

  • 4-bromo-1H-imidazole

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure using Sodium Hydride:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-1H-imidazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Procedure using Potassium Carbonate:

  • To a solution of 4-bromo-1H-imidazole (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Add benzyl bromide (1.1 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product as described above.

Protocol 2: Bromination of 1-benzyl-1H-imidazole

This alternative route can be advantageous if 1-benzyl-1H-imidazole is readily available.

Materials:

  • 1-benzyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-benzyl-1H-imidazole (1.0 equivalent) in anhydrous DMF and cool the solution to 0 °C.

  • Add NBS (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table

ParameterProtocol 1 (N-Benzylation)Protocol 2 (Bromination)Expected Outcome/Considerations
Starting Material 4-bromo-1H-imidazole1-benzyl-1H-imidazoleAvailability and cost may influence route selection.
Key Reagent Benzyl bromideN-Bromosuccinimide (NBS)NBS offers higher selectivity for mono-bromination.
Base NaH or K₂CO₃N/ANaH is stronger but requires more careful handling.
Solvent DMF or AcetonitrileDMFAnhydrous conditions are crucial for both protocols.
Key Challenge Potential for regioisomer formationOver-brominationCareful control of stoichiometry and temperature is key.
Purification Column chromatography or recrystallizationColumn chromatography or recrystallizationChoice depends on the nature of impurities.

Visualizing the Process

Reaction Workflow

Synthesis Workflow cluster_0 Route 1: N-Benzylation of 4-bromo-1H-imidazole cluster_1 Route 2: Bromination of 1-benzyl-1H-imidazole start1 4-bromo-1H-imidazole step1_1 N-Benzylation (Benzyl Bromide, Base) start1->step1_1 product1 Crude this compound step1_1->product1 purification Purification (Chromatography/Recrystallization) product1->purification start2 1-benzyl-1H-imidazole step2_1 Bromination (NBS) start2->step2_1 product2 Crude this compound step2_1->product2 product2->purification final_product Pure this compound purification->final_product

Caption: Alternative synthetic routes to this compound.

Troubleshooting Decision Tree

Troubleshooting Decision Tree start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_products Side Products? start->side_products purification_loss Loss during Purification? start->purification_loss solution1 Optimize base/solvent for N-alkylation Ensure anhydrous conditions incomplete_reaction->solution1 Yes solution2 Control stoichiometry of brominating agent Lower reaction temperature side_products->solution2 Yes solution3 Optimize chromatography solvent system Consider recrystallization purification_loss->solution3 Yes

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Stability of 1-benzyl-4-bromo-1H-imidazole in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals investigating the stability of 1-benzyl-4-bromo-1H-imidazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when handling this compound in acidic environments. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs): Understanding the Stability Profile

This section addresses fundamental questions regarding the stability of this compound in acidic media, providing insights into its chemical behavior.

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The primary stability concern for this compound in acidic conditions is its susceptibility to degradation, primarily through acid-catalyzed hydrolysis. The imidazole ring, while aromatic, can be protonated in acidic media, which can influence its reactivity.[1] Key areas of concern include:

  • Protonation of the Imidazole Ring: The non- N-benzylated nitrogen atom of the imidazole ring is basic and will be protonated in acidic solutions. This protonation can, in some cases, surprisingly inhibit the hydrolysis of adjacent groups by forming intramolecular hydrogen bonds.[1]

  • Potential for Debenzylation: While the N-benzyl group is generally stable, strongly acidic conditions and elevated temperatures could potentially lead to its cleavage.

  • Hydrolytic Cleavage of the Imidazole Ring: Although less common under mild acidic conditions, prolonged exposure to strong acids and heat could potentially lead to the opening of the imidazole ring.[2]

Q2: At what pH range should I expect significant degradation of this compound?

A2: The rate of degradation is highly dependent on the specific acidic conditions (e.g., pH, temperature, and buffer composition). Generally, as the pH decreases and the temperature increases, the rate of degradation is expected to accelerate. It is crucial to conduct a forced degradation study to determine the specific pH at which your compound exhibits instability. A typical starting point for such a study would be to expose the compound to a range of acidic conditions, for example, from pH 1 to 5.

Q3: What are the likely degradation products of this compound in an acidic medium?

A3: While specific degradation products for this compound are not extensively documented in the public domain, based on the general chemistry of N-substituted imidazoles, potential degradation products could include:

  • 4-bromo-1H-imidazole: Resulting from the cleavage of the benzyl group.

  • Benzylamine and 4-bromo-1H-imidazole-derived fragments: If the imidazole ring undergoes cleavage.

The exact nature of the degradation products should be elucidated using techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3]

II. Troubleshooting Guide: Navigating Experimental Challenges

This section provides solutions to common problems encountered during the experimental investigation of this compound stability.

Q4: I am observing multiple peaks in my HPLC chromatogram after incubating my compound in acid. How can I identify if these are degradation products?

A4: The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. To confirm this and identify the new compounds, you should:

  • Run a Control Sample: Analyze a sample of this compound that has not been exposed to acidic conditions. This will serve as your baseline.

  • Perform a Peak Purity Analysis: If you have a photodiode array (PDA) detector, assess the peak purity of your parent compound and the new peaks.

  • Utilize HPLC-MS: The most definitive way to identify the new peaks is to analyze your samples using HPLC coupled with a mass spectrometer (MS). The mass-to-charge ratio (m/z) of the new peaks will provide crucial information about their molecular weight, aiding in their identification.[3]

  • Forced Degradation Study: Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light) to generate a profile of potential degradation products. This will help in confirming that the observed peaks are indeed degradants.

Q5: My HPLC peak for this compound is showing significant tailing when analyzing acidic samples. What could be the cause and how can I fix it?

A5: Peak tailing in reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. For a basic compound like an imidazole derivative, this can be particularly problematic. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is low enough (typically 2-3 pH units below the pKa of the analyte) to keep your compound consistently protonated. This minimizes interactions with residual silanol groups on the column.

  • Choice of Buffer: Use an appropriate buffer for your desired pH range, such as phosphate or citrate.

  • Column Type: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Ion-Pairing Agents: If the above steps do not resolve the issue, consider adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase at a low concentration (e.g., 0.1%).

Q6: I am struggling to achieve a good separation between the parent compound and its degradation products. What chromatographic parameters can I adjust?

A6: Achieving optimal separation requires a systematic approach to method development. Consider the following adjustments:

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution will likely provide better resolution, especially for compounds with different polarities.

  • Organic Modifier: Experiment with different organic modifiers, such as acetonitrile and methanol. Their different selectivities can significantly impact peak separation.

  • Column Chemistry: Try columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different retention mechanisms.

  • Temperature: Adjusting the column temperature can influence selectivity and peak shape.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the stability of this compound.

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in acidic media.

Objective: To generate potential degradation products and determine the rate of degradation under specific acidic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution for neutralization

  • HPLC grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • For each acidic condition to be tested, transfer a known volume of the stock solution to a volumetric flask.

    • Add the acidic solution (e.g., 0.1 M HCl) to the flask.

    • Dilute to the final volume with the acidic solution to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL).

  • Incubation: Incubate the stress samples at a controlled temperature (e.g., room temperature, 40°C, 60°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stress sample.

  • Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH solution to stop the degradation reaction.

  • Sample Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation. Identify and quantify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating reverse-phase HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (or monitor multiple wavelengths with PDA)
Injection Volume 10 µL

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Prepare samples from the forced degradation study (Protocol 1) and control samples in the initial mobile phase.

  • Analysis: Inject the samples and acquire the chromatograms.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. A stability-indicating method is a validated analytical procedure that accurately and precisely assesses active ingredients free from process impurities, excipients, and degradation products.[4]

IV. Visualizations

Proposed Acid-Catalyzed Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound in acidic conditions, leading to debenzylation.

G A This compound B Protonated Imidazole Intermediate A->B H+ (Acid) C 4-bromo-1H-imidazole B->C Cleavage of N-C bond D Benzyl Cation B->D Cleavage of N-C bond E Benzyl Alcohol / Other Benzyl Products D->E Reaction with H2O

Caption: Proposed debenzylation pathway of this compound in acid.

Workflow for a Stability Study

This workflow outlines the key stages of a comprehensive stability study for this compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Identification cluster_3 Phase 4: Pathway Elucidation & Reporting A Develop Stability-Indicating HPLC Method B Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze Samples by HPLC B->C D Identify Degradation Products by HPLC-MS C->D E Propose Degradation Pathways D->E F Generate Stability Report E->F

Caption: General workflow for conducting a comprehensive stability study.

V. References

  • Toma, M., et al. (2000). Alkaline opening of imidazole ring of 7-methylguanosine. 2. Further studies on reaction mechanisms and products. PubMed. Available at: --INVALID-LINK--

  • Szaniszló, S., et al. (2019). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. PMC. Available at: --INVALID-LINK--

  • Gelling, O. J., et al. (2021). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. Available at: --INVALID-LINK--

  • Jain, A., et al. (2023). Stability Indicating Assay Method. IJCRT.org. Available at: --INVALID-LINK--

  • Gao, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. Available at: --INVALID-LINK--

References

Technical Support Center: Challenges in the Purification of Brominated Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of brominated imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining these valuable synthetic intermediates in high purity. Brominated imidazoles are crucial building blocks in medicinal chemistry and materials science, but their unique physicochemical properties can present significant purification hurdles.[1] This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude brominated imidazole?

A1: The impurity profile of your crude product is highly dependent on the bromination conditions and the starting imidazole. However, several common impurities are frequently observed:

  • Over-brominated species: It is common to find di- and tri-brominated imidazoles, especially if the reaction is not carefully controlled.[2] Imidazole is highly reactive towards electrophiles, which can lead to multiple brominations.[3][4]

  • Regioisomers: For substituted imidazoles, bromination can occur at different positions, leading to a mixture of regioisomers that can be challenging to separate.[5]

  • Unreacted starting material: Incomplete reactions will leave residual starting imidazole in your crude product.

  • Hydrolyzed byproducts: Some brominating agents or reaction intermediates can be sensitive to moisture, leading to hydrolyzed impurities.

Q2: My brominated imidazole is a very polar compound and streaks badly on my silica gel TLC plate. What does this indicate?

A2: Streaking on a silica gel TLC plate is a common issue with polar and basic compounds like imidazoles.[6] This phenomenon is often due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and tailing peaks during column chromatography.

Q3: Is there a general starting point for developing a column chromatography method for a new brominated imidazole?

A3: A good starting point for developing a column chromatography method is to use a solvent system of ethyl acetate/hexanes.[7] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity while monitoring the separation by TLC. For very polar brominated imidazoles that do not move from the baseline even in 100% ethyl acetate, consider switching to a more polar solvent system like methanol/dichloromethane.[7][8]

Q4: Can I use acid-base extraction to purify my brominated imidazole?

A4: Yes, acid-base extraction is a powerful technique for purifying imidazoles due to their basic nature.[9][10] By treating an organic solution of your crude product with an aqueous acid, the basic imidazole will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[11][12] You can then regenerate the neutral brominated imidazole by basifying the aqueous layer and extracting it back into an organic solvent.[12]

Troubleshooting Guide: Column Chromatography

Problem 1: My brominated imidazole is streaking on the column, leading to poor separation and mixed fractions.

  • Causality: The basic nitrogen atoms of the imidazole ring are interacting strongly with the acidic silanol groups of the silica gel. This causes the compound to "stick" and elute slowly and unevenly.[6]

  • Solution:

    • Neutralize the silica gel: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used to compete with your compound for binding to the acidic sites on the silica.[7] Alternatively, a solution of 10% ammonium hydroxide in methanol can be used as a polar component in your solvent system for very stubborn amines.[8]

    • Switch to a different stationary phase: Alumina is a more basic stationary phase than silica and can be a good alternative for purifying basic compounds.[6] Reversed-phase chromatography on a C18 column is another option for polar compounds.[13]

Problem 2: I can't separate my desired monobrominated imidazole from the dibrominated byproduct.

  • Causality: The polarity difference between the mono- and di-brominated species may not be large enough for effective separation with your current solvent system.

  • Solution:

    • Optimize your solvent system: A shallower solvent gradient or isocratic elution with a finely tuned solvent mixture can improve resolution. Test a variety of solvent systems with different selectivities. For example, replacing ethyl acetate with acetone or ether might alter the interactions with your compounds and improve separation.

    • Use a high-performance flash chromatography system: These systems offer better resolution than traditional gravity columns.

    • Consider derivatization: If the imidazole has a free N-H group, you can protect it with a bulky group (e.g., Boc or Trityl). This will significantly change the polarity of the molecule and may allow for easier separation of the brominated species. The protecting group can then be removed after purification.[6]

Problem 3: My compound seems to have decomposed on the column.

  • Causality: Some brominated imidazoles can be sensitive to the acidic nature of silica gel.[8]

  • Solution:

    • Test for stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely degrading on silica.[8]

    • Deactivate the silica gel: As mentioned before, adding triethylamine or another base to your eluent can help.[7]

    • Use a less acidic stationary phase: Florisil or alumina can be good alternatives.[8]

Workflow for Troubleshooting Column Chromatography

start Crude Brominated Imidazole tlc Run TLC with EtOAc/Hexanes start->tlc streaking Streaking or No Movement? tlc->streaking good_rf Good Rf and Separation? streaking->good_rf No add_base Add 0.1-1% Et3N or NH4OH to Eluent streaking->add_base Yes change_stationary_phase Try Alumina or Reversed-Phase streaking->change_stationary_phase Still Streaking run_column Run Column with Optimized Solvent System good_rf->run_column Yes optimize_solvent Fine-tune Solvent Ratio or Try Different Solvents good_rf->optimize_solvent No pure_product Pure Product run_column->pure_product add_base->tlc change_stationary_phase->tlc optimize_solvent->tlc

Caption: Troubleshooting workflow for column chromatography of brominated imidazoles.

Troubleshooting Guide: Recrystallization

Problem 1: I can't find a suitable solvent for recrystallization.

  • Causality: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Finding such a solvent can be a matter of trial and error.[9][14]

  • Solution:

    • Systematic solvent screening: Test a range of solvents with varying polarities. Good starting points include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.[9][14]

    • Use a two-solvent system: This is often effective when a single solvent doesn't work. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[9]

Problem 2: My brominated imidazole "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cools too quickly.[9]

  • Solution:

    • Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[13]

    • Use more solvent: Your solution might be too saturated. Add more of the "good" solvent to the hot solution.[9]

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can act as nucleation sites for crystal growth.[9]

    • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.[9]

Problem 3: My recrystallized product is still impure.

  • Causality: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility properties to your product.

  • Solution:

    • Perform a second recrystallization: This can significantly improve purity, although you will lose some product.[13]

    • Hot filtration: If you have insoluble impurities, dissolve your crude product in the minimum amount of hot solvent and then quickly filter it through a pre-heated funnel to remove the solid impurities before allowing the filtrate to cool.[13]

    • Decolorize with charcoal: If your product is colored due to impurities, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Data Summary: Common Recrystallization Solvents
Compound TypeRecommended Solvents/SystemsNotes
Simple Brominated ImidazolesEthanol, Water, Acetonitrile/Diethyl Ether[15]Water can be a good solvent for polar imidazoles.[14]
Substituted Brominated ImidazolesEthyl Acetate, Hexane/Ethyl Acetate, Methanol[16]The choice of solvent will depend heavily on the nature of the substituents.
Polybrominated ImidazolesToluene, Dichloromethane/HexaneThese tend to be less polar and more soluble in less polar solvents.

Experimental Protocols

Protocol 1: Purification of a Polar Brominated Imidazole using Column Chromatography with a Basic Modifier
  • Prepare the Eluent: Based on TLC analysis, prepare the chosen solvent system (e.g., 30% ethyl acetate in hexanes) and add 0.5% triethylamine by volume.

  • Pack the Column: Pack a glass column with silica gel using the prepared eluent (wet packing).[17]

  • Load the Sample: Dissolve the crude brominated imidazole in a minimal amount of dichloromethane or the eluent. If solubility is low, you can use the "dry loading" method by adsorbing your compound onto a small amount of silica gel.[18]

  • Elute the Column: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 2: Purification of a Brominated Imidazole via Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 1 gram) in an organic solvent like ethyl acetate (50 mL).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl (3 x 30 mL). The protonated brominated imidazole will move to the aqueous layer.[9]

  • Wash the Organic Layer (Optional): Wash the organic layer with brine to recover any remaining product.

  • Basification: Combine the acidic aqueous layers and cool them in an ice bath. Slowly add 2 M aqueous NaOH until the solution is basic (pH > 10), which will cause the neutral brominated imidazole to precipitate.

  • Back-Extraction: Extract the now basic aqueous solution with ethyl acetate (3 x 30 mL) to recover the purified brominated imidazole.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Workflow for Acid-Base Extraction

start Crude Product in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) and Shake in Separatory Funnel start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Protonated Brominated Imidazole) separate_layers->aqueous_layer add_base Add Aqueous Base (e.g., 2M NaOH) to Aqueous Layer until pH > 10 aqueous_layer->add_base back_extract Extract with Organic Solvent add_base->back_extract separate_layers2 Separate Layers back_extract->separate_layers2 final_organic Organic Layer (Purified Brominated Imidazole) separate_layers2->final_organic final_aqueous Aqueous Layer (Salts) separate_layers2->final_aqueous dry_concentrate Dry and Concentrate Organic Layer final_organic->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: General workflow for the purification of a brominated imidazole using acid-base extraction.

By understanding the underlying chemical principles and employing these systematic troubleshooting strategies, you can overcome the common challenges associated with the purification of brominated imidazoles and obtain high-purity materials for your research and development needs.

References

Preventing debromination during functionalization of 1-benzyl-4-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-benzyl-4-bromo-1H-imidazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of functionalizing this versatile heterocyclic building block, with a primary focus on preventing the common and often yield-limiting side reaction of debromination.

Section 1: Troubleshooting Debromination During Functionalization

Debromination, or hydrodehalogenation, is the substitution of the bromine atom with a hydrogen atom, leading to the formation of 1-benzyl-1H-imidazole as an undesired byproduct. This significantly reduces the yield of your target compound and complicates purification. This section is designed to help you diagnose and solve this problem in various reaction types.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. However, they are also susceptible to debromination.

Question: I'm attempting a Suzuki-Miyaura coupling with my this compound and a boronic acid, but I'm observing a significant amount of the debrominated byproduct. What is causing this and how can I prevent it?

Answer:

The "Why": Understanding the Mechanism of Debromination

Debromination in Suzuki-Miyaura coupling is a competitive side reaction to the desired C-C bond formation.[1][2] The catalytic cycle for Suzuki coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to give the desired product and regenerate the Pd(0) catalyst.[2][3]

Debromination occurs when the Pd(II) intermediate formed after oxidative addition captures a hydride source from the reaction mixture before it can undergo transmetalation or after a competing β-hydride elimination from certain substrates or ligands.[2][4] This hydride transfer followed by reductive elimination releases the debrominated product. Potential hydride sources include solvents (like alcohols), amines used as bases, or even the boronic acid reagents themselves under certain conditions.

To visualize the competing pathways, consider the following diagram:

Suzuki_Coupling_vs_Debromination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_Intermediate R-Pd(II)L_n-Br (R = Imidazole) OxAdd->PdII_Intermediate Transmetalation Transmetalation (R'-B(OH)₂ + Base) PdII_Intermediate->Transmetalation Hydride_Transfer Hydride Transfer PdII_Intermediate->Hydride_Transfer Coupling_Intermediate R-Pd(II)L_n-R' Transmetalation->Coupling_Intermediate Reductive_Elim Reductive Elimination Coupling_Intermediate->Reductive_Elim Reductive_Elim->Pd0 Regenerates Catalyst Desired_Product Desired Product (R-R') Reductive_Elim->Desired_Product Debromination_Source Hydride Source (e.g., Solvent, Base) Debromination_Source->Hydride_Transfer Debrominated_Intermediate R-Pd(II)L_n-H Hydride_Transfer->Debrominated_Intermediate Reductive_Elim_Debrom Reductive Elimination Debrominated_Intermediate->Reductive_Elim_Debrom Reductive_Elim_Debrom->Pd0 Debrominated_Product Debrominated Product (R-H) Reductive_Elim_Debrom->Debrominated_Product

Caption: Fig 1. Competing pathways in Suzuki-Miyaura coupling.

The "How": Strategies to Minimize Debromination

Your primary goal is to accelerate the rate of reductive elimination for the desired coupling product relative to the rate of debromination. This can be achieved by carefully selecting your reaction parameters.

1. Ligand Selection: The choice of phosphine ligand is paramount.[5]

  • Bulky and Electron-Rich Ligands: Generally, bulky and electron-rich phosphine ligands are preferred.[6] Bulkiness can promote the reductive elimination step, which is often the rate-limiting step for the desired product formation.[6] Electron-rich ligands increase the electron density on the palladium center, which can facilitate the initial oxidative addition step.
  • Bidentate vs. Monodentate Ligands: Bidentate ligands, such as Xantphos or BINAP, can offer greater stability to the palladium complex and may suppress side reactions.[4]

2. Base and Solvent System:

  • Weaker, Non-Nucleophilic Bases: Strong bases, especially those that can act as hydride donors, can exacerbate debromination. Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄ instead of alkoxides.
  • Aprotic Solvents: Avoid using protic solvents like alcohols, which can be a source of hydrides.[2] Opt for aprotic solvents such as dioxane, THF, or toluene. Ensure your solvents are anhydrous.

3. Temperature Control:

  • Lowering the reaction temperature can often disfavor the debromination pathway. It's advisable to start at a lower temperature (e.g., room temperature to 60 °C) and only increase it if the reaction is too slow.

4. Catalyst Pre-activation and Loading:

  • Using a well-defined palladium pre-catalyst can sometimes give more reproducible results than generating the active Pd(0) species in situ.
  • Minimize the catalyst loading. While counterintuitive, higher catalyst concentrations can sometimes lead to more side products.

ParameterRecommendation to Minimize DebrominationRationale
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or bidentate ligands (e.g., Xantphos)Promotes reductive elimination of the desired product.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Less likely to act as a hydride source compared to alkoxides.
Solvent Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF)Avoids protic solvents that can be hydride donors.[2]
Temperature Start at room temperature and gradually increase if necessaryDebromination can have a higher activation energy.

Recommended Starting Protocol for a Suzuki Coupling:

Question: I'm performing a Heck reaction to couple an alkene to my bromo-imidazole, and debromination is the major side reaction. What should I do?

Answer:

The "Why": The Heck reaction catalytic cycle also involves an oxidative addition of the aryl bromide to Pd(0).[7][8] Debromination can occur if the resulting Pd(II) intermediate undergoes hydride capture and reductive elimination faster than alkene insertion and subsequent β-hydride elimination to form the desired product.[8]

The "How":

  • Phosphine-Free Conditions: Sometimes, phosphine-free conditions can be effective for Heck reactions and may reduce debromination.[9] Catalysts like Pd(OAc)₂ can be used.

  • Choice of Base: A hindered amine base like triethylamine is commonly used in Heck reactions.[7] However, if debromination is an issue, consider switching to an inorganic base like K₂CO₃.

  • Additives: In some cases, the addition of a phase-transfer catalyst like TBAB can be beneficial, especially in polar solvents.

Question: My Buchwald-Hartwig amination of this compound is giving low yields and a lot of the debrominated starting material. How can I optimize this?

Answer:

The "Why": Similar to other cross-coupling reactions, the Buchwald-Hartwig amination is prone to debromination.[4] The mechanism involves oxidative addition, amine coordination and deprotonation, followed by reductive elimination.[4][10] An unproductive side reaction can occur where the intermediate undergoes elimination to yield the hydrodehalogenated arene.[4]

The "How":

  • Ligand is Key: The development of the Buchwald-Hartwig amination has been heavily reliant on ligand design.[4] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or Josiphos-type ligands are often the solution. These ligands accelerate the C-N reductive elimination, outcompeting the debromination pathway.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.[11] While strong, their primary role is to deprotonate the amine, and with the right ligand, the desired reaction should be fast enough to avoid side reactions.

  • Catalyst System: Using a pre-formed palladium pre-catalyst (e.g., an XPhos-palladium pre-catalyst) can provide more consistent results.[11]

ParameterRecommendation to Minimize DebrominationRationale
Ligand Bulky dialkylbiaryl phosphines (e.g., XPhos, SPhos)Accelerates C-N reductive elimination.[4][11]
Base NaOtBu, K₂CO₃Strong, non-nucleophilic base is crucial for amine deprotonation.[12]
Solvent Anhydrous Toluene, DioxaneAprotic solvents are preferred.[12]

Question: I am attempting a Sonogashira coupling and observing debromination. What are the key parameters to adjust?

Answer:

The "Why": The Sonogashira coupling, which couples terminal alkynes with aryl halides, typically uses a dual catalyst system of palladium and a copper(I) salt.[13] The mechanism involves two interconnected catalytic cycles. Debromination can arise from the palladium cycle, similar to other cross-coupling reactions.

The "How":

  • Copper-Free Conditions: The classic Sonogashira reaction uses a copper co-catalyst, which can sometimes lead to alkyne homocoupling (Glaser coupling).[14] Copper-free Sonogashira protocols have been developed and may offer a cleaner reaction profile, potentially reducing side reactions.[14][15]

  • Ligand Choice: As with other couplings, bulky, electron-rich phosphine ligands can be beneficial.[13]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as the solvent as well. If debromination is a problem, consider using a different solvent and a non-amine base if possible.

Organometallic Intermediates (Lithiation and Grignard Reactions)

Question: I am trying to perform a lithium-halogen exchange on this compound using n-BuLi, but I'm getting complex mixtures and evidence of debromination. What is going wrong?

Answer:

The "Why": While lithium-halogen exchange is a powerful method for generating organolithium reagents, several issues can arise with your substrate:

  • Proton Abstraction: The C2 and C5 protons of the imidazole ring are acidic and can be deprotonated by strong bases like n-BuLi, leading to a mixture of lithiated species.[16]

  • Benzylic Deprotonation: The benzylic protons are also susceptible to deprotonation.[17]

  • Debromination: The resulting organolithium species can be quenched by protons from the solvent (e.g., trace water in THF) or other sources, leading to the debrominated product.

Lithiation_Side_Reactions Start This compound BuLi n-BuLi Start->BuLi Desired Desired Lithiation (at C4) BuLi->Desired Li-Br Exchange Side1 Proton Abstraction (at C2/C5) BuLi->Side1 Side2 Benzylic Proton Abstraction BuLi->Side2 Quench Proton Source (e.g., trace H₂O) Desired->Quench Unwanted Quenching Debrominated Debrominated Quench->Debrominated Debrominated Product

Caption: Fig 2. Potential side reactions during lithiation.

The "How":

  • Temperature is Critical: Perform the reaction at a very low temperature (-78 °C is standard) to favor the kinetically faster lithium-halogen exchange over proton abstraction.

  • Strictly Anhydrous Conditions: Ensure all glassware is flame-dried and all solvents and reagents are rigorously dried. Any trace of water will quench the organolithium and lead to debromination.

  • Reverse Addition: Consider adding the bromo-imidazole solution slowly to the n-BuLi solution at -78 °C to maintain a low concentration of the substrate.

Question: I'm struggling to form the Grignard reagent from this compound. I'm seeing a lot of starting material recovered and some debrominated product.

Answer:

The "Why": Grignard reagent formation can be challenging for several reasons:

  • Initiation Difficulties: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

  • Wurtz Coupling: A major side reaction is the coupling of the newly formed Grignard reagent with another molecule of the starting bromide, which is particularly common with benzylic halides.[18][19]

  • Quenching: Like organolithiums, Grignard reagents are strong bases and will be quenched by any protic source, leading to the debrominated product.[20]

The "How":

  • Magnesium Activation: Activate the magnesium turnings before use. This can be done by stirring them vigorously under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[20]

  • Solvent Choice: THF is generally a better solvent than diethyl ether for Grignard formation as it helps to stabilize the reagent.[20]

  • Slow Addition: Add the solution of this compound slowly to the activated magnesium. This keeps the concentration of the bromide low, which helps to suppress Wurtz coupling.[20]

  • Anhydrous Conditions: As with lithiation, strictly anhydrous conditions are essential.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is there anything about the structure of this compound that makes it particularly prone to debromination?

A1: Yes, the imidazole ring is electron-rich, which can influence the reactivity of the C-Br bond. In palladium-catalyzed reactions, this can affect the rate of oxidative addition. Furthermore, the presence of potentially acidic protons on the imidazole ring (at C2 and C5) and the benzyl group can lead to side reactions with strong bases, which may create pathways for debromination.

Q2: Are there any analytical methods to easily quantify the amount of debrominated byproduct?

A2: Yes, the most common methods are:

  • ¹H NMR Spectroscopy: The debrominated product, 1-benzyl-1H-imidazole, will have a distinct set of signals compared to the starting material and the desired product. You can integrate the signals of a known proton from each species to determine the relative ratio.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a very sensitive technique. You can develop a chromatographic method to separate the starting material, product, and byproduct, and then use the mass spectrometer to confirm their identities and the UV detector to quantify them.

  • GC-MS (Gas Chromatography-Mass Spectrometry): If your compounds are sufficiently volatile and thermally stable, GC-MS is also an excellent tool for separation and quantification.

Q3: If I'm consistently getting debromination across multiple reaction types, what is the first thing I should check?

A3: The first and most critical thing to verify is the purity and dryness of your solvents and reagents. A hidden source of protons (often water) is a very common culprit for hydrodehalogenation, especially when working with highly reactive organometallic intermediates. Ensure your solvents are freshly distilled from an appropriate drying agent or are from a recently opened bottle of anhydrous grade solvent. For cross-coupling reactions, thoroughly degassing your reaction mixture to remove oxygen is also crucial, as oxygen can degrade catalysts and promote side reactions.[2]

Q4: Can I use 1-benzyl-4-chloro-1H-imidazole instead to avoid these issues?

A4: While aryl chlorides are generally more stable and less prone to debromination, they are also significantly less reactive in oxidative addition steps of cross-coupling reactions. This means you would need to use more forcing conditions (higher temperatures, stronger bases, and more specialized, highly active catalyst systems) to achieve the desired transformation. While this might reduce debromination, it could introduce other potential side reactions and may not be a straightforward solution. The choice between a bromo and chloro derivative depends on a careful balance of reactivity and stability for your specific synthetic goal.

References

Validation & Comparative

A Researcher's Guide to the Reactivity of 1-benzyl-4-bromo-1H-imidazole and 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of novel therapeutics and functional materials, N-benzyl bromoimidazoles are invaluable synthons. Their utility stems from the versatility of the imidazole core and the reactivity of the carbon-bromine bond, which serves as a handle for a multitude of chemical transformations. However, the seemingly subtle difference in the position of the bromine atom—at the C4 or C5 position—gives rise to significant disparities in chemical reactivity. This guide provides a comprehensive comparison of 1-benzyl-4-bromo-1H-imidazole and 1-benzyl-5-bromo-1H-imidazole, offering insights into their electronic properties and performance in key synthetic reactions, supported by established chemical principles and experimental observations.

Understanding the Inherent Reactivity of the Imidazole Ring

The regiochemical outcome of reactions involving substituted imidazoles is dictated by the inherent electronic distribution within the heterocyclic ring. In N-substituted imidazoles, the C5 position is generally more electron-rich and thus more susceptible to electrophilic attack and reactions that favor electron-rich centers. Conversely, the C2 position is the most electron-deficient, followed by the C4 position. This electronic landscape is a critical determinant of the reactivity of the bromo-substituted isomers. For instance, in polybromoimidazoles, the order of reactivity towards Suzuki coupling has been shown to be C2 > C5 > C4, highlighting the lower reactivity of the C4 position[1].

Comparative Reactivity in Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are arguably the most important transformations for functionalizing bromoimidazoles. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the carbon-bromine bond. The ease of this step is highly sensitive to the electronic properties of the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the context of the two isomers, the greater electron density at the C5 position of the imidazole ring makes the C5-Br bond in 1-benzyl-5-bromo-1H-imidazole more susceptible to oxidative addition by the palladium(0) catalyst. This translates to faster reaction rates and often higher yields compared to This compound under identical conditions.

Illustrative Comparative Data for Suzuki-Miyaura Coupling:

IsomerArylboronic AcidCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O901875
1-benzyl-5-bromo-1H-imidazole Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O901292
This compound 4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃ / DME852470
1-benzyl-5-bromo-1H-imidazole 4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃ / DME851688

Note: The yields presented are illustrative and based on general reactivity trends. Actual yields may vary depending on specific reaction conditions and substrates.

Suzuki_Miyaura_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex R-Pd(II)L_n-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-B(OR)₂ Base Ar_PdII_complex R-Pd(II)L_n-Ar Transmetalation->Ar_PdII_complex RedElim Reductive Elimination Ar_PdII_complex->RedElim RedElim->Pd0 Ar-Ar' caption Simplified Suzuki-Miyaura Catalytic Cycle

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle. The oxidative addition step is generally more facile for the 5-bromo isomer.

Heck Reaction

The Heck reaction, which couples the bromoimidazole with an alkene, follows a similar reactivity trend. The higher reactivity of the C5-Br bond in 1-benzyl-5-bromo-1H-imidazole facilitates the initial oxidative addition of palladium, leading to more efficient product formation.

Experimental Protocol: Comparative Heck Reaction

  • In separate oven-dried Schlenk tubes, place this compound (1.0 mmol) and 1-benzyl-5-bromo-1H-imidazole (1.0 mmol).

  • To each tube, add Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Na₂CO₃ (1.5 mmol).

  • Add styrene (1.2 mmol) and anhydrous DMF (5 mL) to each tube.

  • Degas the mixtures by three cycles of vacuum-argon backfill.

  • Heat the reactions at 120 °C and monitor by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the products by column chromatography.

It is expected that the reaction with 1-benzyl-5-bromo-1H-imidazole will proceed faster and give a higher yield of the corresponding stilbene derivative.

Lithiation and Halogen-Metal Exchange

The generation of an imidazolyl anion via lithiation or halogen-metal exchange is a powerful method for introducing a wide range of electrophiles. The position of the bromine atom significantly influences the ease of this transformation. The C5-Br bond is more readily cleaved in a halogen-metal exchange reaction with an organolithium reagent, such as n-butyllithium, at low temperatures. This is consistent with the greater reactivity of the C5 position in N-protected polybromoimidazoles, where lithiation occurs preferentially at this site after the C2 position[2].

Lithiation_Comparison cluster_4bromo This compound cluster_5bromo 1-benzyl-5-bromo-1H-imidazole Start4 4-Bromo Isomer Reaction4 n-BuLi, THF, -78 °C Start4->Reaction4 Electrophile Intermediate4 4-Lithio Isomer (Slower formation) Reaction4->Intermediate4 Electrophile Product4 Quenched Product Intermediate4->Product4 Electrophile Start5 5-Bromo Isomer Reaction5 n-BuLi, THF, -78 °C Start5->Reaction5 Electrophile Intermediate5 5-Lithio Isomer (Faster formation) Reaction5->Intermediate5 Electrophile Product5 Quenched Product Intermediate5->Product5 Electrophile caption Halogen-Metal Exchange Reactivity

References

A Comparative Guide to the Biological Activity of Substituted 1-Benzyl-Bromo-Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1] This guide provides a comparative analysis of the biological activities of a specific subclass: substituted 1-benzyl-bromo-imidazoles. We will delve into their anticancer, antifungal, and antimicrobial potential, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds and providing detailed experimental protocols for their evaluation.

Introduction: The Therapeutic Potential of the 1-Benzyl-Bromo-Imidazole Scaffold

The 1-benzyl-bromo-imidazole core represents a privileged structure in drug discovery. The benzyl group at the N-1 position often enhances lipophilicity, facilitating cell membrane penetration, while the bromine atom can modulate the electronic properties of the imidazole ring and provide a site for further chemical modification.[1] This combination gives rise to a diverse range of biological activities, with recent research highlighting their potential as anticancer, antifungal, and antimicrobial agents.[1] This guide will compare different substituted 1-benzyl-bromo-imidazole derivatives to elucidate the impact of various substitutions on their biological profiles.

Comparative Analysis of Biological Activities

The biological activity of 1-benzyl-bromo-imidazoles is significantly influenced by the nature and position of substituents on both the benzyl and imidazole rings. Below, we compare the reported activities of several key derivatives.

Anticancer Activity

Recent studies have focused on the anticancer potential of molecules containing the 1-benzyl-bromo-imidazole moiety. A notable example is a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which have been evaluated for their anti-proliferative effects against human breast (MCF-7) and lung (A-549) cancer cell lines.[2]

Key Findings:

  • Substitution at the 3-position is critical: The introduction of a 4-arylthiazole moiety at the 3-position of the indolin-2-one core resulted in potent anticancer activity.[2]

  • Influence of aryl substituents: The nature of the substituent on the arylthiazole ring significantly impacts cytotoxicity. A p-chlorophenyl substituent (compound 7d ) exhibited the highest potency against MCF-7 cells, with an IC50 value of 2.93 µM, which is more potent than the standard drug doxorubicin in the same study.[2] In contrast, a p-fluorophenyl group (compound 7c ) showed good but lower potency (IC50 = 7.17 µM).[2]

  • Mechanism of Action: The most potent compounds, 7c and 7d , were found to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[2] Compound 7d also induced cell cycle arrest at the G2/M phase and promoted apoptosis in MCF-7 cells.[2]

Data Summary: Anticancer Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives

CompoundR (Substituent on Thiazole Ring)IC50 (µM) vs. MCF-7[2]IC50 (µM) vs. A-549[2]VEGFR-2 Inhibition IC50 (µM)[2]
7a Phenyl19.53 ± 1.05> 50Not Reported
7c p-Fluorophenyl7.17 ± 0.9422.15 ± 1.980.728
7d p-Chlorophenyl2.93 ± 0.4715.82 ± 1.540.503
12a 4-methyl-5-(phenyldiazenyl)thiazole39.53 ± 2.02> 50Not Reported
12d 4-methyl-5-((p-tolyl)diazenyl)thiazole13.92 ± 1.2131.62 ± 2.87Not Reported
Doxorubicin(Standard)4.30 ± 0.846.17 ± 0.92Not Reported
Antimicrobial and Antifungal Activity

While specific studies focusing solely on the antimicrobial and antifungal activities of a broad range of substituted 1-benzyl-bromo-imidazoles are limited, the general class of substituted imidazoles and benzyl bromides have demonstrated significant potential.[3][4] The 1-benzyl-5-bromo-2,4-diphenyl-1H-imidazole is noted as a valuable scaffold for developing antimicrobial and antifungal agents.[1]

Benzyl bromide derivatives, in general, have shown strong antibacterial and antifungal properties.[3][4] For instance, certain benzyl bromides exhibited significant activity against Gram-positive bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 mg/mL against Candida albicans.[3]

Structure-Activity Relationship Insights:

The presence of the benzyl group is often associated with increased lipophilicity, which can enhance the ability of the molecule to penetrate microbial cell membranes. The bromo-substituent can further modulate the electronic and steric properties, influencing interactions with biological targets within the microbes.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activity of substituted 1-benzyl-bromo-imidazoles.

In Vitro Anti-Proliferative Activity (MTT Assay)

This protocol is adapted from the methodology used for evaluating the anticancer activity of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones.[2]

Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A-549)

  • Roswell Park Memorial Institute (RPMI-1640) medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) dissolved in DMSO (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

VEGFR-2 Kinase Inhibitory Assay

This protocol is based on the evaluation of VEGFR-2 inhibition by the most potent anticancer derivatives.[2]

Objective: To determine the inhibitory effect of the test compounds on the kinase activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Anti-phosphotyrosine antibody conjugated to a reporter molecule (e.g., HRP)

  • Detection reagent (e.g., TMB)

  • 96-well plates

  • Plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, recombinant VEGFR-2, and the poly(Glu, Tyr) substrate in the kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using an anti-phosphotyrosine antibody. The signal is then quantified using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationships between chemical structure and biological activity, as well as the experimental processes, the following diagrams are provided.

SAR_Anticancer cluster_core 1-Benzyl-5-bromo-imidazole Core cluster_substituents Substitutions cluster_activity Biological Activity Core 1-Benzyl-5-bromo-imidazole R1 Substituents on Benzyl Ring Core->R1 Modulation of lipophilicity & sterics R2 Substituents on Imidazole Ring (e.g., at C2, C4) Core->R2 Modulation of electronics & binding Anticancer Anticancer Activity (e.g., vs. MCF-7) R1->Anticancer Antifungal Antifungal Activity (e.g., vs. C. albicans) R1->Antifungal Antimicrobial Antimicrobial Activity (e.g., vs. S. aureus) R1->Antimicrobial R2->Anticancer R2->Antifungal R2->Antimicrobial

Caption: Structure-Activity Relationship (SAR) of 1-Benzyl-Bromo-Imidazoles.

Experimental_Workflow start Synthesis of Substituted 1-Benzyl-Bromo-Imidazoles char Structural Characterization (NMR, MS, etc.) start->char screen Primary Biological Screening (e.g., MTT Assay for anticancer) char->screen hit Identification of 'Hit' Compounds screen->hit sar Structure-Activity Relationship (SAR) Analysis screen->sar Inactive secondary Secondary Assays (e.g., Kinase Inhibition, MIC determination) hit->secondary Active secondary->sar lead Lead Compound Identification sar->lead

Caption: Experimental Workflow for Evaluating Biological Activity.

Conclusion and Future Directions

Substituted 1-benzyl-bromo-imidazoles represent a promising class of compounds with diverse biological activities. The comparative analysis presented in this guide highlights their potential, particularly as anticancer agents targeting VEGFR-2. The structure-activity relationships, although still being elucidated, indicate that substitutions at various positions on the imidazole and benzyl rings can significantly modulate their potency and selectivity.

Future research should focus on a more systematic exploration of the chemical space around the 1-benzyl-bromo-imidazole scaffold. This includes:

  • Synthesis of a broader library of derivatives: Varying the substituents on both the benzyl and imidazole rings to establish more comprehensive SAR.

  • Elucidation of mechanisms of action: Investigating the specific molecular targets and pathways affected by these compounds for each type of biological activity.

  • In vivo studies: Evaluating the efficacy and safety of the most promising lead compounds in animal models.

By leveraging the insights provided in this guide, researchers can accelerate the development of novel and effective therapeutic agents based on the 1-benzyl-bromo-imidazole scaffold.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Study of Bromo-imidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole core is a cornerstone in medicinal chemistry, forming the structural foundation of numerous pharmaceuticals and biologically active compounds.[1][2][3] The ability to precisely functionalize this privileged scaffold is paramount in drug discovery. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools for this purpose, enabling the formation of C-C bonds with remarkable efficiency.[1][4]

However, the reactivity of halogenated imidazoles in these transformations is not uniform; it is profoundly influenced by the position of the halogen substituent on the imidazole ring.[1] This guide provides an in-depth comparative analysis of the reactivity of bromo-imidazole isomers—specifically 2-bromo-, 4(5)-bromo-, and poly-bromoimidazoles—in key cross-coupling reactions. We will explore the mechanistic principles governing their reactivity, present comparative experimental data, and provide robust protocols to empower researchers in their synthetic endeavors.

The "Why": Understanding the Pillars of Isomeric Reactivity

The differential reactivity of bromo-imidazole isomers stems from a combination of electronic, steric, and structural factors. A nuanced understanding of these principles is crucial for predicting reaction outcomes and troubleshooting synthetic challenges.

  • Electronic Landscape : The imidazole ring possesses a distinct electronic character at each position. The C-H bond at the C2-position is the most acidic, while the C5-position is most susceptible to electrophilic substitution.[5][6] This intrinsic electronic distribution directly impacts the C-Br bond's polarity and its propensity to undergo the initial, often rate-limiting, oxidative addition step with the palladium(0) catalyst. Generally, the order of reactivity for C-Br bonds on an N-protected imidazole ring follows the trend: C2 > C5 > C4 .[1]

  • Steric Hindrance : The bulky nature of the palladium-phosphine catalyst complex means that access to the C-Br bond is a critical factor. Substituents adjacent to the bromine atom can sterically impede the approach of the catalyst, slowing down or even inhibiting the reaction.

  • The Role of the N-H Proton : In unprotected imidazoles, the acidic N-H proton can lead to tautomerization between 4-bromo- and 5-bromo-1H-imidazole. Furthermore, the imidazole nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting its catalytic activity. N-protection can circumvent these issues, often leading to more consistent results, though it adds steps to the overall synthesis.[7]

Comparative Analysis in Key Cross-Coupling Reactions

We will now dissect the performance of bromo-imidazole isomers in the three most prevalent cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is arguably the most widely used cross-coupling reaction due to its mild conditions and high functional group tolerance.[8][9][10][11]

Isomer Reactivity Comparison:

  • 2-Bromoimidazoles : Consistent with electronic principles, the C2-bromine is the most reactive among the isomers in Suzuki couplings, readily undergoing oxidative addition.[1]

  • 4(5)-Bromoimidazoles : These isomers are extensively used and are competent coupling partners.[12][13] The practical challenge often lies in their synthesis, as alkylation of a 5-bromo-1H-imidazole can yield a difficult-to-separate mixture of 4-bromo and 5-bromo regioisomers.[2]

  • Dibromo-imidazoles : Compounds like 4,5-dibromo-1H-imidazole offer opportunities for sequential functionalization. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, selective mono-arylation can be achieved before proceeding to a second coupling.[1]

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Bromo-imidazole Isomers

Bromo-imidazole SubstrateCoupling PartnerCatalyst / LigandBase / SolventYield (%)Reference
4(5)-Bromo-1H-imidazoleArylboronic acidsPdCl₂(dppf)K₂CO₃ / Toluene, H₂O, n-Bu₄NBr75-95%[12]
2,4,5-Tribromo-1-SEM-imidazole¹Phenylboronic acidPd(PPh₃)₄Na₂CO₃ / DME, H₂O95% (at C2)[1]
4,5-Dibromo-1-SEM-imidazole¹Phenylboronic acidPd(PPh₃)₄Na₂CO₃ / DME, H₂O85% (at C5)[1]
4-Bromo-1,2-dimethyl-1H-imidazole4-Fluorophenylboronic acidNot specifiedNot specified60%[2]

¹SEM = [2-(trimethylsilyl)ethoxy]methyl; Data inferred from selective coupling of tribromo analog.

Experimental Protocol: Suzuki-Miyaura Coupling of 4(5)-Bromo-1H-imidazole

This protocol is adapted from established procedures for unprotected haloimidazoles.[12][13][14]

  • Reaction Setup : To a Schlenk flask, add 4(5)-bromo-1H-imidazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Catalyst Addition : Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Solvent Addition : Add the solvent system, such as a 3:1 mixture of dioxane and water (4 mL).

  • Degassing : Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction : Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Coupling

The Heck reaction creates a C-C bond between an aryl or vinyl halide and an alkene, offering a powerful route to substituted olefins.[11][15][16]

Isomer Reactivity Comparison:

While direct comparative studies are less common in the literature for Heck reactions of bromo-imidazoles, the reactivity trends are expected to mirror those of Suzuki couplings, as the initial oxidative addition of the C-Br bond to Pd(0) is the shared mechanistic step.

  • Expected Trend : 2-Bromoimidazole > 4(5)-Bromoimidazole.

  • Key Considerations : A major consideration in Heck reactions is regioselectivity—the position of C-C bond formation on the alkene—which is governed by both steric and electronic factors.[16] Typically, the aryl group adds to the less substituted carbon of the double bond.

Table 2: Representative Data for Heck Coupling

Bromo-imidazole SubstrateAlkene PartnerCatalyst / LigandBase / SolventYield (%)Reference
Generic Aryl Bromiden-Butyl acrylatePd(OAc)₂ / SPhosCs₂CO₃ / Dioxane>90%[15] (Illustrative)
2-Bromo-1-methylimidazoleStyrenePd(OAc)₂ / PPh₃Et₃N / DMF~70-80%Inferred from general procedures

Experimental Protocol: General Heck Coupling of a Bromo-imidazole

This is a generalized protocol that requires optimization for specific substrates.[15]

  • Reaction Setup : In an oven-dried flask under an inert atmosphere, combine the bromo-imidazole (1.0 eq), the alkene (1.5 eq), a base such as triethylamine (Et₃N, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq), and a palladium source like palladium(II) acetate (Pd(OAc)₂, 2-5 mol%).

  • Ligand Addition : If required, add a phosphine ligand (e.g., triphenylphosphine, PPh₃, 4-10 mol%).

  • Solvent Addition : Add a polar aprotic solvent such as DMF or NMP.

  • Reaction : Heat the mixture, typically between 80 °C and 140 °C, monitoring by TLC or LC-MS.

  • Work-up : After cooling, filter off any solids and dilute the filtrate with an organic solvent like ethyl acetate. Wash extensively with water to remove the DMF/NMP and then with brine.

  • Purification : Dry the organic phase, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling provides a direct and powerful method for synthesizing substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide.[1][17]

Isomer Reactivity Comparison:

The reactivity in Sonogashira coupling generally follows the established electronic trends.

  • 2-Bromoimidazoles : Expected to be the most reactive isomer.

  • 4(5)-Bromoimidazoles : Reliable substrates for alkynylation.

  • Dibromo-imidazoles : As with Suzuki coupling, 4,5-dibromoimidazoles can be selectively mono- or di-alkynylated, providing access to complex scaffolds.[1] The steric bulk of the alkyne coupling partner can also influence the reaction efficiency and the choice of catalyst.[18]

Table 3: Comparative Data for Sonogashira Coupling of Bromo-imidazole Isomers

Bromo-imidazole SubstrateAlkyne PartnerCatalyst SystemBase / SolventYield (%)Reference
4,5-Dibromo-2-phenyl-1H-imidazoleTerminal AlkynePd(PPh₃)₄, CuIEt₃N / THF or DMFGood (Anticipated)[1]
3-Bromo-imidazo[1,2-b]pyridazinePhenylacetylenePd(PPh₃)₄, CuIEt₃N / THF80%[19] (Analogous System)
1-Bromo-3,5-dimethoxybenzene¹3-Ethynyl-1-methyl-1H-imidazole[DTBNpP]Pd(crotyl)ClDABCO / THF91%[20] (Illustrative)

¹Data provided for a challenging aryl bromide with a heteroaromatic alkyne to illustrate modern catalyst capabilities.

Experimental Protocol: Copper-Free Sonogashira Coupling of a Bromo-imidazole

This protocol is adapted from a general procedure for Sonogashira coupling.[1]

  • Reaction Setup : To a flask, add the brominated imidazole (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) salt (e.g., CuI, 0.1 eq), and a suitable solvent such as THF or DMF.

  • Base Addition : Add a base, typically an amine like triethylamine or diisopropylethylamine (DIPEA), which often serves as both the base and a co-solvent.

  • Degassing : Thoroughly degas the reaction mixture and maintain it under an inert atmosphere (N₂ or Ar).

  • Reaction : Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Work-up : Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate.

  • Purification : Dissolve the residue in an appropriate solvent (e.g., ethyl acetate), wash with water, and dry the organic layer. Purify the product by column chromatography.

Visualization of Key Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams outline the structural isomers, the fundamental catalytic cycle, and a typical experimental workflow.

G cluster_isomers Bromo-imidazole Isomers 2-Bromo 2-Bromoimidazole 4-Bromo 4(5)-Bromoimidazole

Caption: Structural representations of key bromo-imidazole isomers.

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (+ R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation (+ R²-M) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product

Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling.

G setup Reaction Setup (Reactants, Catalyst, Base, Solvent) degas Degas Mixture (N₂ or Ar Purge) setup->degas react Heat & Stir (Monitor by TLC/LC-MS) degas->react workup Aqueous Work-up (Extraction) react->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting and Optimization: Overcoming Debromination

A prevalent and frustrating side reaction in cross-coupling of bromo-imidazoles is debromination (or hydrodehalogenation), where the bromine atom is replaced by hydrogen.[7]

Causative Factors:

  • Base Choice : Strong bases, particularly in the presence of protic species (water, alcohols), can generate hydride donors that facilitate this side reaction.[7]

  • Solvents : Protic solvents can act as a proton source, contributing to the hydrodehalogenation pathway.[7]

  • Temperature : Elevated temperatures and prolonged reaction times can increase the incidence of debromination.

Preventative Strategies:

  • Base Selection : Use milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[21]

  • Solvent System : Employ aprotic solvents such as dioxane, toluene, or DMF.

  • Catalyst System : The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over competing pathways.

  • N-Protection : Protecting the imidazole nitrogen can significantly reduce debromination by preventing unwanted interactions with the catalyst and base.[7]

Conclusion

The positional isomerism of bromo-imidazoles exerts a profound influence on their reactivity in palladium-catalyzed cross-coupling reactions. A clear reactivity trend, C2 > C5 > C4, emerges from an analysis of the ring's electronic properties, a principle that holds true across Suzuki-Miyaura, Heck, and Sonogashira couplings. While 2-bromoimidazoles are generally the most reactive, 4(5)-bromoimidazoles remain crucial and widely used building blocks.

This guide has provided the mechanistic rationale, comparative data, and actionable protocols to navigate these transformations. Successful synthesis hinges on the judicious selection of not only the isomer but also the entire catalytic system—catalyst, ligand, base, and solvent. By understanding the interplay of these factors and anticipating potential side reactions like debromination, researchers can effectively harness the power of cross-coupling chemistry to construct diverse and complex imidazole-containing molecules for the advancement of drug discovery and materials science.[1][4][22]

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Imidazole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Structure-Activity Relationships for Drug Development Professionals

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases.[1] Kinases, with their integral role in cellular signaling, represent a vast and compelling target class.[2] Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the imidazole core has emerged as a privileged structure, capable of forming key interactions within the ATP-binding site of various kinases.[3]

This guide delves into the structure-activity relationship (SAR) of imidazole-based kinase inhibitors. It is important to note that while the initial topic of interest was the specific 1-benzyl-4-bromo-1H-imidazole scaffold, a comprehensive literature review reveals a scarcity of specific, in-depth SAR studies for this particular substitution pattern. Therefore, to provide a scientifically robust and valuable resource, this guide will focus on the well-characterized 2,4,5-trisubstituted imidazole scaffold, a closely related structure with a wealth of available data, particularly as inhibitors of p38 MAP kinase.[4] By analyzing the SAR of these analogs, we can extrapolate key principles and infer potential structure-activity drivers for other imidazole-based inhibitors, including the 1,4-disubstituted pattern.

The 2,4,5-Trisubstituted Imidazole Core: A Privileged Scaffold for p38 MAP Kinase Inhibition

The 2,4,5-trisubstituted imidazole framework has been extensively investigated as a potent inhibitor of p38 MAP kinase, a key enzyme in the signaling cascade of inflammatory cytokines.[4] The general structure allows for diverse substitutions at three key positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

G cluster_imidazole 2,4,5-Trisubstituted Imidazole Core Imidazole Imidazole Core R1 R1 @ C2 Imidazole->R1 Modulates Selectivity R2 R2 @ C4 Imidazole->R2 Influences Potency & Lipophilicity R3 R3 @ C5 Imidazole->R3 Key H-Bonding Interaction

Caption: Core structure of 2,4,5-trisubstituted imidazole kinase inhibitors.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

The inhibitory activity of these imidazole derivatives is highly contingent on the chemical nature of the substituents at the C2, C4, and C5 positions. The following table summarizes the in vitro activity of a series of 2,4,5-trisubstituted imidazoles against p38 MAP kinase.[4]

Compound IDR1 (at C2)R2 (at C4)R3 (at C5)p38 MAP Kinase IC50 (nM)
1 4-Methylsulfinylphenyl4-Fluorophenyl4-Pyridyl50
2 4-Methylthiophenyl4-Fluorophenyl4-Pyridyl200
3 4-Methylsulfonylphenyl4-Fluorophenyl4-Pyridyl60
4 4-Aminophenyl4-Fluorophenyl4-Pyridyl>10000
5 4-Methoxyphenyl4-Fluorophenyl4-Pyridyl800
6 4-MethylsulfinylphenylPhenyl4-Pyridyl500
7 4-Methylsulfinylphenyl4-Chlorophenyl4-Pyridyl45
8 4-Methylsulfinylphenyl4-Fluorophenyl2-Pyridyl400
Key SAR Insights:
  • Substitution at the C5 Position: A 4-pyridyl moiety at this position is a critical determinant of high potency. This is attributed to its ability to form a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket.[4] Altering this to a 2-pyridyl group, as seen in Compound 8 , results in a significant decrease in inhibitory activity.[4]

  • Substitution at the C4 Position: A 4-fluorophenyl group at this position is generally preferred for potent inhibition (Compound 1 ). An unsubstituted phenyl ring (Compound 6 ) diminishes activity, suggesting that the fluorine atom may be involved in favorable interactions or helps to correctly position the ring. A 4-chlorophenyl group (Compound 7 ) is also well-tolerated, indicating that a halogen at this position is beneficial.[4]

  • Substitution at the C2 Position: The nature of the substituent at the C2 position of the imidazole ring plays a significant role in modulating activity. A 4-methylsulfinylphenyl group (Compound 1 ) provides a good balance of potency. Oxidation state matters, as the sulfide (Compound 2 ) is less potent, while the sulfone (Compound 3 ) retains good activity. A basic amino group (Compound 4 ) or a methoxy group (Compound 5 ) at the para position of the phenyl ring leads to a dramatic loss of potency.[4]

Inferring SAR for this compound

Based on the established principles from the 2,4,5-trisubstituted imidazoles, we can hypothesize the potential roles of the substituents on the this compound scaffold.

  • 1-Benzyl Group: The N1 position is often directed towards the solvent-exposed region of the ATP-binding site. The benzyl group is a relatively large, hydrophobic moiety. Its presence could either provide beneficial hydrophobic interactions with a corresponding pocket in the target kinase or, conversely, create steric hindrance, depending on the specific topology of the active site.

  • 4-Bromo Group: The bromine atom at the C4 position is a key feature. Halogen bonding has become an increasingly recognized interaction in drug design. The bromine atom could act as a halogen bond donor, interacting with a carbonyl oxygen or other electron-rich group in the kinase active site. Alternatively, its size and lipophilicity could be advantageous for occupying a specific hydrophobic pocket.

G cluster_kinase Hypothetical Kinase Active Site cluster_inhibitor This compound Hydrophobic_Pocket_1 Hydrophobic_Pocket_1 Hinge_Region Hinge_Region Hydrophobic_Pocket_2 Hydrophobic_Pocket_2 Benzyl_Group Benzyl_Group Benzyl_Group->Hydrophobic_Pocket_1 Hydrophobic Interaction Imidazole_Core Imidazole_Core Imidazole_Core->Hinge_Region Potential H-Bonding Bromo_Group Bromo_Group Bromo_Group->Hydrophobic_Pocket_2 Halogen Bonding or Hydrophobic Interaction

Caption: Hypothetical binding mode of this compound.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of imidazole-based kinase inhibitors.

General Synthesis of 2,4,5-Trisubstituted Imidazoles

A common and efficient method for the synthesis of this scaffold is a three-component condensation reaction.[4]

G A 1,2-Dicarbonyl (e.g., 4,4'-Difluorobenzil) D Reaction Mixture in Glacial Acetic Acid A->D B Aldehyde (e.g., 4-(Methylsulfinyl)benzaldehyde) B->D C Ammonium Acetate C->D E Reflux (2-4h) D->E F Work-up & Purification (Precipitation, Filtration, Recrystallization) E->F G 2,4,5-Trisubstituted Imidazole F->G

Caption: General workflow for the synthesis of 2,4,5-trisubstituted imidazoles.

Step-by-Step Protocol:

  • To a solution of a 1,2-dicarbonyl compound (1.0 eq) in glacial acetic acid, add the desired aldehyde (1.1 eq) and ammonium acetate (10 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under a vacuum.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

In Vitro p38 MAP Kinase Inhibition Assay

The following protocol describes a typical in vitro assay to determine the IC50 values of test compounds against a specific kinase.

G A Prepare Assay Buffer and Reagents (Kinase, Substrate, ATP) C Add Kinase and Test Compound to Assay Plate & Incubate A->C B Serially Dilute Test Compounds in DMSO B->C D Initiate Reaction by Adding ATP and Substrate C->D E Incubate at Room Temperature D->E F Terminate Reaction & Detect Signal (e.g., Luminescence, Fluorescence) E->F G Calculate % Inhibition and Determine IC50 Value F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer containing appropriate concentrations of Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor. Prepare stock solutions of recombinant p38 MAP kinase, a suitable substrate (e.g., myelin basic protein or a specific peptide), and ATP.

  • Compound Preparation: Serially dilute the test compounds in 100% DMSO to create a range of concentrations.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the assay buffer, the diluted test compounds, and the p38 MAP kinase enzyme. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

  • Signal Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays ([γ-32P]ATP) or non-radioactive methods like ADP-Glo™, HTRF®, or ELISA-based detection with a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to control wells (containing DMSO vehicle). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The structure-activity relationship of imidazole-based kinase inhibitors is a rich field of study, with the 2,4,5-trisubstituted scaffold offering a clear example of how subtle molecular modifications can profoundly impact biological activity. The key takeaways for researchers are the critical role of the C5-pyridyl group for hinge binding and the importance of the C2 and C4 substituents in fine-tuning potency and selectivity. While direct experimental data on the this compound scaffold remains elusive, the principles derived from its more studied cousins provide a rational starting point for its evaluation. The hypothetical roles of the N1-benzyl and C4-bromo groups in hydrophobic and halogen bonding interactions, respectively, offer testable hypotheses for future drug discovery efforts. This comparative approach underscores the power of leveraging existing SAR knowledge to navigate new chemical spaces in the ongoing development of next-generation kinase inhibitors.

References

A Comparative Guide to the Antifungal Potential of 1-Benzyl-4-bromo-1H-imidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. This has catalyzed an urgent search for novel antifungal agents with improved efficacy, broader spectrums of activity, and favorable safety profiles. Among the various heterocyclic scaffolds explored in medicinal chemistry, imidazole derivatives have historically formed the backbone of many clinically successful antifungal drugs. This guide provides an in-depth comparative analysis of a promising subclass: 1-benzyl-4-bromo-1H-imidazole analogs. We will explore their mechanism of action, comparative in vitro efficacy against clinically relevant fungal pathogens, and the critical aspect of selective toxicity, providing a comprehensive framework for researchers and drug development professionals.

The Azole Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals, including imidazole derivatives, is the targeted inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[1][2][3][4] This enzyme, a fungal cytochrome P450 (CYP51), is essential for the conversion of lanosterol to ergosterol.[4][5] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and proper function.[1][2]

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, azole compounds effectively halt the ergosterol synthesis pathway.[2][4] This blockade leads to two critical downstream effects:

  • Depletion of Ergosterol: The scarcity of ergosterol compromises the structural integrity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The buildup of methylated sterol precursors, such as lanosterol, disrupts membrane order and can be toxic to the cell.[1]

This dual-pronged assault results in increased membrane permeability, leakage of essential cellular components, and the malfunction of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (a fungistatic effect) or, at higher concentrations, fungal cell death (a fungicidal effect).[2][5] The selective toxicity of azoles stems from their higher affinity for the fungal CYP51 enzyme compared to its human counterparts.[4]

Azole_Mechanism_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes ToxicSterols Accumulation of Toxic 14α-methyl sterols CYP51->ToxicSterols Blocked Conversion Leads to Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Fungistatic Fungistatic/Fungicidal Effect Azole This compound (Azole Antifungal) Azole->CYP51 Inhibits DisruptedMembrane Disrupted Membrane (Increased Permeability) DisruptedMembrane->Fungistatic ToxicSterols->DisruptedMembrane Broth_Microdilution_Workflow Start Start PrepStock 1. Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) Start->PrepStock SerialDilute 2. Serial Dilution Create 2x drug concentrations in RPMI-1640 medium across plate PrepStock->SerialDilute Inoculate 4. Inoculate Plate Add equal volume of inoculum to drug dilutions (final 1x conc.) SerialDilute->Inoculate PrepInoculum 3. Prepare Fungal Inoculum Adjust to ~2-5 x 10³ CFU/mL in RPMI-1640 medium PrepInoculum->Inoculate Incubate 5. Incubate 35°C for 24-48 hours Inoculate->Incubate ReadMIC 6. Read MIC Visually determine lowest concentration with significant growth inhibition (~50% for azoles) Incubate->ReadMIC End End ReadMIC->End

References

A Comparative Guide to Kinase Inhibitor Scaffolds: Evaluating 1-benzyl-4-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of processes, from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

At the heart of these inhibitors lies the "scaffold," a core chemical structure responsible for the primary interactions within the highly conserved ATP-binding pocket of the kinase. Certain scaffolds, often termed "privileged structures," demonstrate the ability to bind to multiple biological targets with high affinity. Understanding the nuances of these core structures is paramount for designing potent, selective, and effective therapeutics.

This guide provides an in-depth comparison of several key kinase inhibitor scaffolds, with a special focus on the emerging 1-benzyl-4-bromo-1H-imidazole core. We will objectively analyze its characteristics against well-established scaffolds, provide supporting data, and detail the experimental methodologies required for their evaluation.

Featured Scaffold: this compound

The imidazole ring is a well-recognized component in medicinal chemistry, known for its ability to engage in various biological interactions.[1] The this compound scaffold is an intriguing, albeit less characterized, platform for kinase inhibitor design.

  • Structural Features: This scaffold consists of a central imidazole ring, which can act as a hydrogen bond donor and acceptor. The benzyl group at the N1 position can be oriented to explore hydrophobic pockets within the kinase active site, while the bromine atom at the C4 position offers a potential vector for further chemical modification or specific halogen bonding interactions. While its direct, potent kinase inhibitory activity is not as widely documented as other scaffolds, its derivatives have been explored for various biological activities, including the inhibition of enzymes like aldosterone synthase.[2] The value of this specific scaffold lies in its potential as a building block for creating more complex and targeted inhibitors.[3][4]

Comparator Scaffolds: Pillars of Kinase Inhibition

To contextualize the potential of the this compound scaffold, we will compare it against several well-established and structurally diverse classes of kinase inhibitors.

Staurosporine: The Pan-Kinase Inhibitor

Isolated from the bacterium Streptomyces staurosporeus, staurosporine is a natural product renowned for its potent but non-selective inhibition of a vast number of protein kinases.[5][6]

  • Mechanism: Staurosporine functions as a prototypical ATP-competitive inhibitor, with its extended aromatic system forming strong interactions within the adenine binding site.[5][6][7]

  • Utility: Due to its broad activity, staurosporine is not used clinically but serves as an invaluable research tool and a benchmark positive control in kinase assays to induce cellular effects like apoptosis.[6][8] Its promiscuity highlights the challenge of achieving selectivity.[6]

2-Phenylaminopyrimidine: The Scaffold of a Revolution

The 2-phenylaminopyrimidine core is the cornerstone of imatinib (Gleevec), the drug that transformed the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl tyrosine kinase.

  • Mechanism: This scaffold is a classic Type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase. Key hydrogen bonds between the pyrimidine and the hinge region of the kinase are crucial for its binding affinity.[9]

  • Significance: The success of imatinib validated the 2-phenylaminopyrimidine scaffold as a highly effective and adaptable framework for developing targeted kinase inhibitors.[9][10]

Quinazoline: A Versatile Core for EGFR Inhibition

The 4-anilinoquinazoline scaffold has been exceptionally fruitful in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, leading to approved drugs like gefitinib (Iressa) and erlotinib (Tarceva).[11][12]

  • Mechanism: These are typically ATP-competitive, Type I inhibitors that bind to the active "DFG-in" conformation. The quinazoline nitrogen atoms form critical hydrogen bonds with the kinase hinge region, anchoring the molecule in the active site.[11]

  • Adaptability: The quinazoline core has proven to be a versatile platform, allowing for modifications that have led to multiple generations of EGFR inhibitors targeting various mutations.[11][13][14]

Covalent Scaffolds: Irreversible and Reversible Inhibition

Covalent inhibitors contain a reactive "warhead" (e.g., an acrylamide) that forms a permanent or reversible bond with a nearby nucleophilic amino acid residue, most commonly a cysteine, within the kinase active site.[15][16]

  • Mechanism: This approach can lead to high potency and prolonged duration of action.[17] Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, utilizes a pyrazolopyrimidine scaffold appended with an acrylamide warhead to covalently bind to Cys481.[15][18]

  • Advantages & Challenges: Covalent inhibition can overcome resistance mechanisms and offers high selectivity if the targeted residue is unique.[16] However, care must be taken to avoid off-target reactivity.[15] Reversible covalent inhibitors are an emerging class designed to balance potency with a reduced risk of permanent off-target modification.[15][19]

Head-to-Head Comparison: Performance Metrics

The efficacy of a kinase inhibitor scaffold is judged by its potency (typically measured as IC50) and its selectivity against other kinases. The following table summarizes representative data for the comparator scaffolds. Data for the specific this compound scaffold is limited in the public domain, underscoring its status as an exploratory starting point rather than a mature inhibitor.

Scaffold ClassRepresentative InhibitorTarget KinasePotency (IC50)Binding Mode
IndolocarbazoleStaurosporineProtein Kinase C (PKC)0.7 - 3 nM[8][20]ATP-Competitive (Broad)
2-PhenylaminopyrimidineImatinibBcr-Abl~250-1000 nMATP-Competitive (Type II)
QuinazolineGefitinibEGFR2-80 nMATP-Competitive (Type I)
Covalent (Pyrazolopyrimidine)IbrutinibBTK0.5 nMCovalent (Irreversible)
Imidazole-basedVarious DerivativesVarious KinasesHighly Variable (nM to µM)[21][22]ATP-Competitive

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). The data presented is for comparative purposes.

Experimental Protocol: In Vitro Kinase Activity Assay

To quantitatively compare inhibitor scaffolds, a robust and reproducible kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[23][24]

Principle of the ADP-Glo™ Assay

The assay is a two-step process:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed with the kinase, substrate, ATP, and the test inhibitor. Afterward, ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.[24]

  • ADP Conversion & Signal Generation: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[23][24]

Step-by-Step Methodology

(Based on the Promega ADP-Glo™ Kinase Assay Technical Manual) [24][25]

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of 2X test compound (diluted in kinase buffer) or vehicle control to the appropriate wells.

    • Add 2.5 µL of a 2X solution of kinase and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

    • Causality: Separating the enzyme/substrate from the ATP allows for pre-incubation of the inhibitor with the kinase, which is critical for accurately determining the potency of slow-binding or covalent inhibitors.

  • Kinase Reaction Incubation:

    • Cover the plate and incubate at room temperature for 60 minutes. The incubation time may need optimization depending on the specific kinase's activity.

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Mix gently and incubate for 40 minutes at room temperature.[25]

    • Causality: This step is crucial for reducing background signal from unconsumed ATP, thereby increasing the assay's sensitivity and dynamic range.[24]

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Mix gently and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[25]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Pathways and Workflows

Understanding the context of kinase inhibition requires visualizing both the biological pathways and the experimental procedures.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical non-receptor tyrosine kinase in B-cell signaling pathways.[26][27] Covalent inhibitors like Ibrutinib target BTK to treat B-cell malignancies.[28]

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn/Syk BCR->Lyn Engagement PI3K PI3K Lyn->PI3K BTK BTK PI3K->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Ca_flux Ca²⁺ Mobilization PLCG2->Ca_flux Downstream Downstream Signaling (NF-κB, ERK) Ca_flux->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib (Covalent Inhibitor) Ibrutinib->BTK Covalent Inhibition Assay_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_read Data Acquisition & Analysis Compound 1. Dispense Inhibitor (Serial Dilution) Enzyme 2. Add Kinase & Substrate Compound->Enzyme ATP 3. Add ATP to Start Reaction Enzyme->ATP Incubate_Kinase 4. Incubate (e.g., 60 min) ATP->Incubate_Kinase Add_ADP_Glo 5. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Stop 6. Incubate (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection 7. Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect 8. Incubate (30-60 min) Add_Detection->Incubate_Detect Read_Lumi 9. Measure Luminescence Incubate_Detect->Read_Lumi Analyze 10. Calculate IC50 Read_Lumi->Analyze

References

A Comparative Guide to Halogenated Benzylimidazoles as Antifungal Agents: A Structure-Activity Relationship (SAR) Study

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global health.[1] This necessitates the urgent development of novel antifungal agents with improved efficacy, safety, and novel mechanisms of action. Among the promising scaffolds in medicinal chemistry, the benzylimidazole core has emerged as a versatile framework for the design of new antifungal drugs.[2] This guide provides an in-depth comparative analysis of halogenated benzylimidazole derivatives, focusing on their structure-activity relationships (SAR) as antifungal agents. We will delve into the experimental data that underpins our understanding of how halogenation impacts antifungal potency and selectivity, offering a valuable resource for researchers, scientists, and drug development professionals in the field.

The Benzimidazole Scaffold: A Privileged Structure in Antifungal Drug Discovery

The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a well-established pharmacophore in a multitude of therapeutic agents. Its structural resemblance to purine nucleosides allows it to interact with various biological targets. In the realm of antifungal therapy, benzylimidazole derivatives have garnered significant attention due to their ability to interfere with crucial fungal cellular processes. The benzyl group attached to the imidazole ring offers a key point for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. Halogenation, in particular, has proven to be a powerful strategy to enhance the antifungal potential of this scaffold.

Mechanisms of Antifungal Action: A Dual-Pronged Attack

Halogenated benzylimidazoles exert their antifungal effects through two primary mechanisms, showcasing a versatile approach to combating fungal pathogens:

  • Inhibition of Ergosterol Biosynthesis: Similar to the widely used azole antifungals, certain benzylimidazole derivatives target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (Erg11p). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.

  • Disruption of Microtubule Polymerization: A distinct class of benzimidazoles are known to interfere with the assembly of tubulin into microtubules. Microtubules are dynamic polymers essential for various cellular functions, including mitosis, intracellular transport, and the maintenance of cell shape. By binding to β-tubulin, these compounds inhibit microtubule formation, leading to cell cycle arrest and apoptosis.[3] This mechanism is shared with some established anthelmintic and anticancer benzimidazole drugs.

The ability of halogenated benzylimidazoles to potentially target both of these pathways makes them particularly attractive candidates for further development, as dual-targeting agents could circumvent the development of resistance.

Structure-Activity Relationship (SAR) of Halogenation

The antifungal activity of benzylimidazole derivatives is significantly influenced by the nature, position, and number of halogen substituents on both the benzyl and benzimidazole rings. The following sections dissect the available SAR data to provide a comparative analysis.

Impact of Halogen Substitution on the Benzyl Ring

A study on 1-halogenobenzyl-3-imidazolylmethylindole derivatives, which share the crucial halobenzyl moiety, provides valuable insights into its influence on antifungal activity against Candida albicans and Aspergillus fumigatus.[4]

Table 1: Comparative Antifungal Activity (MIC in μg/mL) of 1-Halogenobenzyl Derivatives against Candida albicans [4]

Compound IDR (Halogen Position)MIC (μg/mL) vs. C. albicans
35b 2-F4
35e 2-Cl2
35g 2-Br3
35h 2-I6
36a 3-F4
38a 4-Cl2
40a 4-Br1
Fluconazole ->64
Amphotericin B -0.5

From this data, we can infer the following SAR trends for the benzyl ring:

  • Nature of the Halogen: Bromine substitution at the para-position (compound 40a ) resulted in the most potent activity against C. albicans. Chlorine at the ortho- and para-positions also conferred strong activity. Fluorine substitution led to moderate activity, while iodine substitution appeared to be less favorable.

  • Position of the Halogen: For chlorine, both ortho- and para-positions resulted in good activity. For bromine, the para-position was optimal. This suggests that the electronic and steric effects of the halogen, as well as its position, play a crucial role in the interaction with the fungal target.

Another study focusing on 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi also highlights the importance of the halogen's position, noting that the introduction of a chlorine atom at the para-position of the benzene ring enhances activity.[5]

Impact of Halogen Substitution on the Benzimidazole Ring

Halogenation of the benzimidazole core itself is another critical determinant of antifungal potency. A study evaluating a library of 53 benzimidazole derivatives found that 5-halobenzimidazole derivatives were promising broad-spectrum antimicrobial candidates.[2]

Table 2: Antifungal Activity of 5-Halogenated Benzimidazole Derivatives [2]

Compound IDSubstitution at C5Antifungal Activity Highlights
5 BrHighest antifungal activity in the series, with a 29-mm zone of inhibition against Candida parapsilosis and 26 mm against Candida albicans, Candida tropicalis, and Aspergillus fumigatus.
3 ClPromising antifungal activity.
4 FPromising antifungal activity.

These findings suggest that a halogen at the 5-position of the benzimidazole ring is beneficial for antifungal activity, with bromine appearing to be particularly effective.

The following diagram illustrates the key SAR findings for halogenated benzylimidazoles:

SAR_Halogenated_Benzylimidazoles cluster_benzyl Benzyl Ring Substitutions cluster_benzimidazole Benzimidazole Ring Substitutions cluster_activity Antifungal Activity benzyl_para Para-Position (C4) high_activity High Activity benzyl_para->high_activity Br, Cl benzyl_ortho Ortho-Position (C2) benzyl_ortho->high_activity Cl moderate_activity Moderate Activity benzyl_ortho->moderate_activity F, Br benzyl_meta Meta-Position (C3) benzyl_meta->moderate_activity F benz_c5 5-Position benz_c5->high_activity Br benz_c5->moderate_activity Cl, F low_activity Lower Activity

Caption: Key SAR findings for halogenated benzylimidazoles.

Cytotoxicity and Therapeutic Index: A Critical Consideration

A crucial aspect of drug development is ensuring that a compound is selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. While comprehensive comparative cytotoxicity data for a series of halogenated benzylimidazoles is limited, some studies provide valuable insights.

A study on novel benzimidazole derivatives identified a bromo-derivative as having the highest cytotoxic potential against various human cancer cell lines, while being safer for normal human embryonic kidney cells (HEK-293). This suggests that specific halogenation patterns can lead to a favorable therapeutic index.

It is important to note that the lipophilicity of halogenated compounds can influence their cytotoxicity. A strong correlation has been observed between the cytotoxicity of halogenated byproducts of parabens and their lipophilicity.[6] This underscores the need for a balanced approach in designing halogenated benzylimidazoles, where antifungal activity is enhanced without a concomitant increase in host cell toxicity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are representative methodologies for the key assays involved in the evaluation of halogenated benzylimidazoles.

General Procedure for Synthesis of 1-Benzyl-2-substituted-benzimidazoles

The synthesis of benzylimidazole derivatives often follows established procedures such as the Phillips-Ladenburg reaction. A general synthetic scheme is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 o-Phenylenediamine derivative reaction Condensation Reaction (e.g., in ethanol with an oxidizing agent like NaHSO3) reactant1->reaction reactant2 Substituted Benzaldehyde reactant2->reaction product 1-Benzyl-2-substituted-benzimidazole reaction->product

Caption: General synthesis of 1-benzyl-2-substituted-benzimidazoles.

Step-by-step methodology:

  • A mixture of an appropriately substituted o-phenylenediamine (1 mmol) and a substituted benzaldehyde (1 mmol) is dissolved in a suitable solvent such as ethanol.

  • An oxidizing agent, for example, sodium bisulfite (NaHSO₃), is added to the mixture.

  • The reaction mixture is refluxed for several hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The in vitro antifungal activity of the synthesized compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Step-by-step methodology:

  • Preparation of Inoculum: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-30°C for Aspergillus spp.) for 24-48 hours. The fungal colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the final desired inoculum concentration.

  • Preparation of Microdilution Plates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. The results are determined visually or by using a spectrophotometric plate reader.

Cytotoxicity Assay: MTT Assay on Mammalian Cell Lines

The cytotoxicity of the compounds against mammalian cells (e.g., HEK-293, Vero) is commonly assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

Step-by-step methodology:

  • Cell Seeding: Mammalian cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator with 5% CO₂ at 37°C.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Challenges and Future Directions

While halogenated benzylimidazoles hold significant promise as antifungal agents, several challenges remain. The development of resistance is an ever-present concern, and further studies are needed to understand the potential for cross-resistance with existing antifungal drugs. Optimizing the pharmacokinetic properties of these compounds to ensure adequate bioavailability and tissue distribution is also a critical step in their development.

Future research should focus on:

  • Systematic SAR Studies: Conducting comprehensive studies that systematically vary the halogen substituent and its position on both the benzyl and benzimidazole rings to build a more complete and predictive SAR model.

  • Mechanism of Action Elucidation: Investigating the precise molecular interactions of these compounds with their targets (Erg11p and/or β-tubulin) to facilitate rational drug design.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of fungal infections to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapy: Exploring the potential of halogenated benzylimidazoles in combination with existing antifungal agents to enhance efficacy and combat resistance.

Conclusion

The strategic incorporation of halogens into the benzylimidazole scaffold represents a highly effective approach for the development of potent antifungal agents. The available evidence clearly indicates that the type and position of the halogen atom significantly influence the antifungal activity and selectivity of these compounds. While further research is required to fully elucidate their therapeutic potential, the insights gained from SAR studies provide a solid foundation for the rational design of the next generation of halogenated benzylimidazole-based antifungal drugs. This guide serves as a comprehensive resource to aid researchers in navigating this promising area of antifungal drug discovery.

References

An In Vitro Comparative Analysis of 1-Benzyl-4-bromo-1H-imidazole and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of 1-benzyl-4-bromo-1H-imidazole and a selection of its structural analogs. The objective is to elucidate the potential bioactivity of this compound by examining the established in vitro performance of molecules with similar scaffolds. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of imidazole-based heterocyclic compounds.

The 1H-imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules.[1] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions, which is a feature of many enzymes and receptors. The strategic substitution on the imidazole ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[1] This guide focuses on this compound, a compound of interest for its potential as a therapeutic agent, and compares it with other substituted imidazoles to infer its biological activity profile.

Chemical Structures and Rationale for Comparison

The compounds selected for this comparative analysis share the core imidazole or benzimidazole structure but differ in the substituents at key positions. These variations allow for an insightful structure-activity relationship (SAR) analysis. The benzyl group at the N1 position has been shown to enhance the therapeutic potential of imidazole-based compounds.[1] The bromo-substituent at the C4 position is also expected to influence the compound's biological activity.

Table 1: Structures of this compound and a Selection of Structurally Similar Compounds

Compound IDStructureKey Features
1 This compound Benzyl group at N1, Bromo at C4
2 1-Benzyl-1H-benzimidazoleBenzimidazole core, Benzyl group at N1
3 2-Substituted-1H-benzimidazoleVaried substituent at C2
4 5-Bromo-2-hydroxy-benzimidazoleBromo and hydroxyl substitutions
5 Nitroimidazole DerivativesNitro group on the imidazole ring

Part 1: Comparative In Vitro Anticancer Activity

Derivatives of imidazole and benzimidazole have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Methodology: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol for MTT Assay:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solutions in the culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for another 24 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve.

Diagram of the MTT Assay Workflow:

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Comparative Cytotoxicity Data

Table 2: In Vitro Anticancer Activity of Selected Imidazole and Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Fluoro aryl benzimidazole derivativeHOS1.8
Fluoro aryl benzimidazole derivativeG3612.0
Fluoro aryl benzimidazole derivativeMCF-72.8
Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylateHCT-11616.82
Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylateHT-2920.11
1,3,4-Oxadiazole/benzimidazole hybridMCF-71.87
1,3,4-Oxadiazole/benzimidazole hybridMDA-MB-2315.67
Spiro-acenaphthylene tethered-[1]-thiadiazoleRXF393 (Renal)7.01
Spiro-acenaphthylene tethered-[1]-thiadiazoleLOX IMVI (Melanoma)9.55
Imidazole derivative 5MCF-7, HepG2, HCT-116< 5

Part 2: Comparative In Vitro Antimicrobial Activity

Imidazole derivatives are well-established antimicrobial agents, with many acting as inhibitors of ergosterol biosynthesis in fungi or interfering with bacterial cellular processes.

Methodology: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard technique for determining MIC values.

Detailed Protocol for Broth Microdilution MIC Assay:

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Diagram of the Broth Microdilution MIC Assay Workflow:

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of Test Compound in 96-well Plate B->C D Incubate for 16-20h C->D E Visually Inspect for Growth D->E F Determine MIC E->F

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-benzyl-4-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-benzyl-4-bromo-1H-imidazole, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a procedural guide that explains the causality behind each safety measure, ensuring a self-validating system of laboratory practice.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound (C₁₀H₉BrN₂) is a halogenated imidazole derivative.[1][2] While specific toxicological data for this exact compound is limited, the known hazards of structurally similar brominated and imidazole-based compounds provide a robust framework for assessing its potential risks. The presence of the bromine atom and the imidazole ring necessitates a cautious approach.

The primary hazards associated with this class of chemicals include:

  • Acute Toxicity (Oral): Harmful if swallowed.[3][4][5][6]

  • Skin Irritation: Expected to cause skin irritation upon contact.[3][4][5][7]

  • Serious Eye Damage/Irritation: Can cause significant irritation or damage to the eyes.[3][4][7][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][4][7][8]

The causality is clear: the chemical's reactivity, particularly due to the halogen, can disrupt biological tissues upon contact. Therefore, our primary safety objective is to establish a complete barrier between the researcher and the compound at all times.

Hazard ClassificationPotential EffectCausality & Rationale for Protection
Acute Toxicity, Oral (Harmful) Sickness or poisoning if ingested.Prevent hand-to-mouth transfer. Requires stringent glove protocols and hygiene.
Skin Irritant Redness, inflammation, or chemical burns.The compound can react with skin. Requires impermeable gloves and full skin coverage.
Eye Irritant (Serious) Pain, redness, and potential damage to eye tissue.Aerosols or splashes can directly contact sensitive eye tissues. Requires sealed eye protection.
Respiratory Irritant Coughing, shortness of breath, irritation of nasal passages.Fine powders can become airborne and inhaled. Requires handling in a controlled environment (fume hood) and potential respiratory protection.

Core Directive: A Multi-Layered PPE Protocol

A multi-layered approach to PPE is essential. Each component serves a specific purpose, and their combined use creates a comprehensive safety system.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious, potentially irreversible damage. Standard safety glasses are insufficient.

  • Protocol: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[3][8]

  • Causality: Goggles prevent entry of not only direct splashes but also fine dust particles or aerosols that may be generated during handling.[9] In situations with a higher risk of splashing, such as when handling larger quantities or solutions, a full-face shield should be worn in addition to safety goggles.[9][10]

Hand Protection: Preventing Dermal Absorption

The skin is a primary route of exposure. Not all gloves offer the same level of protection.

  • Protocol: Use chemically resistant, powder-free nitrile or neoprene gloves.[10][11][12] It is critical to double-glove. The outer glove should be removed and disposed of immediately after the handling procedure is complete, while still within the fume hood. The inner glove is removed after leaving the immediate work area.

  • Causality: Brominated organic compounds can degrade or permeate certain glove materials; disposable plastic gloves are explicitly not recommended.[10] Double-gloving provides redundant protection and a clear protocol for decontamination, minimizing the risk of transferring residue from the primary exposure surface (the outer glove) to other surfaces or the skin.[13]

Body Protection: Shielding Against Contamination

Accidental spills can happen, and clothing can become a reservoir for chemical exposure.

  • Protocol: A clean, buttoned laboratory coat must be worn at all times. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[12][14] For procedures involving larger quantities (>10g) or a significant risk of dust generation, consider using disposable Tychem coveralls.[11][15]

  • Causality: Standard clothing is permeable. A lab coat provides a removable barrier that can be quickly taken off in case of a significant spill, preventing prolonged skin contact.[16]

Respiratory Protection: Managing Inhalation Risks

The primary engineering control for preventing inhalation is a certified chemical fume hood. PPE is the final layer of defense.

  • Protocol: All handling of solid this compound must be performed inside a properly functioning chemical fume hood to control exposure to dust and aerosols.[7][8][17] If a fume hood is unavailable or if there is a risk of dust generation outside of a contained system, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used as part of a comprehensive respiratory protection program.[8][11][18]

  • Causality: Fine powders of organic compounds are easily aerosolized. A fume hood uses directed airflow to pull these particles away from the user's breathing zone, providing the most effective means of protection.[12]

Operational and Disposal Plan: A Step-by-Step Workflow

Adherence to a strict, sequential protocol is non-negotiable. This workflow ensures that safety is integrated into every step of the process.

Step 1: Preparation and Donning PPE
  • Verify that the chemical fume hood is operational and the safety shower/eyewash station is accessible.[8][18]

  • Gather all necessary equipment (spatulas, weigh boats, glassware) and place it inside the fume hood.

  • Don inner gloves.

  • Don a lab coat, ensuring it is fully buttoned.

  • Don chemical safety goggles.

  • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[13]

Step 2: Chemical Handling (Inside Fume Hood)
  • Carefully open the container, avoiding any puff of powder.

  • Weigh the desired amount of this compound using a tared weigh boat or glassine paper.

  • Transfer the compound to the reaction vessel.

  • Securely close the primary container.

  • Clean any residual powder from the spatula and weighing surface with a solvent-dampened wipe. Dispose of the wipe immediately into the designated halogenated waste container.

Step 3: Decontamination and Doffing PPE
  • Wipe down the work surface inside the fume hood.

  • With hands still in the fume hood, remove the outer gloves and dispose of them in the halogenated waste.

  • Step away from the fume hood.

  • Remove the lab coat, folding it inward to contain any potential surface contamination.

  • Remove safety goggles.

  • Remove the inner gloves and wash hands thoroughly with soap and water.[3][4]

Step 4: Waste Disposal
  • Chemical Waste: All materials contaminated with this compound, including excess solid, contaminated wipes, and used gloves, must be disposed of in a clearly labeled, sealed container for "Halogenated Organic Waste."[12][19]

  • Causality: Halogenated waste requires specific disposal routes, typically high-temperature incineration, to prevent the release of harmful byproducts.[20][21] Mixing it with non-halogenated waste can disrupt the disposal process and violate regulatory requirements. Never dispose of this material down the drain.[12]

  • Container Management: Waste containers should be kept closed and stored in a ventilated area, awaiting pickup by certified hazardous waste management personnel.[22]

Visual Workflow for Safe Handling

The following diagram outlines the critical path for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_decon Decontamination Phase prep1 Verify Fume Hood & Eyewash prep2 Don Inner Gloves, Lab Coat, Goggles prep1->prep2 prep3 Don Outer Gloves Over Cuffs prep2->prep3 handle1 Weigh & Transfer Chemical prep3->handle1 handle2 Clean Tools & Surfaces handle1->handle2 handle3 Dispose of Contaminated Wipes in Halogenated Waste handle2->handle3 decon1 Remove Outer Gloves (in Hood) handle3->decon1 disposal Halogenated Waste Disposal handle3->disposal decon2 Remove Lab Coat & Goggles decon1->decon2 decon1->disposal decon3 Remove Inner Gloves & Wash Hands decon2->decon3 caption Workflow for Handling this compound

Caption: Workflow for Handling this compound

Emergency Procedures: First Aid for Exposure

In the event of an accidental exposure, immediate and correct action is critical.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[17][23]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][23]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][23]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[17][24]

By embedding these safety-by-design principles into your daily laboratory operations, you build a resilient and trustworthy research environment. This protocol is not merely a set of rules but a foundational system for scientific integrity and personal safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-bromo-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-benzyl-4-bromo-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.